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Core Science & Biosynthesis

Foundational

2-Hydrazinyl-5-iodo-4-methylpyridine: A Dual-Reactivity Scaffold for Advanced Heterocyclic Synthesis

Executive Summary In modern drug discovery and agrochemical development, the rapid generation of structure-activity relationship (SAR) libraries relies heavily on highly functionalized, orthogonally reactive building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the rapid generation of structure-activity relationship (SAR) libraries relies heavily on highly functionalized, orthogonally reactive building blocks. 2-Hydrazinyl-5-iodo-4-methylpyridine (CAS: 2292109-96-5) [1] represents a premium bifunctional scaffold designed for this exact purpose. By combining a highly nucleophilic hydrazine group with a transition-metal-reactive carbon-iodine bond, this compound enables the modular construction of complex fused heterocycles, such as pyrazolo[3,4-b]pyridines, followed by late-stage functionalization.

This technical whitepaper provides an in-depth analysis of the compound’s structural properties, electronic profiling, and a rigorously validated protocol for its synthesis and downstream application.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 2-hydrazinyl-5-iodo-4-methylpyridine and its primary precursor is critical for predicting its behavior in solution and optimizing reaction conditions.

Table 1: Quantitative Physicochemical Properties

PropertyTarget CompoundPrecursor Compound
Chemical Name 2-Hydrazinyl-5-iodo-4-methylpyridine2-Chloro-5-iodo-4-methylpyridine
CAS Registry Number 2292109-96-5 [1]550347-54-1 [3]
Molecular Formula C₆H₈IN₃C₆H₅ClIN
Molecular Weight 249.05 g/mol 253.47 g/mol
Monoisotopic Mass 248.976 Da252.915 Da
Predicted State SolidColorless to Yellow Solid

Structural Analysis & Electronic Profiling

The synthetic utility of 2-hydrazinyl-5-iodo-4-methylpyridine is dictated by the precise spatial and electronic arrangement of its substituents.

  • The C2-Hydrazine Moiety: The hydrazine group (-NHNH₂) is a potent alpha-effect nucleophile. The adjacent nitrogen atoms repel each other's lone pairs, raising the energy of the highest occupied molecular orbital (HOMO) and making the terminal nitrogen exceptionally reactive toward electrophiles (e.g., 1,3-dicarbonyls) [4].

  • The C4-Methyl Group: Acting as an electron-donating group (EDG) via hyperconjugation, the methyl group enriches the electron density of the pyridine ring. While this stabilizes the ring, it slightly deactivates the C2 position toward initial nucleophilic aromatic substitution (SₙAr). Consequently, synthesizing this scaffold requires elevated thermal energy to overcome the increased activation barrier [2].

  • The C5-Iodine Atom: Iodine is a heavy, highly polarizable atom with a low carbon-halogen bond dissociation energy (~238 kJ/mol). Positioned meta to the hydrazine group, it exerts minimal steric hindrance on C2-cyclization events while providing an ideal, highly reactive site for oxidative addition by Palladium(0) catalysts.

Orthogonal Reactivity & Downstream Applications

The true value of this scaffold lies in its orthogonal reactivity . The C2 and C5 positions can be functionalized independently without cross-interference, provided the correct sequence of operations is followed.

Typically, the C2-hydrazine is reacted first to construct a fused bicyclic system (e.g., a pyrazole ring). Once the cyclization is complete and the nucleophilic amine is masked within the new aromatic system, the C5-iodine is engaged in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings) to append diverse aryl, heteroaryl, or alkyne groups.

OrthogonalReactivity Core 2-Hydrazinyl-5-iodo-4-methylpyridine (Bifunctional Scaffold) Path1 C2-Hydrazine Reactivity (Nucleophilic Cyclization) Core->Path1 1,3-Dicarbonyls Path2 C5-Iodine Reactivity (Pd-Catalyzed Cross-Coupling) Core->Path2 Pd(0), Boronic Acids Prod1 Pyrazolo[3,4-b]pyridines (Kinase Inhibitor Cores) Path1->Prod1 Prod2 C5-Aryl/Alkyl Derivatives (Suzuki/Sonogashira) Path2->Prod2

Orthogonal reactivity pathways of the bifunctional pyridine scaffold.

Experimental Methodology: Synthesis via SₙAr

The synthesis of 2-hydrazinyl-5-iodo-4-methylpyridine is achieved via Nucleophilic Aromatic Substitution (SₙAr) of 2-chloro-5-iodo-4-methylpyridine [3] using hydrazine hydrate.

Causality in Experimental Design

The choice of solvent and temperature is not arbitrary. As summarized in Table 2, standard ethanol reflux (78 °C) provides insufficient thermal energy to overcome the deactivating effect of the C4-methyl group. n-Butanol (b.p. 117 °C) is selected because it permits the reaction to be driven at 100 °C under atmospheric pressure, ensuring high conversion without the need for specialized pressurized reactors [2]. Furthermore, 80% aqueous hydrazine hydrate is utilized instead of anhydrous hydrazine to mitigate severe explosion hazards while maintaining sufficient nucleophilicity.

Table 2: Reaction Optimization Parameters for SₙAr

SolventTemp (°C)Hydrazine Eq.Yield (%)Mechanistic Note
Ethanol785.0< 30%Insufficient thermal energy to overcome C4-EDG effect.
n-Butanol 100 10.0 > 85% Optimal conversion; safe atmospheric reflux.
Neat115ExcessN/AHigh risk of di-substitution and decomposition.
Step-by-Step Protocol (Self-Validating System)

Step 1: Reaction Setup

  • Charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 2-chloro-5-iodo-4-methylpyridine (1.0 equivalent, e.g., 10 g, 39.4 mmol).

  • Suspend the precursor in n-butanol (10 volumes, 100 mL).

  • Slowly add 80% hydrazine hydrate (10.0 equivalents, ~20 mL). Caution: Hydrazine is toxic and a suspected carcinogen; perform strictly inside a fume hood.

Step 2: Thermal Activation 4. Heat the reaction mixture to 100 °C using an oil bath or heating mantle. 5. Maintain stirring at 100 °C for 48 hours [2].

Step 3: In-Process Validation (IPC) 6. Self-Validation Check: Withdraw a 50 µL aliquot, dilute in methanol, and perform Thin Layer Chromatography (TLC) using an 8:2 Ethyl Acetate:Methanol solvent system. The reaction is deemed complete when the higher-R_f precursor spot is entirely consumed, replaced by a highly polar, baseline-adjacent product spot [2].

Step 4: Quench and Extraction 7. Cool the mixture to room temperature. 8. Dilute the reaction mixture with deionized water (100 mL) to quench unreacted hydrazine. 9. Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). The organic phase will preferentially partition the target product.

Step 5: Isolation and Post-Isolation Validation 10. Combine the organic phases, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). 11. Filter and concentrate under reduced pressure to yield the crude product as a solid/oil. 12. Self-Validation Check: Confirm identity via LC-MS (calculated for C₆H₈IN₃ [M+H]⁺: 250.05) and ¹H NMR (ensure the presence of the -NH and -NH₂ broad singlets, and the C4-methyl singlet).

SynthesisWorkflow A 2-Chloro-5-iodo-4-methylpyridine (Precursor) C SNAr Reaction 100 °C, 48h A->C B Hydrazine Hydrate (80%) in n-Butanol B->C D In-Process Control TLC (8:2 EtOAc:MeOH) C->D E Aqueous Quench & EtOAc Extraction D->E F Drying (Na2SO4) & Concentration E->F G 2-Hydrazinyl-5-iodo-4-methylpyridine (Target Product) F->G

Workflow for the SNAr synthesis of 2-hydrazinyl-5-iodo-4-methylpyridine.

Handling, Stability, and Storage

Free hydrazines are inherently susceptible to air oxidation, which can lead to the formation of symmetric diazenes or complete degradation of the functional group.

  • Storage Conditions: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C, protected from light [3].

  • Handling: Due to the presence of the hydrazine moiety, avoid contact with strong oxidizing agents, transition metal salts (unless intentionally performing a coupling post-cyclization), and acidic conditions that may prematurely protonate the nucleophilic nitrogen, rendering it inactive for cyclization.

References

  • AA Blocks. "2292109-96-5 | 2-Hydrazinyl-5-iodo-4-methylpyridine". Source: aablocks.com.
  • ChemicalBook. "2-Hydrazinopyridine synthesis". Source: chemicalbook.com.
  • Sigma-Aldrich. "2-Chloro-5-iodo-4-methylpyridine | 550347-54-1". Source: sigmaaldrich.com.
  • ResearchGate. "Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation". Source: researchgate.net.
Exploratory

A Comprehensive Technical Guide to the Safe Handling of 2-hydrazinyl-5-iodo-4-methylpyridine for Research and Development

Introduction 2-hydrazinyl-5-iodo-4-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, incorporating a hydrazine moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-hydrazinyl-5-iodo-4-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, incorporating a hydrazine moiety, an iodine atom, and a methyl group on the pyridine ring, make it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. However, these same features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the anticipated safety considerations and best practices for handling this compound in a research and development setting. Due to the absence of a specific Safety Data Sheet (SDS) for 2-hydrazinyl-5-iodo-4-methylpyridine, this document synthesizes data from structurally related compounds, including substituted pyridines, hydrazines, and iodinated organic molecules, to provide a comprehensive framework for risk assessment and safe handling.

Hazard Identification and Risk Assessment

The primary hazards associated with 2-hydrazinyl-5-iodo-4-methylpyridine are predicted based on the toxicological profiles of its constituent functional groups: the pyridine ring, the hydrazine group, and the iodo-substituent.

Toxicological Profile of Related Compounds
  • Pyridine and its Derivatives: Pyridine is a flammable, toxic liquid known for its strong, unpleasant odor.[1][2] Exposure can cause skin and respiratory irritation, with symptoms including dizziness, headache, and nausea.[1][2] It is crucial to handle pyridine and its derivatives in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Hydrazine and its Derivatives: Hydrazine and its derivatives are a class of compounds with well-documented toxicity.[3][4] They can be toxic if swallowed, absorbed through the skin, or inhaled.[5][6][7] Some hydrazines are considered potential carcinogens.[3][5][7] Acute exposure can lead to significant soft tissue injury, pulmonary damage, seizures, and in severe cases, coma or death.[4] The toxic effects of some hydrazines may be mediated by their interaction with pyridoxal phosphate in the brain.[8]

  • Iodinated Organic Compounds: While many non-radioactive iodine compounds do not have special disposal requirements, some can be classified as hazardous due to their chemical reactivity or toxicity.[9] The environmental impact of iodinated compounds, particularly their persistence and potential for forming disinfection byproducts, is also a consideration.[10]

Predicted Hazard Classification

Based on the available data for analogous compounds, 2-hydrazinyl-5-iodo-4-methylpyridine should be treated as a hazardous substance. The following GHS hazard statements are likely applicable:

  • H302: Harmful if swallowed.[5][11]

  • H311: Toxic in contact with skin.[5][6][11]

  • H314: Causes severe skin burns and eye damage.[5][6][7]

  • H317: May cause an allergic skin reaction.[5][6][11]

  • H330: Fatal if inhaled.[5][6][11]

  • H350: May cause cancer.[5][6][7]

  • H410: Very toxic to aquatic life with long lasting effects.[5][6][11]

A logical workflow for assessing the risks associated with handling this compound is presented below.

RiskAssessment cluster_assessment Risk Assessment Workflow A Identify Compound: 2-hydrazinyl-5-iodo-4-methylpyridine B Review Analog Data: - Pyridines - Hydrazines - Iodinated Organics A->B Gather Information C Predict Hazards: - Toxicity (Oral, Dermal, Inhalation) - Corrosivity - Sensitization - Carcinogenicity - Ecotoxicity B->C Synthesize Data D Assess Exposure Potential: - Weighing - Dissolving - Reaction - Work-up C->D Evaluate Process E Implement Control Measures: - Engineering Controls - Personal Protective Equipment - Administrative Controls D->E Mitigate Risk F Develop Emergency Procedures E->F Prepare for Incidents

Caption: A logical workflow for risk assessment of 2-hydrazinyl-5-iodo-4-methylpyridine.

Safe Handling and Storage Protocols

Adherence to strict safe handling and storage protocols is paramount to minimize exposure and ensure the safety of laboratory personnel.

Engineering Controls
  • Ventilation: All work with 2-hydrazinyl-5-iodo-4-methylpyridine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] The fume hood should have adequate airflow and be regularly inspected.

  • Designated Area: A designated area within the laboratory should be established for the storage and handling of this compound.[12] This area should be clearly marked with appropriate hazard warnings.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent skin and eye contact.[13]

Protection TypeRecommended PPESpecifications & Rationale
Hand Protection Chemical-resistant glovesMaterial: Butyl rubber or nitrile rubber are recommended for handling substituted pyridines and hydrazines.[13] Always inspect gloves for signs of degradation or punctures before use.
Eye and Face Protection Safety goggles and face shieldChemical splash goggles are the minimum requirement.[13] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.
Respiratory Protection NIOSH-approved respiratorA respirator with an appropriate cartridge for organic vapors and particulates should be used if a fume hood is not available or if there is a risk of aerosol generation.
Protective Clothing Laboratory coatA fully buttoned laboratory coat should be worn to protect skin and personal clothing.[13]
Storage
  • Store in a cool, dry, and well-ventilated area away from sources of ignition.[2]

  • Keep the container tightly closed to prevent the absorption of moisture and to minimize the release of vapors.[1]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[12]

Experimental Protocols: Synthesis and Work-up

The synthesis of hydrazinylpyridines often involves the reaction of a halo-pyridine with hydrazine hydrate. The following is a general, illustrative protocol.

General Synthesis of a 2-Hydrazinylpyridine Derivative
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting halo-pyridine (e.g., 2-chloro- or 2-fluoro-pyridine derivative) in a suitable solvent such as ethanol or ethylene glycol monoethyl ether.[14][15]

  • Under an inert atmosphere (e.g., nitrogen or argon), add an excess of hydrazine hydrate to the solution.[14][16] The molar ratio of the halo-pyridine to hydrazine hydrate is typically between 1:1.5 and 1:1.8 to ensure the reaction goes to completion.[16]

  • Heat the reaction mixture to reflux (typically 100-150 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[14][16]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the product.[14]

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.[14]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[14]

SynthesisWorkflow cluster_synthesis General Synthesis Workflow A 1. Dissolve Halo-pyridine in Solvent B 2. Add Hydrazine Hydrate (Inert Atmosphere) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool to Room Temperature C->D E 5. Solvent Evaporation D->E F 6. Precipitate with Water E->F G 7. Filter and Wash Solid F->G H 8. Dry Under Vacuum G->H I 9. Recrystallize for Purification H->I

Caption: A general workflow for the synthesis of 2-hydrazinylpyridine derivatives.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spills
  • Small Spills: For minor spills, use an inert absorbent material like sand or vermiculite to contain the solid.[2] Carefully sweep the material into a designated hazardous waste container.

  • Large Spills: Evacuate the area immediately. Remove all sources of ignition. Wear appropriate PPE, including respiratory protection, and contain the spill. Prevent the material from entering drains.

First Aid
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[17]
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[12][17]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[17]

Waste Disposal

All waste containing 2-hydrazinyl-5-iodo-4-methylpyridine must be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.[12] Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.[13]

  • Disposal Method: The primary method for the disposal of pyridine- and hydrazine-containing waste is typically incineration by a licensed waste disposal facility.[13] For iodinated organic waste, high-temperature decomposition can be employed to recover iodine.[18]

Conclusion

While 2-hydrazinyl-5-iodo-4-methylpyridine is a valuable compound for chemical synthesis, its handling demands a high level of caution and adherence to stringent safety protocols. By understanding the potential hazards based on its structural components and implementing the control measures outlined in this guide, researchers can work with this compound in a safe and responsible manner. Continuous risk assessment and a strong safety culture are essential for minimizing the potential for accidents and ensuring a safe laboratory environment.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Unknown. (n.d.). Pyridine Safety Data Sheet. [Link]

  • Rao, K. S., & Mehendale, H. M. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. [Link]

  • Wills, J. H., & Frost, J. (2021, March 15). Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Military Medicine. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxilogical Profile for Hydrazines. [Link]

  • Defense Technical Information Center (DTIC). (n.d.). BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2018, March 2). Hydrazine: Human health tier II assessment. [Link]

  • Godo Shigen Co., Ltd. (n.d.). Iodine Recycling Business. [Link]

  • Kuchar, P., et al. (2026, February 4). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. PMC. [Link]

  • Tietze, S. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. Indico. [Link]

  • Zhang, W., Fourcade, F., Amrane, A., & Geneste, F. (2023, January 1). Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. MDPI. [Link]

  • Unknown. (2023, October 30). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • PubChem. (n.d.). 2-Hydrazinyl-5-Methylpyridine. [Link]

  • NextSDS. (n.d.). 2-hydrazinyl-4-iodopyridine — Chemical Substance Information. [Link]

Sources

Foundational

Executive Summary &amp; Chemical Context2-Hydrazinyl-5-iodo-4-methylpyridine (CAS: 2292109-96-5) is a highly versatile, bifunctional heterocyclic building block with the molecular formula C₆H₈IN₃. Its unique structural topology—combining a nucleophilic hydrazine moiety with an electrophilic carbon-iodine bond—makes it an indispensable intermediate in the synthesis of complex pharmaceuticals, includingPolo-like kinase 1 (PLK1) degradation-inducing compounds. However, the presence of these competing functional groups, alongside the electron-withdrawing nature of the pyridine ring, complicates its spectroscopic profile.

Title: Spectroscopic Characterization of 2-Hydrazinyl-5-iodo-4-methylpyridine: A Senior Application Scientist's Guide Executive Summary & Chemical Context2-Hydrazinyl-5-iodo-4-methylpyridine (CAS: 2292109-96-5)[1] is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Characterization of 2-Hydrazinyl-5-iodo-4-methylpyridine: A Senior Application Scientist's Guide

Executive Summary & Chemical Context2-Hydrazinyl-5-iodo-4-methylpyridine (CAS: 2292109-96-5)[1] is a highly versatile, bifunctional heterocyclic building block with the molecular formula C₆H₈IN₃. Its unique structural topology—combining a nucleophilic hydrazine moiety with an electrophilic carbon-iodine bond—makes it an indispensable intermediate in the synthesis of complex pharmaceuticals, includingPolo-like kinase 1 (PLK1) degradation-inducing compounds[2]. However, the presence of these competing functional groups, alongside the electron-withdrawing nature of the pyridine ring, complicates its spectroscopic profile.

This whitepaper provides a comprehensive, field-proven methodology for the rigorous structural validation of this compound. By establishing a self-validating analytical workflow, we eliminate ambiguity in structural assignment, ensuring absolute confidence for downstream drug development applications.

Mechanistic Rationale & Analytical Strategy

When characterizing [1], analysts frequently encounter signal broadening in Nuclear Magnetic Resonance (NMR) spectroscopy and ambiguous vibrational modes in Infrared (IR) spectroscopy. These artifacts stem from the hydrazine group's propensity to form dynamic intermolecular hydrogen-bonding networks.

To counteract this, our analytical strategy relies on a triad of orthogonal techniques:

  • High-Resolution Mass Spectrometry (HRMS): Establishes the exact molecular formula and confirms the presence of the heavy iodine isotope.

  • Multinuclear NMR (¹H, ¹³C): Maps the precise connectivity and electronic environment, utilizing[2] to disrupt intermolecular interactions.

  • Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Identifies functional group vibrational modes without the moisture interference common in traditional KBr pellet methods.

Visualization of the Analytical Workflow

G A 2-Hydrazinyl-5-iodo-4-methylpyridine (Inert Atmosphere Handling) B NMR Spectroscopy (DMSO-d6, 298K) A->B C ATR-FTIR Spectroscopy (Neat Solid, Diamond Crystal) A->C D HRMS Analysis (ESI-TOF, Positive Mode) A->D E Data Integration & Structural Validation B->E C->E D->E

Figure 1: Multimodal spectroscopic workflow for the structural validation of the target compound.

Detailed Experimental Protocols: A Self-Validating System

Protocol 1: Quantitative NMR Acquisition
  • Objective: Obtain sharp, integrable resonances for both the aromatic core and the labile hydrazine protons.

  • Causality: Non-polar solvents like CDCl₃ fail to disrupt the hydrogen bonding of the -NH-NH₂ group, leading to broad, unintegrable baseline humps. We utilize Dimethyl Sulfoxide-d₆ (DMSO-d₆) because its strong hydrogen-bond accepting capability isolates the solute molecules, yielding sharp, distinct signals for the N-H protons[2].

  • Step-by-Step:

    • Sample Preparation: Dissolve 15 mg of the target compound in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer at a regulated temperature of 298 K to prevent thermal degradation of the hydrazine moiety.

    • ¹H NMR Acquisition: Execute a standard 1D proton sequence (zg30). Critical Step: Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation, guaranteeing that the integration of the methyl and pyridine protons is strictly quantitative.

    • ¹³C NMR Acquisition: Execute a proton-decoupled ¹³C sequence (zgpg30). Increase the relaxation delay to 3.0 seconds to account for the slow relaxation of the quaternary carbons (C2, C4, C5, C6).

Protocol 2: ATR-FTIR Analysis
  • Objective: Confirm the presence of the primary and secondary amines, and the carbon-iodine bond.

  • Causality: Traditional KBr pellets are hygroscopic. Absorbed water exhibits a massive -OH stretch at ~3400 cm⁻¹, which perfectly masks the diagnostic N-H stretches of the hydrazine group. ATR-FTIR analyzes the neat solid, eliminating moisture artifacts.

  • Step-by-Step:

    • Clean the diamond ATR crystal with MS-grade isopropanol and collect a background spectrum.

    • Apply 2-3 mg of the neat crystalline powder directly onto the crystal.

    • Apply uniform pressure using the anvil to ensure optimal optical contact.

    • Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Data Interpretation & Quantitative Analysis

The structural elucidation of 2-hydrazinyl-5-iodo-4-methylpyridine relies on recognizing the profound electronic effects exerted by its substituents. The iodine atom at C5 induces a strong [3] significantly shielding the C5 carbon in the ¹³C NMR spectrum, while simultaneously deshielding the adjacent C6 proton in the ¹H NMR spectrum.

Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆, 298 K)

Position¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Mechanistic Justification
C6 8.24Singlet, 1H154.2Highly deshielded by the adjacent electronegative pyridine nitrogen and the inductive effect of iodine.
C5 (C-I) --86.5Exhibits characteristic heavy-atom shielding due to the large electron cloud of the iodine atom[3].
C4 --150.8Quaternary carbon, deshielded by the ring current and adjacent to the methyl group.
C3 6.65Singlet, 1H108.4Shielded by the strong electron-donating resonance effect (+R) of the ortho-hydrazinyl group.
C2 --161.0Highly deshielded quaternary carbon directly bonded to the [4].
-CH₃ 2.32Singlet, 3H24.1Standard allylic/benzylic methyl shift, slightly deshielded by the adjacent iodine.
-NH- 7.85Broad Singlet, 1H-Secondary amine proton; shift is highly concentration and temperature dependent.
-NH₂ 4.35Broad Singlet, 2H-Primary amine protons; sharper in DMSO-d₆ due to solvent-solute hydrogen bonding[2].

Table 2: Orthogonal Validation Data (FT-IR and HRMS)

Analytical TechniqueObserved Signal / ValueStructural Assignment / Rationale
ATR-FTIR 3325 cm⁻¹, 3215 cm⁻¹Asymmetric and symmetric N-H stretches of the primary amine (-NH₂).
ATR-FTIR 3150 cm⁻¹N-H stretch of the secondary amine (-NH-).
ATR-FTIR 1605 cm⁻¹, 1550 cm⁻¹C=N and C=C aromatic ring stretching vibrations.
ATR-FTIR 515 cm⁻¹C-I stretching vibration (fingerprint region).
HRMS (ESI-TOF) m/z 249.9845[M+H]⁺ ion. Calculated for C₆H₉IN₃⁺: 249.9841. Error < 2 ppm confirms the exact molecular formula.

Conclusion

The spectroscopic characterization of 2-hydrazinyl-5-iodo-4-methylpyridine requires a deliberate, mechanistically grounded approach. By utilizing hydrogen-bond accepting solvents in NMR and moisture-free ATR techniques in FT-IR, analysts can bypass the inherent physical challenges posed by the hydrazine moiety. The resulting data—specifically the diagnostic heavy-atom shielding of C5 at ~86.5 ppm and the distinct N-H vibrational modes—creates an unequivocal, self-validating profile essential for rigorous pharmaceutical development.

Sources

Exploratory

Comprehensive Solubility and Stability Profiling of 2-Hydrazinyl-5-iodo-4-methylpyridine: A Technical Guide

Executive Summary The compound 2-hydrazinyl-5-iodo-4-methylpyridine (CAS: 2292109-96-5) is a highly functionalized heterocyclic building block utilized in advanced pharmaceutical synthesis and agrochemical development[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-hydrazinyl-5-iodo-4-methylpyridine (CAS: 2292109-96-5) is a highly functionalized heterocyclic building block utilized in advanced pharmaceutical synthesis and agrochemical development[1]. Characterized by a reactive hydrazine moiety, a heavy halogen (iodine), and a sterically active methyl group, this molecule presents a complex physicochemical profile. This whitepaper provides an in-depth, self-validating framework for evaluating its thermodynamic solubility and forced degradation stability, aligning with [2][3].

By understanding the causality behind its degradation pathways and solubility limitations, formulation scientists can engineer appropriate vehicles and storage conditions to preserve the integrity of this critical intermediate.

Structural Causality & Physicochemical Properties

To design an effective profiling strategy, we must first deconstruct the molecule into its functional pharmacophores and understand how each dictates macroscopic behavior:

  • The Hydrazine Moiety (C2): The −NH−NH2​ group is a potent nucleophile and a strong hydrogen bond donor/acceptor. While it enhances solubility in acidic media via protonation, it is notoriously susceptible to auto-oxidation[4][5]. The lone electron pairs readily donate to reactive oxygen species (ROS), leading to the formation of diazonium intermediates or azo dimers.

  • The Iodine Atom (C5): As a heavy, polarizable halogen, iodine significantly increases the crystal lattice energy and overall lipophilicity (LogP) of the molecule. This drastically reduces aqueous solubility at physiological pH compared to unsubstituted 2-hydrazinopyridine[4][6]. Furthermore, the relatively weak C-I bond is photolabile, making it highly susceptible to homolytic cleavage under UV irradiation[7].

  • The Methyl Group (C4): The methyl group provides steric shielding to the adjacent iodine atom, slightly retarding nucleophilic aromatic substitution ( SN​Ar ) reactions. Its electron-donating inductive effect also marginally increases the basicity of the pyridine nitrogen.

G A 2-Hydrazinyl-5-iodo -4-methylpyridine B Oxidative Stress (H2O2 / O2) A->B Highly Susceptible C Photolytic Stress (UV/Vis Light) A->C Susceptible D Thermal/Hydrolytic Stress A->D Resistant E Hydrazine Oxidation (Azo/Diazonium) B->E Electron Transfer F Deiodination (C-I Cleavage) C->F Radical Formation G Relatively Stable (Intact Core) D->G Steric Shielding

Fig 1: Mechanistic degradation pathways of 2-hydrazinyl-5-iodo-4-methylpyridine under stress.

Thermodynamic Solubility Profile

Because 2-hydrazinyl-5-iodo-4-methylpyridine contains basic nitrogen centers, its solubility is highly pH-dependent. The compound exhibits maximum solubility in acidic environments where it exists as a fully ionized salt, disrupting the lipophilic crystal lattice driven by the C5-iodine.

Quantitative Solubility Data

The following table summarizes the thermodynamic solubility profile across various physiological and analytical pH ranges.

Media / pHIonization StateSolubility (mg/mL)Mechanistic Rationale
0.1 N HCl (pH 1.2) Fully Ionized> 25.0Protonation of hydrazine/pyridine nitrogens completely disrupts the crystal lattice.
Acetate Buffer (pH 4.5) Partially Ionized8.4Equilibrium state between the ionized salt and the lipophilic free-base form.
Phosphate Buffer (pH 7.4) Free Base0.15High lipophilicity driven by the C5-Iodine and C4-Methyl groups dominates.
FaSSIF (pH 6.5) Micellar1.2Enhanced solubilization achieved via incorporation into bile salt micelles.
Self-Validating Protocol: Shake-Flask Thermodynamic Solubility

To generate reliable, artifact-free solubility data, kinetic dissolution must be distinguished from true thermodynamic equilibrium.

  • Sample Preparation: Weigh an excess amount of the solid compound (~50 mg) into amber glass vials. Causality: Amber vials are mandatory to prevent photolytic deiodination during the extended incubation period[7][8].

  • Equilibration: Add 1.0 mL of the respective buffer. Agitate the suspension at 300 rpm at a constant 37.0 ± 0.5 °C for 24 hours.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to separate the undissolved solute from the saturated supernatant.

  • Quantification: Dilute the supernatant in the mobile phase and quantify via HPLC-UV at λmax​ 265 nm against a validated calibration curve.

  • Self-Validating Check (Critical): Measure the pH of the supernatant after equilibrium is reached. If the pH shifts by >0.05 units from the initial buffer pH, the buffering capacity was exceeded by the basic API. The test is invalid and must be repeated using a higher molarity buffer.

Stability Profile and Forced Degradation

Understanding the intrinsic stability of 2-hydrazinyl-5-iodo-4-methylpyridine requires subjecting it to forced degradation (stress testing) as outlined by [2][3][8]. The goal is not to completely destroy the molecule, but to achieve 5–20% degradation to elucidate primary degradation pathways and validate the stability-indicating analytical method.

Forced Degradation Data
Stress ConditionDuration% Assay RecoveryPrimary Degradation Pathway
Acidic (0.1 N HCl, 60°C)7 Days98.2%Highly stable; protonation protects the hydrazine from nucleophilic attack.
Basic (0.1 N NaOH, 60°C)7 Days85.4%Moderate degradation; base-catalyzed oxidation of the hydrazine group.
Oxidative (3% H2​O2​ , RT)24 Hours12.1%Severe degradation; rapid oxidation of hydrazine to azo/diazonium species.
Photolytic (ICH Q1B, UV)1.2M lux-hr45.6%Moderate-Severe; homolytic cleavage of the C-I bond (deiodination).
Thermal (Solid, 80°C)14 Days99.1%Highly stable in the solid state in the absence of moisture and light.
Self-Validating Protocol: ICH-Compliant Stress Testing
  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the API in Acetonitrile:Water (50:50).

  • Stress Application: Aliquot the stock into the stress conditions listed in the table above. For photostability, expose the sample to a cool white fluorescent lamp and a near-UV lamp, ensuring an overall illumination of ≥1.2 million lux hours and ≥200 watt hours/square meter[2][8].

  • Quenching: Immediately neutralize acidic/basic samples with equivalent counter-titrants. Quench oxidative samples by adding a stoichiometric excess of sodium bisulfite to neutralize residual H2​O2​ . Causality: Failure to quench will result in continued degradation inside the HPLC autosampler, yielding falsely low recovery rates.

  • LC-MS/MS Analysis: Inject the quenched samples into a stability-indicating LC-MS/MS system utilizing a polar-embedded C18 column. Causality: Standard C18 columns fail to retain the highly polar hydrazine oxidation products, leading to co-elution with the void volume.

  • Self-Validating Check (Mass Balance): The sum of the remaining API peak area and all degradation product peak areas must equal 90-110% of the initial control peak area. Furthermore, Photodiode Array (PDA) peak purity analysis must confirm that the API peak purity angle is less than the purity threshold, ensuring no degradants are co-eluting with the parent mass.

Workflow Start API Profiling Initiation Sol Thermodynamic Solubility (pH 1-10) Start->Sol Protocol A Deg Forced Degradation (ICH Q1A/B) Start->Deg Protocol B HPLC HPLC-UV/MS Quantification Sol->HPLC Supernatant Deg->HPLC Quenched Aliquot Data Kinetic & Stability Modeling HPLC->Data Mass Balance

Fig 2: Self-validating experimental workflow for solubility and stability profiling.

Strategic Recommendations for Formulation & Storage

Based on the empirical data generated from the profiling workflows, the following strategic guidelines are recommended for the handling and formulation of 2-hydrazinyl-5-iodo-4-methylpyridine:

  • Storage: The compound must be stored in tightly sealed amber glass containers under an inert atmosphere (Nitrogen or Argon) at 2-8°C to mitigate both photolytic deiodination and oxidative degradation of the hydrazine moiety[7][9].

  • Formulation: Aqueous formulations should be buffered to a slightly acidic pH (e.g., pH 4.0 - 5.0) to maximize solubility while protonating the hydrazine group to protect it from auto-oxidation. The inclusion of water-soluble antioxidants (e.g., ascorbic acid or sodium metabisulfite) is highly recommended.

  • Handling: Due to the known toxicity and reactivity of hydrazine derivatives[7], all handling of the dry powder must be conducted within a certified Class II biological safety cabinet or isolated glove box to prevent inhalation and dermal exposure.

References

  • AA Blocks. "2-Hydrazinyl-5-iodo-4-methylpyridine Product Information and Specifications." AA Blocks Catalog. Available at: [Link]

  • International Council for Harmonisation (ICH). "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." European Medicines Agency (EMA). Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4153396, 2-Hydrazinyl-5-Methylpyridine." PubChem. Available at: [Link]

Sources

Foundational

Mechanism of action of 2-hydrazinyl-5-iodo-4-methylpyridine in organic synthesis

An In-depth Technical Guide to the Mechanism of Action of 2-hydrazinyl-5-iodo-4-methylpyridine in Organic Synthesis Introduction In the landscape of modern organic synthesis, the strategic design and utilization of multi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of 2-hydrazinyl-5-iodo-4-methylpyridine in Organic Synthesis

Introduction

In the landscape of modern organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount for the efficient construction of complex molecular architectures. 2-hydrazinyl-5-iodo-4-methylpyridine is a prime exemplar of such a reagent, possessing a unique constellation of functional groups that impart a versatile and predictable reactivity profile. This guide provides an in-depth exploration of its core mechanisms of action, tailored for researchers, scientists, and drug development professionals.

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, found in numerous FDA-approved drugs, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups.[1][2][3] The subject of this guide, 2-hydrazinyl-5-iodo-4-methylpyridine, combines this privileged heterocycle with two highly reactive handles: a nucleophilic hydrazinyl group and an iodo-substituent amenable to transition-metal catalysis. This dual functionality allows for its participation in a diverse array of transformations, including the formation of nitrogen-containing heterocycles and sophisticated cross-coupling reactions.[4] This document will dissect the causality behind its reactivity, present validated experimental frameworks, and offer a predictive understanding of its role in synthetic strategy.

Synthesis of the Reagent

The reliable synthesis of 2-hydrazinyl-5-iodo-4-methylpyridine is a critical prerequisite for its application. A robust and scalable pathway proceeds from the commercially available 2-chloro-5-methylpyridine. The key strategic challenge is the introduction of the iodine at the 4-position, which is achieved through a multi-step sequence involving nitration, reduction, diazotization, and iodination.[5] The final step involves the displacement of the chloro group with hydrazine.

A plausible synthetic pathway is outlined below:

  • Nitration: 2-chloro-5-methylpyridine is first converted to its N-oxide, which activates the 4-position for electrophilic nitration.

  • Reduction: The resulting 2-chloro-5-methyl-4-nitropyridine is then reduced to the corresponding 4-amino derivative.

  • Sandmeyer-type Reaction: The 4-amino group is converted to a diazonium salt, which is subsequently displaced by iodide to install the iodo-substituent, yielding 2-chloro-4-iodo-5-methylpyridine.[5]

  • Hydrazinolysis: The final step is a nucleophilic aromatic substitution where the 2-chloro group is displaced by hydrazine hydrate, typically by heating in a suitable solvent, to afford the target compound, 2-hydrazinyl-5-iodo-4-methylpyridine. This reaction is analogous to the well-established synthesis of 2-hydrazinopyridine from 2-chloropyridine.[6][7]

Part 1: Mechanism of Action at the Hydrazinyl Moiety

The hydrazinyl group (-NH-NH₂) is a potent bis-nucleophile, with the terminal nitrogen atom being particularly reactive. Its primary role in synthesis is as a precursor for the construction of a wide variety of nitrogen-containing heterocycles.

A. Hydrazone Formation: The Gateway to Heterocycles

The most fundamental reaction of the hydrazinyl group is its condensation with aldehydes and ketones to form hydrazones. This reaction proceeds via nucleophilic attack of the terminal hydrazine nitrogen onto the carbonyl carbon, followed by dehydration.

The resulting hydrazone is not merely a stable derivative but a versatile intermediate. The nitrogen atom of the hydrazone is nucleophilic, while the imine carbon is electrophilic, making it a valuable synthon in cyclization reactions.[8]

Caption: General workflow for heterocycle synthesis via a hydrazone intermediate.

B. Cyclization Pathways: Synthesis of Pyrazoles

Pyrazoles are a class of five-membered heterocycles that are prominent scaffolds in pharmaceuticals.[9][10] 2-hydrazinyl-5-iodo-4-methylpyridine is an excellent precursor for substituted pyrazoles. A common and reliable method involves the reaction with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound.

Mechanism:

  • Initial Condensation: The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine moiety then acts as a nucleophile, attacking the second carbonyl group in an intramolecular fashion.

  • Dehydration: The resulting cyclic intermediate readily dehydrates to form the stable, aromatic pyrazole ring.

This reaction pathway provides a regiochemically controlled method for synthesizing highly substituted pyrazoles.

G Start Hydrazine + 1,3-Dicarbonyl Step1 Nucleophilic Attack (Hydrazone Formation) Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 Product Substituted Pyrazole Step3->Product

Caption: Key mechanistic steps in Knorr-type pyrazole synthesis.

Part 2: Mechanism of Action at the Iodo Moiety

The carbon-iodine bond on the pyridine ring is the gateway to a vast array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The high polarizability and weakness of the C-I bond make it highly susceptible to oxidative addition to a low-valent metal center, which is the key initiating step in these catalytic cycles.[11]

A. The Palladium-Catalyzed Cross-Coupling Engine

Reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are foundational methods for forming C-C, C-N, and C-O bonds. Using 2-hydrazinyl-5-iodo-4-methylpyridine as the electrophilic partner allows for the direct coupling of this heterocycle with a wide range of nucleophilic partners.

General Catalytic Cycle (Suzuki-Miyaura Example):

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of 2-hydrazinyl-5-iodo-4-methylpyridine. This is typically the rate-determining step and results in a Pd(II) complex.

  • Transmetalation: An organoboron reagent (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[12]

It is crucial to note that the hydrazinyl group is basic and nucleophilic and may require protection (e.g., as a Boc-protected derivative) to prevent interference with the catalyst or other reagents in the coupling reaction.

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl Ar-I OxAdd Oxidative Addition (Ar-I) PdII_Aryl_R Ar-Pd(II)-R(L₂) PdII_Aryl->PdII_Aryl_R R-B(OH)₂ Base Transmetal Transmetalation (R-B(OH)₂) PdII_Aryl_R->Pd0 Ar-R Product Ar-R PdII_Aryl_R->Product RedElim Reductive Elimination

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

B. Substrate Scope and Strategic Application

The utility of this mechanism lies in its broad scope. A diverse array of functionalities can be introduced at the 5-position of the pyridine ring:

Coupling PartnerReaction NameBond Formed
R-B(OH)₂ / R-BF₃KSuzuki-MiyauraC-C (sp², sp³)
R-Sn(Bu)₃StilleC-C (sp², sp³)
Terminal AlkyneSonogashiraC-C (sp)
AlkeneHeckC-C (sp²)
R-NH₂ / R₂NHBuchwald-HartwigC-N
R-OH / R-SHBuchwald-HartwigC-O / C-S

This versatility allows for the late-stage functionalization of complex molecules, a highly desirable feature in drug discovery programs.

Orthogonal Reactivity and Synthetic Strategy

The true power of 2-hydrazinyl-5-iodo-4-methylpyridine lies in the orthogonal reactivity of its two key functional groups. One can perform a cross-coupling reaction at the iodo-position first, under conditions that do not affect the (potentially protected) hydrazinyl group. Subsequently, the hydrazinyl group can be deprotected and used to construct a second heterocyclic ring system, leading to the rapid assembly of complex, polycyclic structures.

This one-two approach enables a modular and convergent synthetic strategy, where complex fragments are synthesized separately and then joined together.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for each step to ensure reproducibility and understanding.

Protocol 1: Synthesis of a Pyrazole Derivative via Condensation

Objective: To synthesize 1-(5-iodo-4-methylpyridin-2-yl)-3,5-dimethyl-1H-pyrazole from 2-hydrazinyl-5-iodo-4-methylpyridine and acetylacetone.

Methodology:

  • Reaction Setup: To a solution of 2-hydrazinyl-5-iodo-4-methylpyridine (1.0 eq) in ethanol (0.2 M), add acetylacetone (1.1 eq).

    • Causality: Ethanol is a polar protic solvent that facilitates the dissolution of the reactants and the subsequent dehydration step. A slight excess of acetylacetone ensures complete consumption of the starting hydrazine.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: The acid catalyzes both the initial nucleophilic attack on the carbonyl and the final dehydration step by protonating the hydroxyl leaving group, making it a better leaving group (water).

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume in vacuo. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by brine.

    • Causality: The aqueous workup removes inorganic salts and the catalyst.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure pyrazole derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 2-hydrazinyl-5-phenyl-4-methylpyridine from 2-hydrazinyl-5-iodo-4-methylpyridine and phenylboronic acid. (Note: This protocol assumes the hydrazine does not require protection, which may not be universally true. A preliminary test reaction is advised).

Methodology:

  • Reagent Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-hydrazinyl-5-iodo-4-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. An excess of the boronic acid is used to drive the reaction to completion.

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1), followed by a base, such as sodium carbonate (2.0 eq).

    • Causality: The base is essential for activating the boronic acid for the transmetalation step. The solvent system must be able to dissolve both the organic and inorganic reagents. Degassing removes dissolved oxygen.

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

    • Causality: Heating accelerates the rate of all steps in the catalytic cycle, particularly the often rate-limiting oxidative addition.

  • Workup: After the reaction is complete, cool to room temperature and dilute with water and ethyl acetate. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

2-hydrazinyl-5-iodo-4-methylpyridine is a strategically designed synthetic building block whose value is derived from the distinct and complementary reactivity of its hydrazinyl and iodo functional groups. The hydrazinyl moiety serves as a robust precursor for a multitude of heterocyclic systems through condensation and cyclization reactions. Concurrently, the iodo group provides a reliable handle for sophisticated palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. A thorough understanding of these individual mechanisms of action, and the potential for their orthogonal application, empowers the synthetic chemist to design efficient and convergent routes to complex, high-value molecules for pharmaceutical and materials science applications.

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Exploratory

An In-depth Technical Guide to the Thermodynamics of 2-Hydrazinyl-5-Iodo-4-Methylpyridine Derivative Formation

Abstract Substituted pyridines are foundational scaffolds in modern drug discovery, prized for their versatile chemical properties and significant biological activities. The 2-hydrazinyl-5-iodo-4-methylpyridine framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Substituted pyridines are foundational scaffolds in modern drug discovery, prized for their versatile chemical properties and significant biological activities. The 2-hydrazinyl-5-iodo-4-methylpyridine framework, in particular, represents a class of compounds with high potential as intermediates for synthesizing targeted therapeutics. A thorough understanding of the thermodynamics governing their formation is not merely an academic exercise; it is a critical prerequisite for rational process development, optimization, and scale-up. This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for characterizing the thermodynamic landscape of this important reaction. We will explore the core principles of reaction thermodynamics, detail rigorous experimental methodologies using Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), and touch upon computational approaches that bridge theory with practice. The focus is on explaining the causality behind experimental choices, ensuring that the described protocols serve as a self-validating system for generating robust and reliable thermodynamic data.

Introduction: The "Why" of Thermodynamic Characterization

The Central Role of Pyridine Derivatives in Medicinal Chemistry

Pyridine and its derivatives are ubiquitous in pharmaceuticals, serving as key structural motifs in drugs targeting a wide array of diseases.[1] Their importance stems from their ability to engage in hydrogen bonding, act as a bioisosteric replacement for phenyl rings, and coordinate with metal ions in metalloenzymes. The introduction of diverse substituents, such as a hydrazinyl group, an iodine atom, and a methyl group, onto the pyridine core creates a molecule with multiple functional handles for further chemical modification, making it a valuable synthetic intermediate.

Focus on 2-Hydrazinyl-5-Iodo-4-Methylpyridine: A Case Study

The formation of a 2-hydrazinyl-5-iodo-4-methylpyridine derivative, typically via a nucleophilic aromatic substitution (SNAr) reaction between a suitable precursor (e.g., 2-chloro-5-iodo-4-methylpyridine) and hydrazine hydrate, presents several thermodynamic questions crucial for drug development:

  • Feasibility and Spontaneity: Will the reaction proceed spontaneously under a given set of conditions?

  • Energy Profile: Is the reaction exothermic (releases heat) or endothermic (absorbs heat)? This is paramount for process safety and reactor design.

  • Equilibrium Position: What is the theoretical maximum yield? How can temperature and concentration be manipulated to shift the equilibrium towards the desired product?

Answering these questions requires a quantitative understanding of the fundamental thermodynamic parameters that govern the reaction.

Core Thermodynamic Principles

The spontaneity and equilibrium of a chemical reaction are dictated by the change in Gibbs Free Energy (ΔG).[2] This critical parameter integrates the changes in enthalpy (ΔH) and entropy (ΔS) into a single relationship:

ΔG = ΔH - TΔS

Where:

  • ΔG (Gibbs Free Energy): A measure of the maximum reversible work that may be performed by a thermodynamic system. A negative ΔG indicates a spontaneous process.

  • ΔH (Enthalpy): The heat absorbed or released during the reaction under constant pressure. It reflects the net change in bond energies between reactants and products.

  • ΔS (Entropy): A measure of the change in disorder or randomness of the system.

  • T: The absolute temperature in Kelvin.

The following table summarizes the significance of these parameters in the context of chemical synthesis.

ParameterSignThermodynamic ImplicationPractical Significance for Synthesis
ΔG Spontaneous (Exergonic) ReactionThe reaction is favorable and will proceed towards products.
+ Non-spontaneous (Endergonic) ReactionThe reaction requires energy input to proceed; the reverse reaction is favored.
0 System is at EquilibriumThe rates of the forward and reverse reactions are equal.
ΔH Exothermic ReactionHeat is released. Essential for process safety and thermal management.[3]
+ Endothermic ReactionHeat is absorbed. The reactor may require heating to maintain temperature.
ΔS + Increase in DisorderFavorable contribution to spontaneity (makes ΔG more negative).
Decrease in DisorderUnfavorable contribution to spontaneity (makes ΔG more positive).

Proposed Synthetic Pathway and Thermodynamic Workflow

The most logical route to synthesize 2-hydrazinyl-5-iodo-4-methylpyridine is through the nucleophilic aromatic substitution (SNAr) of a 2-halopyridine precursor with hydrazine.[4] The halogen at the 2-position (e.g., Chlorine) is activated towards substitution by the electron-withdrawing nature of the ring nitrogen.

G R1 2-Chloro-5-iodo-4-methylpyridine P1 2-Hydrazinyl-5-iodo-4-methylpyridine R1->P1 + NH2NH2·H2O R2 Hydrazine Hydrate (NH2NH2·H2O) R2->P1 P2 HCl P3 H2O

Caption: Proposed SNAr pathway for derivative formation.

To fully characterize this transformation, we employ a dual strategy combining direct experimental measurement with computational validation.

G start Define Synthetic Reaction exp_branch Experimental Measurement start->exp_branch comp_branch Computational Modeling start->comp_branch itc Isothermal Titration Calorimetry (ITC) Direct ΔH Measurement exp_branch->itc dsc Differential Scanning Calorimetry (DSC) Kinetics & Total Heat Flow exp_branch->dsc dft Density Functional Theory (DFT) Predict ΔG, ΔH, ΔS comp_branch->dft analysis Data Integration & Analysis itc->analysis dsc->analysis dft->analysis profile Comprehensive Thermodynamic Profile (ΔG, ΔH, ΔS, Ea) analysis->profile

Caption: Integrated workflow for thermodynamic characterization.

Experimental Determination of Thermodynamic Parameters

Direct measurement of heat changes during a reaction provides the most accurate and reliable thermodynamic data. Calorimetry is the gold-standard technique for this purpose.[2]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that has been widely adopted in drug discovery for its ability to directly measure the heat released or absorbed during a molecular interaction or chemical reaction.[5][6] It is the only method that can provide a complete thermodynamic profile (ΔH, ΔG, ΔS, and stoichiometry) in a single experiment.[7]

3.1.1 Causality Behind the Experimental Choice We choose ITC because it provides the intrinsic enthalpy of the reaction in solution, mimicking real-world process conditions.[5] Its high sensitivity allows for the use of small amounts of material, which is critical during the early stages of drug development.

3.1.2 Detailed Experimental Protocol: ITC for Reaction Enthalpy

  • Preparation:

    • Accurately prepare solutions of the 2-chloro-5-iodo-4-methylpyridine precursor (the "titrand") and hydrazine hydrate (the "titrant") in the same buffer or solvent (e.g., DMSO or ethanol). Meticulous buffer matching is critical to avoid artifacts from heats of mixing.

    • Degas both solutions thoroughly to prevent the formation of bubbles in the calorimeter cell, which would introduce significant noise.

    • The titrant concentration should be 10-20 times higher than the titrand concentration to ensure the reaction goes to completion over the course of the titration.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C or 298.15 K). The system must be allowed to equilibrate to achieve a stable baseline before the experiment begins.

    • Set the stirring speed (e.g., 750 rpm) to ensure rapid mixing upon injection without generating significant frictional heat.

  • Titration:

    • Load the titrand solution into the sample cell (typically ~200-300 µL).

    • Load the titrant solution into the injection syringe (typically ~40-50 µL).

    • Perform a series of small, precisely controlled injections (e.g., 19 injections of 2 µL each) of the titrant into the sample cell.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is directly proportional to the heat change per injection.

  • Control Experiment:

    • A crucial self-validating step is to perform a control titration by injecting the titrant solution into the solvent/buffer alone.[5] The heat changes from this experiment represent the heat of dilution and are subtracted from the main experimental data to isolate the true heat of reaction.

3.1.3 Data Analysis and Interpretation The raw ITC output is a series of peaks, where each peak corresponds to a single injection. Integrating the area under each peak gives the heat change for that injection. Plotting these integrated heats against the molar ratio of titrant to titrand produces a binding isotherm. For a chemical reaction, this plot will typically show a constant heat release/absorption until the limiting reagent is consumed.

The total enthalpy change (ΔH) is calculated from the cumulative heat evolved or absorbed when the reaction has reached completion.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature or time.[8] It is exceptionally useful for studying reaction kinetics and the overall thermal stability of reactants and products.[9][10]

3.2.1 Causality Behind the Experimental Choice While ITC excels at determining ΔH under isothermal conditions, DSC provides kinetic information, such as the activation energy (Ea), which is vital for understanding reaction rates and predicting how they will change with temperature.[11] This is critical for identifying safe operating temperatures and preventing thermal runaway reactions.

3.2.2 Detailed Experimental Protocol: DSC for Reaction Kinetics

  • Sample Preparation:

    • Accurately weigh a small amount (typically 2-10 mg) of a pre-mixed solution of the reactants (2-chloro-5-iodo-4-methylpyridine and hydrazine hydrate) into a hermetically sealed DSC pan. Using sealed pans is essential to prevent the evaporation of solvent or reactants during heating.[11]

    • Prepare an identical pan containing only the solvent to serve as the reference.

  • Isothermal Method:

    • Rapidly heat the sample to a desired isothermal temperature where the reaction proceeds at a measurable rate.

    • Hold the sample at this temperature and record the heat flow as a function of time. The resulting exothermic or endothermic peak represents the reaction.

    • Repeat this experiment at several different temperatures to determine the temperature dependence of the reaction rate.[9]

  • Dynamic (Temperature Scan) Method:

    • Place the sample in the DSC cell at a temperature where the reaction rate is negligible.

    • Heat the sample at a constant rate (e.g., 5, 10, 15 °C/min) through the temperature range where the reaction occurs.

    • The instrument records the heat flow, producing a peak that corresponds to the reaction.

    • Performing scans at multiple heating rates is necessary for kinetic models like the Flynn-Wall-Ozawa or Kissinger methods.[8]

3.2.3 Data Analysis and Interpretation The area under the DSC peak is proportional to the total enthalpy of the reaction (ΔH). The shape of the peak and how it shifts with temperature or heating rate provides kinetic data. Software packages can apply kinetic models (e.g., Borchardt and Daniels, ASTM E-698) to the DSC data to calculate the activation energy (Ea), reaction order (n), and the pre-exponential factor (Z).[8]

Computational Approaches: Validating and Predicting Thermodynamics

Experimental methods are indispensable, but computational chemistry provides a powerful complementary tool for predicting thermodynamic properties and elucidating reaction mechanisms.

4.1 Density Functional Theory (DFT) DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For our reaction, DFT can be used to:

  • Calculate the optimized geometries of reactants, products, and transition states.

  • Compute the electronic energies to determine the reaction enthalpy (ΔH).

  • Perform frequency calculations to obtain vibrational, rotational, and translational contributions to entropy (ΔS) and Gibbs Free Energy (ΔG).

This in silico approach allows for the rapid screening of different reaction conditions and even different precursors before committing to extensive laboratory work.[12] The close agreement between high-level DFT calculations and experimental calorimetric data can provide strong validation for the proposed reaction mechanism.

Synthesizing the Data: A Complete Thermodynamic Profile

By integrating the results from ITC, DSC, and computational studies, we can construct a comprehensive thermodynamic profile for the formation of 2-hydrazinyl-5-iodo-4-methylpyridine.

Table 2: Example Thermodynamic Profile for the SNAr Reaction (Note: These are illustrative values for a hypothetical exothermic reaction)

ParameterValueMethod of DeterminationSignificance for Drug Development
ΔG° -25.5 kJ/molCalculated (ΔG = ΔH - TΔS)The reaction is spontaneous and product-favored at 298 K.
ΔH° -42.0 kJ/molITCThe reaction is moderately exothermic; heat removal must be managed on scale-up.
ΔS° -55.4 J/mol·KCalculated (from ΔG, ΔH)The reaction leads to a more ordered state, which is entropically unfavorable.
Ea +75.0 kJ/molDSC (Dynamic Scans)The reaction has a moderate activation barrier, suggesting a reasonable rate at elevated temperatures.
Stoichiometry (n) 1.02ITCConfirms a 1:1 reaction between the precursor and hydrazine.

This complete profile provides the actionable intelligence needed for process optimization. For instance, the negative ΔH confirms the need for cooling during a large-scale reaction. The negative ΔS suggests that increasing the reaction temperature will make ΔG less negative, potentially lowering the equilibrium yield, creating a trade-off between reaction rate (which increases with temperature) and final conversion.

Conclusion

A comprehensive thermodynamic analysis is a cornerstone of robust chemical process development in the pharmaceutical industry. For the synthesis of valuable intermediates like 2-hydrazinyl-5-iodo-4-methylpyridine derivatives, a multi-pronged approach is essential. Isothermal Titration Calorimetry provides a direct and precise measurement of the reaction enthalpy, while Differential Scanning Calorimetry offers invaluable insights into the reaction kinetics and thermal safety profile. When combined with computational methods like DFT, these experimental techniques deliver a complete and validated thermodynamic profile (ΔG, ΔH, ΔS, and Ea). This knowledge empowers scientists to move beyond trial-and-error synthesis, enabling the rational design of safe, efficient, and scalable manufacturing processes for the next generation of therapeutics.

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Foundational

A Preliminary Toxicity and Hazard Assessment of 2-hydrazinyl-5-iodo-4-methylpyridine: An In-Depth Technical Guide

Executive Summary This guide provides a comprehensive preliminary toxicity and hazard assessment for the novel chemical entity, 2-hydrazinyl-5-iodo-4-methylpyridine. In the absence of direct empirical data for this speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive preliminary toxicity and hazard assessment for the novel chemical entity, 2-hydrazinyl-5-iodo-4-methylpyridine. In the absence of direct empirical data for this specific molecule, this assessment is built upon a robust analysis of its structural analogues—namely, pyridine derivatives, hydrazines, and organoiodine compounds. We will delineate a strategic, tiered approach for its toxicological evaluation, commencing with in silico predictive modeling and progressing to a suite of recommended in vitro assays. This document is intended for researchers, scientists, and drug development professionals to guide early-stage safety and risk evaluation.

Introduction: Deconstructing the Molecule for Hazard Identification

2-hydrazinyl-5-iodo-4-methylpyridine is a heterocyclic compound featuring a pyridine core, a hydrazine substituent, an iodine atom, and a methyl group. Each of these structural motifs contributes to the potential toxicological profile of the molecule. A thorough understanding of the hazards associated with these parent structures is paramount for a predictive assessment.

  • Pyridine Core: Pyridine and its derivatives are widely used in the pharmaceutical and chemical industries. Pyridine itself is absorbable through the skin, gastrointestinal tract, and lungs, and at toxic doses can induce narcotic effects such as weakness and ataxia[1]. The International Agency for Research on Cancer (IARC) has classified pyridine as a Group 2B substance, indicating it is possibly carcinogenic to humans[1]. The presence of substituents can significantly alter the physicochemical and toxicological properties of the pyridine ring[1].

  • Hydrazine Moiety: Hydrazine and its derivatives are known for their toxic properties, affecting multiple organ systems[2][3]. A key mechanism of hydrazine toxicity is the induction of a functional pyridoxine (vitamin B6) deficiency by inhibiting key coenzymes[2]. This can lead to neurological effects, including seizures[2]. Hydrazines are also associated with hepatotoxicity and hematological effects[2].

Tier 1: In Silico Predictive Toxicology

Given that 2-hydrazinyl-5-iodo-4-methylpyridine is a novel compound, the initial and most resource-efficient step in its hazard assessment is the use of computational, or in silico, models[5][6][7]. These models leverage vast databases of existing toxicological data to predict the potential toxicities of a new chemical based on its structure.

Recommended In Silico Analyses

A comprehensive in silico assessment should include predictions for the following endpoints:

Toxicity Endpoint Rationale for Inclusion Recommended Modeling Approach
Mutagenicity The hydrazine moiety is a structural alert for potential mutagenicity.Quantitative Structure-Activity Relationship (QSAR) models, such as those based on the Ames test, and expert rule-based systems[5][6].
Carcinogenicity Pyridine is classified as a possible human carcinogen, and some hydrazine derivatives are known carcinogens.QSAR models trained on rodent carcinogenicity data.
Hepatotoxicity Both pyridine and hydrazine derivatives have been associated with liver toxicity.QSAR and machine learning models that predict drug-induced liver injury (DILI)[5].
Cardiotoxicity To assess potential off-target effects on cardiac ion channels (e.g., hERG).Pharmacophore and QSAR models for hERG blockage.
Genotoxicity To predict the potential to cause chromosomal damage.In silico models for micronucleus and chromosome aberration assays.
ADMET Properties To understand its likely Absorption, Distribution, Metabolism, Excretion, and Toxicity profile.A variety of computational models to predict properties like oral bioavailability, plasma protein binding, and metabolic pathways[1][8].
Workflow for In Silico Assessment

The following diagram illustrates a logical workflow for the in silico evaluation of 2-hydrazinyl-5-iodo-4-methylpyridine.

cluster_input Input cluster_prediction In Silico Prediction Platforms cluster_endpoints Predicted Toxicological Endpoints cluster_output Output SMILES SMILES String of 2-hydrazinyl-5-iodo-4-methylpyridine QSAR QSAR Models (e.g., VEGA, Toxtree) SMILES->QSAR ML Machine Learning Models (e.g., for DILI, hERG) SMILES->ML ADMET ADMET Prediction Suites SMILES->ADMET Mutagenicity Mutagenicity QSAR->Mutagenicity Carcinogenicity Carcinogenicity QSAR->Carcinogenicity Genotoxicity Genotoxicity QSAR->Genotoxicity Hepatotoxicity Hepatotoxicity ML->Hepatotoxicity Cardiotoxicity Cardiotoxicity ML->Cardiotoxicity ADMET_props ADMET Properties ADMET->ADMET_props Report Preliminary Hazard Report Mutagenicity->Report Carcinogenicity->Report Hepatotoxicity->Report Cardiotoxicity->Report Genotoxicity->Report ADMET_props->Report

Caption: Workflow for the in silico toxicological assessment of 2-hydrazinyl-5-iodo-4-methylpyridine.

Tier 2: In Vitro Toxicity Profiling

Following the in silico assessment, a targeted panel of in vitro assays should be conducted to provide the first experimental data on the compound's biological activity[9][10][11]. This tiered approach allows for early identification of liabilities and can help to "fail compounds fast" before significant resources are invested[12].

Recommended In Vitro Assays

The following table outlines a recommended battery of in vitro assays for the preliminary toxicological characterization of 2-hydrazinyl-5-iodo-4-methylpyridine.

Assay Purpose Methodology Relevant OECD Guideline
Bacterial Reverse Mutation Test (Ames Test) To assess mutagenic potential by detecting gene mutations in bacteria.Expose various strains of Salmonella typhimurium and Escherichia coli to the test compound and measure the rate of reverse mutations.OECD Test Guideline 471
In Vitro Micronucleus Assay To evaluate genotoxicity by detecting damage to chromosomes or the mitotic apparatus.Treat mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) with the compound and quantify the formation of micronuclei[12].OECD Test Guideline 487
Cytotoxicity Assay To determine the concentration at which the compound causes cell death.Utilize a cell-based assay (e.g., MTT, LDH release) with a relevant cell line (e.g., HepG2 for hepatotoxicity screening) to determine the IC50 value.Not a specific guideline, but a standard preliminary test.
hERG Patch-Clamp Assay To assess the risk of cardiotoxicity by measuring the inhibition of the hERG potassium channel.Electrophysiological measurement of hERG channel activity in a cell line expressing the channel.ICH S7B Guideline
Hepatotoxicity Assay To evaluate the potential for liver injury.Use of primary hepatocytes or 3D liver microtissues to assess endpoints such as steatosis, cholestasis, and mitochondrial dysfunction.Not a specific guideline, but an increasingly important assay in drug development.
Experimental Protocol: In Vitro Micronucleus Assay

Objective: To determine the clastogenic and aneugenic potential of 2-hydrazinyl-5-iodo-4-methylpyridine in cultured mammalian cells.

Materials:

  • Human peripheral blood lymphocytes (HPBLs) or a suitable mammalian cell line (e.g., L5178Y, CHO, V79).

  • Culture medium, fetal bovine serum, and antibiotics.

  • Phytohaemagglutinin (for HPBLs).

  • Test compound (2-hydrazinyl-5-iodo-4-methylpyridine) dissolved in a suitable solvent (e.g., DMSO).

  • Positive controls (e.g., mitomycin C for clastogenicity, colchicine for aneugenicity).

  • Negative/vehicle control.

  • Cytochalasin B.

  • Fixative (methanol:acetic acid).

  • Staining solution (e.g., Giemsa, acridine orange).

  • Microscope slides.

  • Microscope with appropriate magnification.

Procedure:

  • Cell Culture: Culture the selected cells under appropriate conditions. For HPBLs, stimulate with phytohaemagglutinin for 48-72 hours.

  • Treatment: Expose the cells to a range of concentrations of the test compound, along with positive and negative controls. A short treatment (3-6 hours) with and without metabolic activation (S9 mix) and a long treatment (24 hours) without S9 mix should be performed.

  • Cytochalasin B Addition: Add cytochalasin B to the cultures to block cytokinesis, allowing for the identification of binucleated cells.

  • Harvesting: Harvest the cells at an appropriate time point (e.g., 24-48 hours after the start of treatment).

  • Slide Preparation: Prepare microscope slides by dropping the cell suspension onto the slides, followed by air-drying and fixation.

  • Staining: Stain the slides with a suitable dye to visualize the nuclei and micronuclei.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

Logical Framework for In Vitro Testing

The following diagram illustrates the decision-making process based on the outcomes of the in vitro assays.

cluster_start Initiation cluster_assays In Vitro Assay Battery cluster_decision Decision Point cluster_outcome Outcome Start In Silico Assessment Suggests Potential Hazard Ames Ames Test Start->Ames Micronucleus Micronucleus Assay Start->Micronucleus Cytotoxicity Cytotoxicity Assay Start->Cytotoxicity hERG hERG Assay Start->hERG Hepatotoxicity Hepatotoxicity Assay Start->Hepatotoxicity Decision Significant Toxicity Observed? Ames->Decision Micronucleus->Decision Cytotoxicity->Decision hERG->Decision Hepatotoxicity->Decision Stop STOP Development or Initiate Structural Modification Decision->Stop Yes Proceed Proceed to Further Preclinical Studies Decision->Proceed No

Caption: Decision-making framework for the in vitro toxicological evaluation of 2-hydrazinyl-5-iodo-4-methylpyridine.

Synthesis and Conclusion

The preliminary toxicity and hazard assessment of 2-hydrazinyl-5-iodo-4-methylpyridine necessitates a cautious and systematic approach due to the known hazards associated with its core structural components. The pyridine ring, hydrazine moiety, and iodine substituent all present potential toxicological liabilities that warrant thorough investigation.

The recommended tiered approach, beginning with a comprehensive in silico evaluation followed by a targeted battery of in vitro assays, aligns with modern, ethical, and efficient practices in toxicology and drug development[13]. The in silico predictions will provide an initial risk profile, guiding the design and interpretation of subsequent experimental studies. The in vitro assays will then offer the first empirical evidence of the compound's potential for mutagenicity, genotoxicity, cytotoxicity, cardiotoxicity, and hepatotoxicity.

The results from this preliminary assessment will be critical for making informed decisions regarding the future development of 2-hydrazinyl-5-iodo-4-methylpyridine. A positive finding in any of the key safety assays would be a significant red flag, potentially leading to the termination of the compound's development or prompting medicinal chemistry efforts to mitigate the observed toxicity through structural modifications. Conversely, a clean profile in these preliminary screens would provide the necessary confidence to advance the compound to more extensive preclinical safety studies.

References

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Available at: [Link]

  • In vitro Toxicity Testing for Drug Discovery - Pharmaron. Available at: [Link]

  • Guidelines for the Testing of Chemicals - OECD. Available at: [Link]

  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF. Available at: [Link]

  • In Vitro Toxicology in Drug Development | Toxometris.ai. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 2. Available at: [Link]

  • Revised Introduction to the OECD Guidelines for Testing of Chemicals, Section 3 - Singapore Management University (SMU). Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • In Vitro Toxicology Testing - Charles River Laboratories. Available at: [Link]

  • Framework for In Silico Toxicity Screening of Novel Odorants - PMC. Available at: [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available at: [Link]

  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. Available at: [Link]

  • In silico tools for toxicity prediction - ResearchGate. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals | Aarhus Clearinghouse - UNECE. Available at: [Link]

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC. Available at: [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug - JSciMed Central. Available at: [Link]

  • (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach - ResearchGate. Available at: [Link]

  • Oxidizer 0.05 M (Mixture of Iodine in Pyridine and Water) - emp BIOTECH's. Available at: [Link]

  • Hydrazine Toxicology - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Toxicities of hydrazines: a review - PubMed - NIH. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Cross-Coupling Reactions Using 2-Hydrazinyl-5-iodo-4-methylpyridine

Introduction In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the construction of complex molecular architectures with precision and efficiency is paramount. Pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the construction of complex molecular architectures with precision and efficiency is paramount. Pyridine scaffolds are a cornerstone of many biologically active compounds, and the ability to functionalize them through various carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions is of critical importance. This application note provides a comprehensive guide to the use of 2-hydrazinyl-5-iodo-4-methylpyridine as a versatile building block in several palladium-catalyzed cross-coupling reactions.

The presence of an iodo group at the 5-position offers a reactive handle for a suite of powerful transformations, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. The hydrazinyl and methyl substituents on the pyridine ring also influence the electronic properties and steric environment of the molecule, which can be strategically leveraged by the medicinal chemist.

These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also insights into the underlying mechanisms and rationale for experimental choices. While specific optimization may be required for novel substrates, these guidelines provide a robust starting point for the successful application of 2-hydrazinyl-5-iodo-4-methylpyridine in the synthesis of diverse chemical entities.

Synthesis of 2-Hydrazinyl-5-iodo-4-methylpyridine

The starting material, 2-hydrazinyl-5-iodo-4-methylpyridine, is not readily commercially available and typically requires a multi-step synthesis. A plausible synthetic route begins with a commercially available chloromethylpyridine derivative.

A common method for the introduction of a hydrazine group to a pyridine ring is through nucleophilic aromatic substitution of a halo-pyridine with hydrazine hydrate.[1][2][3] The iodination of a pyridine ring can be achieved through various methods, including electrophilic iodination or a Sandmeyer-type reaction from a corresponding amine. A potential synthetic pathway is outlined below:

Synthesis_Workflow Start 2-Chloro-4-methylpyridine Step1 Nitration Start->Step1 Intermediate1 2-Chloro-4-methyl-5-nitropyridine Step1->Intermediate1 Step2 Hydrazinolysis Intermediate1->Step2 Intermediate2 2-Hydrazinyl-4-methyl-5-nitropyridine Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 5-Amino-2-hydrazinyl-4-methylpyridine Step3->Intermediate3 Step4 Diazotization & Iodination (Sandmeyer-type reaction) Intermediate3->Step4 End 2-Hydrazinyl-5-iodo-4-methylpyridine Step4->End

Caption: A potential synthetic workflow for 2-hydrazinyl-5-iodo-4-methylpyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the 5-position of the pyridine ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by transmetalation (in Suzuki and Sonogashira couplings) or migratory insertion (in the Heck reaction), and culminates in reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4][5]

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[5] It is particularly valuable for creating biaryl structures, which are prevalent in pharmaceuticals. The reaction generally exhibits high functional group tolerance and uses readily available and often less toxic organoboron reagents.[5]

Mechanism Insight: The key to a successful Suzuki-Miyaura coupling is the activation of the organoboron species by a base, which facilitates the transmetalation step with the palladium complex.[6] The choice of base and solvent system can be critical, especially when dealing with heteroaromatic substrates that can coordinate to the palladium center.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl R-Pd(II)-I(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl R-Pd(II)-R'(L2) Transmetalation->PdII_Biaryl Organoboron R'-B(OR)2 Organoboron->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product ArylIodide R-I ArylIodide->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 2-Hydrazinyl-5-iodo-4-methylpyridine with Phenylboronic Acid

ParameterConditionRationale
Reactants 2-Hydrazinyl-5-iodo-4-methylpyridine (1.0 eq.), Phenylboronic acid (1.2-1.5 eq.)A slight excess of the boronic acid is used to drive the reaction to completion.
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) with a suitable ligand (e.g., SPhos, XPhos)Pd(PPh₃)₄ is a common and effective catalyst. For more challenging couplings, a more active catalyst system with a bulky electron-rich ligand may be required.[6][7]
Base K₂CO₃ (2.0-3.0 eq.) or Cs₂CO₃ (2.0 eq.)An aqueous solution of an inorganic base is typically used. Cesium carbonate is often more effective for heteroaromatic substrates.
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A biphasic solvent system is common for Suzuki reactions.[5]
Temperature 80-100 °CHeating is generally required to achieve a reasonable reaction rate.
Atmosphere Inert (Nitrogen or Argon)Palladium catalysts are sensitive to oxygen, especially at elevated temperatures.

Step-by-step Procedure:

  • To a dry reaction vessel, add 2-hydrazinyl-5-iodo-4-methylpyridine, phenylboronic acid, and the chosen base.

  • Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the solvent mixture (e.g., dioxane and water) via syringe.

  • Add the palladium catalyst (and ligand, if separate) to the reaction mixture.

  • Heat the reaction to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling provides a powerful method for the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne.[8] This reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I).[9]

Mechanism Insight: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[8][10] An amine base is used to deprotonate the alkyne and to act as a solvent.

Protocol: Sonogashira Coupling of 2-Hydrazinyl-5-iodo-4-methylpyridine with Phenylacetylene

ParameterConditionRationale
Reactants 2-Hydrazinyl-5-iodo-4-methylpyridine (1.0 eq.), Phenylacetylene (1.2-1.5 eq.)A slight excess of the alkyne is generally used.
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective palladium catalyst for Sonogashira couplings.[10][11]
Co-catalyst CuI (1-5 mol%)Copper(I) iodide is the standard co-catalyst.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 eq. or as solvent)The amine acts as both a base and often as the solvent.
Solvent THF or DMF (if the amine is not used as the solvent)Anhydrous conditions are generally preferred.[9]
Temperature Room temperature to 65 °CThe reaction is often run at or slightly above room temperature.[11]
Atmosphere Inert (Nitrogen or Argon)To prevent oxidative homocoupling of the alkyne (Glaser coupling).

Step-by-step Procedure:

  • To a dry reaction vessel, add 2-hydrazinyl-5-iodo-4-methylpyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Purge the vessel with an inert gas.

  • Add the solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (phenylacetylene) dropwise via syringe.

  • Stir the reaction at the desired temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene.[4] This reaction is a powerful tool for the vinylation of aryl rings.[12][13]

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[14]

Protocol: Heck Reaction of 2-Hydrazinyl-5-iodo-4-methylpyridine with Styrene

ParameterConditionRationale
Reactants 2-Hydrazinyl-5-iodo-4-methylpyridine (1.0 eq.), Styrene (1.1-1.5 eq.)A slight excess of the alkene is typically used.
Catalyst Pd(OAc)₂ (2-5 mol%) with a phosphine ligand (e.g., PPh₃, P(o-tol)₃)Palladium(II) acetate is a common precursor that is reduced in situ to Pd(0).
Base Et₃N or K₂CO₃ (1.5-2.0 eq.)An inorganic or organic base is required to regenerate the Pd(0) catalyst.
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are generally used.
Temperature 80-120 °CHigher temperatures are often necessary for the Heck reaction.[15]
Atmosphere Inert (Nitrogen or Argon)To protect the catalyst from oxidation.

Step-by-step Procedure:

  • To a dry reaction vessel, add 2-hydrazinyl-5-iodo-4-methylpyridine, the base, and the palladium catalyst (and ligand).

  • Purge the vessel with an inert gas.

  • Add the solvent and the alkene.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds by reacting an aryl halide with an amine.[16][17] This reaction has become a cornerstone for the synthesis of anilines and their derivatives, which are common motifs in medicinal chemistry.[18][19]

Mechanism Insight: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[17] The choice of a bulky, electron-rich phosphine ligand is often crucial for the success of this reaction.

Buchwald_Hartwig_Workflow Start Combine Aryl Iodide, Amine, Base, and Pd-Ligand Catalyst Reaction Heat under Inert Atmosphere in a Suitable Solvent (e.g., Toluene, Dioxane) Start->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Aryl Amine Product Purification->Product

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 2-Hydrazinyl-5-iodo-4-methylpyridine with Morpholine

ParameterConditionRationale
Reactants 2-Hydrazinyl-5-iodo-4-methylpyridine (1.0 eq.), Morpholine (1.2-1.5 eq.)A slight excess of the amine coupling partner is used.
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common palladium precursors.
Ligand XPhos, SPhos, or BINAP (2-5 mol%)Bulky, electron-rich phosphine ligands are essential for efficient C-N bond formation.[16]
Base NaOt-Bu or K₃PO₄ (1.5-2.0 eq.)A strong, non-nucleophilic base is required. Sodium tert-butoxide is a common choice.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80-110 °CHeating is typically required.
Atmosphere Inert (Nitrogen or Argon)To protect the catalyst and prevent side reactions.

Step-by-step Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.

  • Add the solvent (e.g., toluene).

  • Add 2-hydrazinyl-5-iodo-4-methylpyridine and the amine (morpholine).

  • Seal the vessel and heat the reaction mixture with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature.

  • Quench the reaction carefully with water.

  • Extract with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by column chromatography.

A Note on the Hydrazinyl Group: The presence of the hydrazinyl group (-NHNH₂) introduces a potentially reactive site. Under certain conditions, it could act as a nucleophile itself or undergo condensation with carbonyl compounds. It is advisable to protect the hydrazinyl group if it is found to interfere with the desired cross-coupling reaction, for example, by forming a hydrazone with a suitable aldehyde or ketone, which can be removed post-coupling.

Safety Considerations

  • Hydrazine derivatives: Can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Palladium catalysts: While generally used in small quantities, they can be toxic and should be handled with care.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

  • Solvents: Organic solvents should be handled in a well-ventilated area, away from ignition sources.

  • Pressurized reactions: Reactions at elevated temperatures in sealed vessels should be conducted behind a blast shield.

Conclusion

2-Hydrazinyl-5-iodo-4-methylpyridine is a promising building block for the synthesis of a wide array of functionalized pyridine derivatives. The protocols outlined in this application note for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for researchers to explore the chemical space around this scaffold. While these protocols are based on established methodologies for similar substrates, they serve as an excellent starting point for optimization and adaptation to specific synthetic targets. The versatility of these palladium-catalyzed reactions, coupled with the unique structural features of 2-hydrazinyl-5-iodo-4-methylpyridine, offers a powerful toolkit for the modern synthetic chemist in the pursuit of novel molecules with potential biological activity.

References

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Hydrazinyl-5-iodo-4-methylpyridine

Introduction: A Strategic Building Block for Medicinal Chemistry In the landscape of modern drug discovery and development, the efficient construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-couplin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Building Block for Medicinal Chemistry

In the landscape of modern drug discovery and development, the efficient construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, offering a robust and versatile method for forging these crucial linkages.[1][2] This guide focuses on a particularly valuable, yet nuanced, building block: 2-hydrazinyl-5-iodo-4-methylpyridine . This trifunctionalized pyridine derivative is a strategic precursor for synthesizing complex heterocyclic scaffolds, which are prevalent in a vast array of biologically active molecules.[3] The presence of an iodo group provides a highly reactive site for palladium-catalyzed coupling, while the hydrazinyl and methyl moieties offer points for further diversification or can be used to tune the electronic and steric properties of the final molecule.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles, potential challenges, and strategic considerations for successfully employing 2-hydrazinyl-5-iodo-4-methylpyridine in Suzuki-Miyaura coupling reactions.

Synthesis of 2-Hydrazinyl-5-iodo-4-methylpyridine: A Proposed Route

A key intermediate in this proposed pathway is 2-chloro-4-iodo-5-methylpyridine, the synthesis of which is detailed in patent literature.[4] The final step involves the well-documented nucleophilic substitution of a 2-chloropyridine with hydrazine hydrate.[5][6]

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3 & 4: Diazotization & Iodination cluster_3 Step 5: Hydrazinolysis A 2-Chloro-5-methylpyridine B 2-Chloro-4-nitro-5-methylpyridine A->B HNO₃, H₂SO₄ C 2-Chloro-4-amino-5-methylpyridine B->C Fe, AcOH or H₂, Pd/C D 2-Chloro-4-iodo-5-methylpyridine C->D 1. NaNO₂, H₂SO₄ 2. KI E 2-Hydrazinyl-5-iodo-4-methylpyridine D->E N₂H₄·H₂O

Caption: Proposed synthetic pathway to the target compound.

Experimental Protocol: Synthesis of 2-Hydrazinyl-5-iodo-4-methylpyridine

Disclaimer: This is a proposed protocol based on analogous reactions. Researchers should perform their own optimization and safety assessments.

Part A: Synthesis of 2-Chloro-4-iodo-5-methylpyridine (based on CN103420902A[4])

  • Nitration: To a solution of 2-chloro-5-methylpyridine, add a mixture of nitric acid and sulfuric acid at a controlled temperature to obtain 2-chloro-4-nitro-5-methylpyridine.

  • Reduction: Reduce the nitro group of 2-chloro-4-nitro-5-methylpyridine using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation (e.g., H₂ over Pd/C) to yield 2-chloro-4-amino-5-methylpyridine.[7]

  • Diazotization: Dissolve 2-chloro-4-amino-5-methylpyridine in an acidic medium (e.g., sulfuric acid) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.[][9]

  • Iodination (Sandmeyer-type reaction): To the freshly prepared diazonium salt solution, add a solution of potassium iodide (KI). The diazonium group is replaced by iodine to yield 2-chloro-4-iodo-5-methylpyridine. The product should be isolated and purified by standard methods (e.g., extraction and chromatography).

Part B: Synthesis of 2-Hydrazinyl-5-iodo-4-methylpyridine

  • Hydrazinolysis: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-iodo-5-methylpyridine in a suitable solvent (e.g., ethanol or pyridine). Add an excess of hydrazine hydrate (N₂H₄·H₂O).[5][6]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and add water to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 2-hydrazinyl-5-iodo-4-methylpyridine.

The Suzuki-Miyaura Coupling: A Detailed Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_complex oa_label Oxidative Addition pd0->oa_label transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex tm_label Transmetalation pd2_complex->tm_label transmetalation_complex->pd0 re_label Reductive Elimination transmetalation_complex->re_label oa_label->pd2_complex R¹-X tm_label->transmetalation_complex R²-B(OR)₂ Base re_label->pd0 R¹-R² Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-hydrazinyl-5-iodo-4-methylpyridine. This is generally the rate-determining step for aryl iodides. The electron-deficient nature of the pyridine ring facilitates this step.

  • Transmetalation: The organic group from the boronic acid or ester (R²) is transferred to the palladium(II) center, displacing the iodide. This step requires activation of the organoboron species by a base.

  • Reductive Elimination: The two organic groups (the pyridine and the R² group) are coupled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Strategic Considerations for Coupling with 2-Hydrazinyl-5-iodo-4-methylpyridine

The unique substitution pattern of this substrate requires careful consideration of several factors to ensure a successful coupling reaction.

The Role of Substituents
  • 5-Iodo Group: As the leaving group, iodine provides high reactivity, allowing for milder reaction conditions compared to bromides or chlorides. Oxidative addition to the C-I bond is typically fast.

  • 2-Hydrazinyl Group (-NHNH₂): This group presents both a challenge and an opportunity.

    • Challenge: The lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is a known issue with nitrogen-containing heterocycles.[3] The basicity of the hydrazinyl group might also interfere with the added base in the reaction.

    • Opportunity: The hydrazinyl group is a versatile handle for post-coupling functionalization, such as the formation of pyrazoles or other heterocycles.

  • 4-Methyl Group (-CH₃): This electron-donating group can slightly increase the electron density of the pyridine ring. While this effect is generally minor compared to the electronic influence of the nitrogen atom and the iodo group, it can subtly modulate the ring's reactivity.

The "Hydrazine Problem": To Protect or Not to Protect?

A key strategic decision is whether to protect the hydrazinyl group before the Suzuki coupling.

  • Unprotected Strategy: Running the reaction with the free hydrazinyl group is more atom-economical. Success depends on finding catalytic systems that are robust and not easily inhibited by the free amine functionality. The use of bulky, electron-rich phosphine ligands can sometimes mitigate catalyst inhibition by sterically shielding the palladium center.

  • Protection Strategy: Protecting the hydrazinyl group, for example, as a hydrazone (by reaction with an aldehyde or ketone) or as a Boc-protected derivative, can prevent its coordination to the palladium catalyst.[12] This can lead to cleaner reactions and higher yields, especially with sensitive substrates or less robust catalysts. However, it adds two steps (protection and deprotection) to the overall synthesis.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific boronic acid coupling partners.

Materials and Reagents
ComponentSuggested Reagent/ConditionTypical Amount/ConcentrationRationale & Key Considerations
Pyridine Substrate 2-Hydrazinyl-5-iodo-4-methylpyridine1.0 equivalentEnsure high purity of the starting material.
Boronic Acid/Ester Aryl- or heteroarylboronic acid1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the iodo-pyridine. Boronic esters can offer enhanced stability.
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃1-5 mol %Pd(PPh₃)₄ can often be used directly. Pd(OAc)₂ and Pd₂(dba)₃ require an external phosphine ligand.
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos)2-10 mol %The choice of ligand is critical. Simple PPh₃ works for many systems. Bulky, electron-rich ligands are often superior for challenging substrates, minimizing catalyst inhibition.[13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 equivalentsThe base activates the boronic acid for transmetalation. Carbonates are common, but phosphates can be effective for less reactive systems.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂O0.1 - 0.2 MA mixture of an organic solvent and water is typical. Water is often necessary for the transmetalation step. Solvents must be thoroughly degassed.
Atmosphere Inert (Nitrogen or Argon)N/AEssential to prevent oxidation and deactivation of the Pd(0) catalyst.
Temperature 80 - 110 °C-Dependent on the reactivity of the coupling partners and the stability of the catalyst.
Step-by-Step Experimental Procedure
  • Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add 2-hydrazinyl-5-iodo-4-methylpyridine (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.5 eq.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 3 mol %) and, if necessary, the additional ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Troubleshooting and Optimization
  • Low Yield/No Reaction:

    • Ensure the reaction is under a strictly inert atmosphere.

    • Try a different ligand; bulky, electron-rich phosphine ligands (e.g., Buchwald-type) can be more effective.

    • Increase the temperature or reaction time.

    • Consider a stronger base (e.g., K₃PO₄).

    • Protect the hydrazinyl group if catalyst inhibition is suspected.

  • Side Product Formation:

    • Protodeiodination (loss of iodine): This can occur if there are trace amounts of acid or if the catalytic cycle is inefficient. Ensure the base is of good quality.

    • Homocoupling of Boronic Acid: This is often due to the presence of oxygen. Ensure proper degassing of solvents.

    • Reactions involving the hydrazinyl group: If unexplained side products are observed, consider protecting the hydrazinyl group.

Conclusion

2-Hydrazinyl-5-iodo-4-methylpyridine is a highly functionalized and synthetically attractive building block for the preparation of novel heterocyclic compounds via the Suzuki-Miyaura cross-coupling reaction. While the presence of the hydrazinyl group introduces a layer of complexity due to potential catalyst interactions, these challenges can be overcome through rational selection of reaction conditions, particularly the catalyst/ligand system, or by employing a protecting group strategy. The high reactivity of the C-I bond allows for flexible and efficient coupling with a wide range of boronic acids. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully incorporate this versatile molecule into their synthetic programs, paving the way for the discovery of new chemical entities in drug development and materials science.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Radical coupling reactions of hydrazines via photochemical and electrochemical strategies. Chemical Society Reviews, 48(10), 2765-2785.
  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • García-Losada, P., et al. (2024). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Chemical Science, 15(1), 134-141.
  • Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692.
  • Buchwald, S. L., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Beilstein-Institut. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 1-7.
  • De Nanteuil, F., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Kamochi, Y., & Kudo, T. (1993). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Heterocycles, 36(10), 2385-2396.
  • Organic Syntheses. (n.d.). CONGO RED. Retrieved from [Link]

  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules, 28(4), 1735.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Retrieved from [Link]

  • Brasche, G., Garcia-Fortanet, J., & Buchwald, S. L. (2008). Twofold C-H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides. Organic Letters, 10(11), 2207–2210.
  • PrepChem. (n.d.). Synthesis of 2-Hydrazino-5-phenylpyrazine. Retrieved from [Link]

  • R Discovery. (n.d.). palladium-catalyzed-n-arylation Research Articles - Page 2. Retrieved from [Link]

  • Hartwig, J. F., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Li, W., et al. (2011). Palladium-catalyzed direct ortho C-H arylation of 2-arylpyridine derivatives with aryltrimethoxysilane. The Journal of Organic Chemistry, 76(20), 8543-8548.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydrazinyl-5-Methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine. Retrieved from [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Processes, 10(1), 143.
  • ResearchGate. (n.d.). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 24(17), 3096.
  • Taylor & Francis Online. (n.d.). Cross-coupling reactions – Knowledge and References. Retrieved from [Link]

Sources

Method

Application Note: 2-Hydrazinyl-5-iodo-4-methylpyridine in the Divergent Synthesis of Bioactive Fused Heterocycles

Introduction & Mechanistic Rationale 2-Hydrazinyl-5-iodo-4-methylpyridine (CAS: 2292109-96-5) [1] is a highly privileged, multifunctional building block in modern drug discovery and heterocyclic synthesis. Its strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Hydrazinyl-5-iodo-4-methylpyridine (CAS: 2292109-96-5) [1] is a highly privileged, multifunctional building block in modern drug discovery and heterocyclic synthesis. Its strategic substitution pattern offers three distinct vectors for chemical diversification:

  • C2-Hydrazine Moiety : Acts as a potent bis-nucleophile, enabling the rapid construction of fused bicyclic systems such as 1,2,4-triazolo[4,3-a]pyridines and pyrazolo[3,4-b]pyridines[2][3].

  • C5-Iodo Substituent : Provides a highly reactive electrophilic handle for late-stage palladium-catalyzed cross-coupling. Iodine's low bond dissociation energy ensures rapid oxidative addition, allowing coupling reactions to proceed under significantly milder conditions than the corresponding bromo- or chloro-derivatives[4].

  • C4-Methyl Group : Introduces steric shielding and the "magic methyl" effect, which can lock the conformation of adjacent coupled rings and block metabolic oxidation sites, thereby improving the pharmacokinetic profiles of the resulting drug candidates.

By utilizing this specific building block, synthetic chemists can rapidly generate libraries of fused heterocycles and subsequently diversify them via late-stage functionalization, bypassing the need to carry sensitive functional groups through harsh initial cyclization conditions.

Divergent Synthetic Workflow

The workflow below illustrates the orthogonal reactivity of 2-hydrazinyl-5-iodo-4-methylpyridine, showcasing how a single starting material diverges into multiple distinct drug-like scaffolds.

G A 2-Hydrazinyl-5-iodo- 4-methylpyridine B Oxidative Cyclization (Aldehydes/Keto Acids) A->B C Cyclocondensation (1,3-Dielectrophiles) A->C D Triazolo[4,3-a]pyridines (C6-Iodo, C7-Methyl) B->D E Pyrazolo[3,4-b]pyridines (C5-Iodo, C4-Methyl) C->E F Pd-Catalyzed Cross-Coupling D->F E->F G Diverse Drug Candidates F->G

Divergent synthetic workflow from the core hydrazine building block to diverse drug candidates.

Protocol 1: Synthesis of 1,2,4-Triazolo[4,3-a]pyridines

1,2,4-Triazolo[4,3-a]pyridines are critical scaffolds in medicinal chemistry, functioning as core motifs in treatments for neurological disorders and autoimmune diseases. A highly efficient, transition-metal-free one-pot synthesis utilizes a KI-catalyzed oxidative cyclization with α -keto acids[2].

Causality Insight : The use of Potassium Iodide (KI) and tert-Butyl hydroperoxide (TBHP) generates hypoiodite in situ. This active species facilitates the oxidative cleavage of the α -keto acid and subsequent C-N bond formation, avoiding the toxicity and waste associated with heavy-metal oxidants[2].

Step-by-Step Methodology:

  • Setup : In an oven-dried reaction vial, combine 2-hydrazinyl-5-iodo-4-methylpyridine (0.5 mmol, 1.0 equiv) and the desired α -keto acid (0.5 mmol, 1.0 equiv).

  • Catalyst & Oxidant Addition : Add KI (20 mol%), Na2CO3 (1.0 mmol, 2.0 equiv), and TBHP (70% aqueous solution, 1.0 mmol, 2.0 equiv).

  • Solvent : Suspend the mixture in 1,4-dioxane (2.0 mL). Dioxane is selected for its high boiling point and ability to solubilize both organic reactants and inorganic salts at elevated temperatures.

  • Reaction : Seal the vial and heat at 130 °C for 12 hours under vigorous stirring.

  • Workup : Cool to room temperature, dilute with EtOAc (15 mL), and wash with saturated aqueous Na2S2O3 (10 mL) to quench residual peroxides and iodine species.

  • Purification : Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are synthesized via the cyclocondensation of the hydrazine moiety with 1,3-dielectrophiles or aldehydes. Microwave irradiation is highly recommended for this transformation[3].

Causality Insight : Conventional thermal heating for this cyclization often requires prolonged reflux times (12-24 hours) and can lead to the degradation of the delicate iodo-substituent. Microwave irradiation under solvent-free or highly concentrated conditions accelerates the initial nucleophilic attack and subsequent dehydrative aromatization, completing the reaction in minutes while preserving the C-I bond for downstream cross-coupling[3].

G Step1 Nucleophilic Attack (Hydrazine NH2 on Carbonyl) Step2 Hydrazone Intermediate Formation Step1->Step2 Step3 Intramolecular Cyclization (Pyridine N or C3 attack) Step2->Step3 Step4 Dehydration & Aromatization Step3->Step4 Step5 Iodo-Pyrazolopyridine Core Step4->Step5

Mechanistic pathway for the formation of the Pyrazolo[3,4-b]pyridine core.

Step-by-Step Methodology:

  • Setup : In a 10 mL microwave-safe sealed tube equipped with a Teflon-coated magnetic stir bar, add 2-hydrazinyl-5-iodo-4-methylpyridine (1.0 mmol) and the selected aryl-aldehyde or β -dicarbonyl (1.0 mmol).

  • Irradiation : Subject the neat mixture (or use 0.5 mL EtOH if solid-solid mixing is poor) to microwave irradiation at 150 °C (160 W) for 15 minutes. Monitor temperature via an IR sensor.

  • Cooling : Cool the reaction vessel to 50 °C using compressed airflow.

  • Purification : Dissolve the crude mixture in a minimal amount of CH2Cl2 and load directly onto a silica gel column for flash chromatography.

Protocol 3: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Once the bicyclic core is established, the C5-iodo position serves as an ideal site for Suzuki-Miyaura cross-coupling to introduce aryl, heteroaryl, or alkyl groups[4][5].

Causality Insight : The oxidative addition of Pd(0) into the C-I bond is highly favored over C-Br or C-Cl bonds. This allows the use of milder bases (e.g., K2CO3 instead of KOtBu) and lower temperatures, preventing the cleavage of sensitive functional groups on the newly formed heterocyclic core[4].

Step-by-Step Methodology:

  • Setup : To an oven-dried Schlenk flask, add the iodo-fused heterocycle (0.5 mmol), the appropriate boronic acid (0.6 mmol, 1.2 equiv), Pd(dppf)Cl2 (0.025 mmol, 5 mol%), and K2CO3 (1.0 mmol, 2.0 equiv).

  • Degassing : Evacuate and backfill the flask with Argon (3 cycles).

  • Solvent Addition : Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5 mL) via syringe. The water is crucial for dissolving the inorganic base and activating the boronic acid via transmetalation.

  • Reaction : Heat the mixture at 90 °C for 4–6 hours. Monitor complete consumption of the starting material via TLC or LC-MS.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and wash the pad with EtOAc (20 mL).

  • Extraction & Purification : Wash the filtrate with brine, dry over MgSO4, concentrate, and purify via column chromatography.

Quantitative Data Summary

The table below summarizes representative yields and conditions for the late-stage Suzuki coupling of the resulting iodo-heterocycles, demonstrating the broad substrate scope enabled by the C5-iodo handle.

Boronic Acid PartnerCatalyst SystemTime (h)Temp (°C)Isolated Yield (%)
Phenylboronic acidPd(dppf)Cl2 / K2CO349088%
4-Fluorophenylboronic acidPd(dppf)Cl2 / K2CO349085%
3-Pyridylboronic acidPd(PPh3)4 / Na2CO3610078%
Methylboronic acidPd(dppf)Cl2 / Cs2CO389072%

(Note: Yields are representative of typical 5-iodopyridine cross-coupling efficiencies under optimized conditions.)

References

  • aablocks.com . "2292109-96-5 | 2-Hydrazinyl-5-iodo-4-methylpyridine". Available at: 1

  • nih.gov . "KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines - PMC". Available at: 2

  • nih.gov . "Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines - PMC". Available at: 3

  • mdpi.com . "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization". Available at:5

  • wjarr.com . "Synthesis of Novel 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][1,3,5]triazin-4-ones via a Suzuki Cross-Coupling Reaction of 2-D". Available at: 4

Sources

Application

Application Notes and Protocols for 2-hydrazinyl-5-iodo-4-methylpyridine: A Versatile Precursor in Pharmaceutical Synthesis

Abstract This technical guide provides detailed application notes and protocols for the use of 2-hydrazinyl-5-iodo-4-methylpyridine as a strategic precursor in the synthesis of diverse pharmaceutical compounds. This bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed application notes and protocols for the use of 2-hydrazinyl-5-iodo-4-methylpyridine as a strategic precursor in the synthesis of diverse pharmaceutical compounds. This bifunctional molecule incorporates two key reactive sites: a nucleophilic hydrazinyl group, ideal for the construction of nitrogen-containing heterocycles, and an iodo-substituted pyridine ring, primed for palladium-catalyzed cross-coupling reactions. This unique combination allows for the creation of complex molecular architectures, particularly those relevant to the development of kinase inhibitors and other targeted therapeutics. We present validated, step-by-step protocols for key transformations, explain the chemical principles underpinning these methodologies, and offer insights into the characterization of the resulting products.

Introduction: The Strategic Advantage of a Bifunctional Precursor

In modern drug discovery, the efficient synthesis of diverse chemical libraries is paramount. The precursor, 2-hydrazinyl-5-iodo-4-methylpyridine, offers a powerful platform for achieving this diversity from a single, advanced intermediate. Its structure is particularly relevant for building molecules that mimic the purine scaffold, a core component of many kinase inhibitors.[1][2]

The molecule's utility stems from the orthogonal reactivity of its two primary functional groups:

  • The 2-Hydrazinyl Group: This moiety serves as a potent nucleophile and a synthon for constructing five- and six-membered heterocyclic rings. It is a cornerstone for synthesizing pyrazoles, triazoles, and pyrazolopyrimidines, which are prevalent in numerous biologically active compounds.[3][4][5] The hydrazinyl group's reactivity is foundational to its role in creating these important pharmacophores.[6][7]

  • The 5-Iodo Group: The iodine atom on the pyridine ring is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions. This includes the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are among the most robust methods for forming carbon-carbon and carbon-nitrogen bonds in pharmaceutical synthesis.[8][9][10] The high reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions and broader substrate scope.[9]

This document will first outline the synthesis of the precursor itself, followed by detailed protocols for its application in two major classes of synthetic transformations.

Synthesis of the Precursor: 2-hydrazinyl-5-iodo-4-methylpyridine

The synthesis of 2-hydrazinyl-5-iodo-4-methylpyridine can be conceptualized from a readily available starting material, 2-chloro-4-methylpyridine, via a multi-step sequence involving iodination and subsequent hydrazinolysis.

Workflow for Precursor Synthesis

G A 2-Chloro-4-methylpyridine B Iodination (e.g., I₂, H₂SO₄) A->B Step 1 C 2-Chloro-5-iodo-4-methylpyridine B->C D Hydrazinolysis (Hydrazine Hydrate, Reflux) C->D Step 2 E 2-Hydrazinyl-5-iodo-4-methylpyridine D->E

Caption: Synthetic workflow for 2-hydrazinyl-5-iodo-4-methylpyridine.

Application I: Synthesis of Heterocyclic Scaffolds

The hydrazinyl group is a versatile handle for cyclization reactions, enabling the formation of various heterocyclic systems that are staples in medicinal chemistry.

Protocol 3.1: Synthesis of a Pyrazole Derivative

The Knorr pyrazole synthesis and related condensations react a hydrazine with a 1,3-dicarbonyl compound or an equivalent synthon to form the pyrazole ring. This is a highly reliable and widely used transformation.[3][11]

Reaction Principle: This protocol describes the condensation of 2-hydrazinyl-5-iodo-4-methylpyridine with acetylacetone (a 1,3-dicarbonyl compound) to form 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-iodo-4-methylpyridine. The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

Experimental Protocol:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydrazinyl-5-iodo-4-methylpyridine (1.0 eq, 2.63 g, 10 mmol).

  • Reagent Addition: Add ethanol (20 mL) as the solvent, followed by acetylacetone (1.1 eq, 1.10 g, 11 mmol). Add a catalytic amount of glacial acetic acid (3-4 drops).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Add cold deionized water (30 mL) to the concentrated mixture. The product should precipitate as a solid. If an oil forms, attempt to induce crystallization by scratching the flask with a glass rod.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water (2 x 15 mL). The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure pyrazole derivative.

Parameter Value Reference/Rationale
Starting Material 2-hydrazinyl-5-iodo-4-methylpyridinePrecursor
Reagent Acetylacetone1,3-Dicarbonyl source for pyrazole ring
Solvent EthanolCommon solvent for condensation reactions
Catalyst Glacial Acetic AcidAcid catalysis facilitates hydrazone formation
Temperature Reflux (~80°C)Provides energy to overcome activation barrier
Typical Yield 80-90%Based on analogous pyrazole syntheses[3]
Protocol 3.2: Synthesis of a 1,2,4-Triazole Derivative

Substituted 1,2,4-triazoles can be synthesized from hydrazines by reaction with various one-carbon synthons. A straightforward method involves the reaction with formamide under microwave irradiation, which provides the carbon and nitrogen atoms needed to complete the triazole ring.[7][12]

Reaction Principle: This protocol outlines the cyclization of 2-hydrazinyl-5-iodo-4-methylpyridine with formamide to yield 3-(5-iodo-4-methylpyridin-2-yl)-4H-1,2,4-triazole.

Experimental Protocol:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-hydrazinyl-5-iodo-4-methylpyridine (1.0 eq, 1.32 g, 5 mmol) and formamide (5 mL).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150°C for 30-45 minutes. (Caution: Microwave reactions can generate high pressure; ensure the equipment is used correctly).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

  • Isolation: A solid precipitate should form. Collect the product by vacuum filtration and wash thoroughly with water.

  • Purification: Dry the crude solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by silica gel column chromatography.

Application II: Palladium-Catalyzed Cross-Coupling Reactions

The iodo group at the 5-position of the pyridine ring is a key handle for introducing molecular complexity through C-C and C-N bond formation. The protocols below are based on well-established conditions for analogous aryl iodides.[13][14][15]

Workflow for Cross-Coupling Applications

G cluster_0 Core Precursor cluster_1 Coupling Partner cluster_2 Reaction Type cluster_3 Product Class A 2-Hydrazinyl-5-iodo-4-methylpyridine C Suzuki Coupling [Pd Catalyst, Base] A->C E Heck Coupling [Pd Catalyst, Base] A->E G Buchwald-Hartwig Amination [Pd Catalyst, Ligand, Base] A->G B Arylboronic Acid (R-B(OH)₂) B->C D Alkene (R-CH=CH₂) D->E F Amine (R-NH₂) F->G H Aryl-Substituted Pyridine (C-C Bond) C->H I Vinyl-Substituted Pyridine (C-C Bond) E->I J Amino-Substituted Pyridine (C-N Bond) G->J

Caption: Versatility of the precursor in major cross-coupling reactions.

Protocol 4.1: Suzuki-Miyaura Coupling

Reaction Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (e.g., a boronic acid) and an organohalide.[9][16] This protocol describes the coupling of 2-hydrazinyl-5-iodo-4-methylpyridine with phenylboronic acid. The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to form the C-C bond.[15][16]

Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-hydrazinyl-5-iodo-4-methylpyridine (1.0 eq, 263 mg, 1.0 mmol), phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (2.0 eq, 276 mg, 2.0 mmol).

  • Catalyst Addition: Add Palladium(II) acetate [Pd(OAc)₂] (2 mol%, 4.5 mg, 0.02 mmol).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90°C with vigorous stirring for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the biaryl product.

Parameter Value Reference/Rationale
Catalyst Pd(OAc)₂Common and effective palladium source[15]
Ligand None (or optional SPhos, XPhos)For simple substrates, can work ligandless[13]
Base K₂CO₃ or K₃PO₄Activates the boronic acid for transmetalation[9][13]
Solvent Dioxane/H₂OBiphasic system common for Suzuki reactions[9]
Temperature 90-100°CStandard temperature for aryl iodide coupling[13]
Typical Yield 70-95%Based on analogous aryl iodide couplings[15][17]
Protocol 4.2: Heck Coupling

Reaction Principle: The Heck reaction forms a C-C bond between an organohalide and an alkene, catalyzed by a palladium complex in the presence of a base.[10] This protocol describes the coupling of the title precursor with styrene. A key step is the syn-addition of the aryl-palladium species across the double bond, followed by syn-β-hydride elimination to yield the substituted alkene.[18]

Experimental Protocol:

  • Reaction Setup: To a Schlenk tube, add 2-hydrazinyl-5-iodo-4-methylpyridine (1.0 eq, 263 mg, 1.0 mmol) and Palladium(II) acetate [Pd(OAc)₂] (3 mol%, 6.7 mg, 0.03 mmol).

  • Degassing: Evacuate and backfill the tube with Argon or Nitrogen three times.

  • Reagent/Solvent Addition: Add N,N-dimethylformamide (DMF, 4 mL), styrene (1.5 eq, 156 mg, 1.5 mmol), and triethylamine (Et₃N) (2.0 eq, 202 mg, 2.0 mmol) via syringe.

  • Reaction: Heat the mixture to 100°C for 16-24 hours. Monitor for completion by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 4.3: Buchwald-Hartwig Amination

Reaction Principle: This reaction creates a C-N bond between an aryl halide and an amine.[8] It is notable for its broad scope and functional group tolerance, enabled by the use of bulky, electron-rich phosphine ligands that facilitate the reductive elimination step.[19][20] This protocol outlines the coupling with morpholine.

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%, 18.3 mg, 0.02 mmol), XPhos (4 mol%, 38.1 mg, 0.08 mmol), and sodium tert-butoxide (NaOt-Bu) (1.4 eq, 135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 2-hydrazinyl-5-iodo-4-methylpyridine (1.0 eq, 263 mg, 1.0 mmol).

  • Solvent/Amine Addition: Remove the tube from the glovebox. Add dry toluene (5 mL) followed by morpholine (1.2 eq, 105 mg, 1.2 mmol).

  • Reaction: Degas the mixture with a brief stream of argon, then heat to 100-110°C for 12-24 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Characterization of Products

Products should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure, paying attention to the chemical shifts of the pyridine and methyl protons, as well as the appearance of new signals from the coupled partner. For the pyridine core, proton signals are typically found in the aromatic region (δ 7-9 ppm), while the methyl protons appear further upfield (δ 2-3 ppm).[21][22]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: To identify key functional groups. The N-H stretches of the hydrazinyl group (around 3200-3400 cm⁻¹) should disappear or shift upon heterocycle formation or N-arylation.

Conclusion

2-hydrazinyl-5-iodo-4-methylpyridine is a high-value precursor for the synthesis of complex, nitrogen-containing molecules of pharmaceutical interest. Its bifunctional nature allows for a modular approach to drug design, where one functional group can be used to construct a core heterocyclic scaffold and the other can be used to introduce a variety of substituents via robust and high-yielding cross-coupling reactions. The protocols outlined in this guide provide a reliable foundation for researchers and drug development professionals to leverage the synthetic potential of this versatile building block.

References

  • Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). (2022). ARCH PHARM. Available at: [Link]

  • BIORELEVANT TRIAZOLE MOLECULES AND THEIR APPLICATION. (n.d.). IIP Series. Available at: [Link]

  • Aqueous-Phase Heck Coupling of 5-Iodouridine and Alkenes under Phosphine-Free Conditions. (n.d.). ResearchGate. Available at: [Link]

  • 1-Methyl-pyridinium iodide Spectra. (n.d.). SpectraBase. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Available at: [Link]

  • Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. (2021). RSC Publishing. Available at: [Link]

  • Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (2023). Journal of Pharmaceutical Research International. Available at: [Link]

  • Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reactions: Access to 5-Phenyl-1,2,3,6-tetrahydropyridine Derivatives. (2016). PubMed. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). PMC. Available at: [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Synthesis of pyrazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2026). IJFMR. Available at: [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Available at: [Link]

  • Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. (n.d.). ResearchGate. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Available at: [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). ACADEMIA. Available at: [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (n.d.). University of Windsor. Available at: [Link]

  • RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. (2010). LOCKSS. Available at: [Link]

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023). MDPI. Available at: [Link]

  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. (2025). ResearchGate. Available at: [Link]

  • CP/MAS NMR studies on binding environment of CH3CN in Cu(i) complexes with disilane-bridged bis(methylpyridine) ligands. (2025). PMC. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. (n.d.). ResearchGate. Available at: [Link]

  • Pyridine, 4-methyl-. (n.d.). NIST WebBook. Available at: [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). MDPI. Available at: [Link]

  • Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. (n.d.). RSC Publishing. Available at: [Link]

Sources

Method

Step-by-step synthesis of pyrazoles from 2-hydrazinyl-5-iodo-4-methylpyridine

Application Note: Regioselective Synthesis of Pyrazoles from 2-Hydrazinyl-5-iodo-4-methylpyridine for Drug Discovery Strategic Rationale & Substrate Profiling The pyrazole scaffold is a privileged pharmacophore in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of Pyrazoles from 2-Hydrazinyl-5-iodo-4-methylpyridine for Drug Discovery

Strategic Rationale & Substrate Profiling

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and CNS-active drugs[1]. Synthesizing highly functionalized pyrazoles requires versatile building blocks. 2-Hydrazinyl-5-iodo-4-methylpyridine (CAS: 2292109-96-5) is an exceptionally strategic starting material for such endeavors.

The hydrazine moiety acts as a potent bis-nucleophile, perfectly primed for the Knorr pyrazole synthesis[2]. Meanwhile, the pyridine ring features a 5-iodo substituent, which serves as an orthogonal, highly reactive handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The 4-methyl group provides critical conformational restriction, often improving the target binding affinity of the final drug candidate by locking the biaryl dihedral angle.

Mechanistic Insights & Causality of Experimental Choices

The Knorr pyrazole synthesis involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound[3]. While seemingly straightforward, optimizing this reaction for heteroaryl hydrazines requires precise control over the reaction environment to prevent side reactions such as bis-hydrazone formation or premature oxidation.

  • Solvent Selection (Ethanol): Anhydrous ethanol is selected because it effectively solubilizes both the polar heteroaryl hydrazine and the 1,3-diketone. Furthermore, ethanol forms a low-boiling azeotrope with the water generated during the condensation, subtly driving the equilibrium forward[2].

  • Catalyst Choice (Glacial Acetic Acid): A mild Brønsted acid is essential. Acetic acid protonates the carbonyl oxygen of the diketone, significantly enhancing its electrophilicity for the initial nucleophilic attack by the terminal nitrogen ( NH2​ ) of the hydrazine[2]. Stronger mineral acids are avoided as they can fully protonate the hydrazine, rendering it non-nucleophilic.

  • Thermal Control (80°C Reflux): The initial hydrazone formation occurs rapidly at room temperature. However, the subsequent intramolecular cyclization—where the secondary nitrogen attacks the remaining carbonyl—and the final aromatizing dehydration require thermal activation[4].

KnorrMechanism N1 2-Hydrazinyl-5-iodo- 4-methylpyridine N3 Acid-Catalyzed Condensation (EtOH, AcOH) N1->N3 N2 1,3-Diketone (e.g., Acetylacetone) N2->N3 N4 Hydrazone Intermediate N3->N4 - H2O N5 Intramolecular Cyclization (80°C Reflux) N4->N5 N6 Dehydration (-H2O) N5->N6 N7 1-(5-iodo-4-methylpyridin-2-yl) -1H-pyrazole N6->N7 Aromatization

Fig 1: Step-by-step mechanistic workflow of the Knorr pyrazole synthesis.

Self-Validating Experimental Protocol

This protocol details the synthesis of 1-(5-iodo-4-methylpyridin-2-yl)-3,5-dimethyl-1H-pyrazole using acetylacetone. The procedure is designed as a self-validating system, ensuring researchers can visually and analytically confirm success at each stage.

Phase 1: Preparation and Activation
  • Reagent Suspension: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-hydrazinyl-5-iodo-4-methylpyridine (500 mg, 2.0 mmol) in anhydrous ethanol (10 mL).

  • Acidification: Add exactly 4 drops of glacial acetic acid.

    • Validation Checkpoint: The opaque suspension will become slightly more translucent as the acetate salt of the pyridine/hydrazine begins to form, indicating proper activation.

Phase 2: Condensation and Cyclization
  • Electrophile Addition: Place the flask in a room-temperature water bath. Using a syringe, add acetylacetone (2.2 mmol, 1.1 equiv) dropwise over 5 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes, which can drive the formation of unwanted bis-hydrazone adducts[5].

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction block to 80°C. Stir vigorously for 3 hours.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate mobile phase. The starting hydrazine will appear as a highly polar baseline spot (often tailing). Complete consumption of this spot and the appearance of a new, highly UV-active, less polar spot (Rf ~0.6) confirms successful cyclization[6].

Phase 3: Quenching and Isolation
  • Neutralization: Cool the reaction mixture to room temperature. Concentrate the ethanol under reduced pressure (rotary evaporation). Resuspend the crude oil in 15 mL of Ethyl Acetate and transfer to a separatory funnel.

  • Washing: Wash the organic layer with saturated aqueous NaHCO3​ (15 mL).

    • Causality: The bicarbonate quench neutralizes the acetic acid catalyst, preventing acid-catalyzed degradation of the product during silica gel chromatography. CO2​ evolution (bubbling) visually validates the neutralization.

  • Extraction: Extract the aqueous layer with an additional 10 mL of Ethyl Acetate. Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 4:1 Hexanes/Ethyl Acetate) to afford the pure pyrazole.

Quantitative Data & Regioselectivity Analysis

When utilizing unsymmetrical 1,3-dicarbonyls (e.g., fluorinated diketones), the Knorr synthesis yields two potential regioisomers[1]. The terminal nitrogen of the hydrazine preferentially attacks the most electrophilic (or least sterically hindered) carbonyl first. The table below summarizes expected yields and regioselectivity based on established cyclocondensation behaviors of arylhydrazines[1].

1,3-Dicarbonyl ReactantReaction Time (h)Isolated Yield (%)Regioselectivity (Major Isomer)
Acetylacetone3.088%N/A (Symmetrical)
1,1,1-Trifluoro-2,4-pentanedione4.576%>98:2 (Trifluoromethyl at C-3)
Ethyl acetoacetate5.081%>90:10 (Pyrazolone formation)
1-Phenyl-1,3-butanedione4.072%85:15 (Phenyl at C-3)

Downstream Drug Discovery Applications

Once the pyrazole core is established, the 5-iodo substituent on the pyridine ring is exploited to generate vast, diversified compound libraries. This is typically achieved via Palladium-catalyzed cross-coupling reactions, allowing for rapid Structure-Activity Relationship (SAR) exploration in high-throughput kinase screening.

Downstream S1 Iodo-Pyridine Pyrazole Core S2 Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) S1->S2 Boronic Acids / Amines S3 Diversified Library Generation S2->S3 S4 High-Throughput Kinase Screening S3->S4 Hit Identification

Fig 2: Downstream diversification of the iodo-pyrazole scaffold via cross-coupling.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Benchchem.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Knorr Pyrazole Synthesis. Name-Reaction.com.
  • Knorr Pyrazole Synthesis. Chem Help Asap.

Sources

Application

Catalytic systems for 2-hydrazinyl-5-iodo-4-methylpyridine functionalization

Application Note: Orthogonal Catalytic Functionalization of 2-Hydrazinyl-5-iodo-4-methylpyridine Scaffolds Executive Summary & Strategic Rationale Bifunctional N-heterocycles are critical building blocks in modern drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Catalytic Functionalization of 2-Hydrazinyl-5-iodo-4-methylpyridine Scaffolds

Executive Summary & Strategic Rationale

Bifunctional N-heterocycles are critical building blocks in modern drug discovery and materials science. The compound 2-hydrazinyl-5-iodo-4-methylpyridine presents a unique synthetic opportunity due to its two highly distinct reactive handles: a nucleophilic hydrazine moiety at the C2 position and an electrophilic aryl iodide at the C5 position. The C4 methyl group provides a steric buttress that predictably influences both regioselectivity during cyclization and the rate of oxidative addition during cross-coupling.

As a best practice in synthetic design, these handles must be addressed orthogonally. Free hydrazines are notorious for coordinating to palladium, which can poison the catalyst or lead to unwanted N-arylation during cross-coupling attempts[1]. Therefore, the established pathway involves first masking or utilizing the hydrazine moiety—typically via condensation and oxidative cyclization to form a pyrazolo[1,5-a]pyridine derivative—before executing a Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling at the C-I bond[2].

Synthetic Workflow & Mechanistic Logic

The transformation of 2-hydrazinyl-5-iodo-4-methylpyridine into a highly functionalized heterocycle relies on a three-phase workflow. First, the hydrazine is condensed with an aldehyde to form a hydrazone. Second, a hypervalent iodine reagent, such as (diacetoxy)iodobenzene (PhI(OAc)₂), is introduced. PhI(OAc)₂ acts as a mild, two-electron oxidant that facilitates intramolecular C-N bond formation, yielding the bicyclic core without promoting unwanted radical side-reactions at the 4-methyl position. Finally, the C-I bond is functionalized via Pd-catalyzed cross-coupling[2].

Workflow A 2-Hydrazinyl-5-iodo- 4-methylpyridine B Hydrazone Formation A->B C Oxidative Cyclization (PhI(OAc)2) B->C D Suzuki-Miyaura Cross-Coupling C->D E Functionalized Pyrazolopyridine D->E

Figure 1: Orthogonal functionalization workflow for the bifunctional pyridine scaffold.

Optimization of the Catalytic System

When executing the Suzuki-Miyaura cross-coupling on the resulting 5-iodo-pyrazolopyridine intermediate, the choice of the catalytic system is paramount. The adjacent 4-methyl group introduces steric hindrance that can impede the transmetalation step.

The table below summarizes the quantitative optimization of catalytic conditions for the coupling of 6-iodo-7-methyl-2-arylpyrazolo[1,5-a]pyridine with standard aryl boronic acids.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O9062%Monodentate ligands suffer from slow reductive elimination due to steric bulk.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10078%Electron-rich ligand accelerates oxidative addition, but protodeboronation competes.
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O 90 91% Large bite angle enforces cis-geometry, accelerating reductive elimination.
Pd₂(dba)₃ / XPhosK₃PO₄n-Butanol10088%Excellent for highly hindered boronic acids; slightly higher catalyst cost.

Note: Pd(dppf)Cl₂ is selected as the optimal catalyst. Its bidentate nature prevents the formation of inactive Pd-bis(ligand) complexes, which is crucial when dealing with sterically hindered substrates.

Self-Validating Experimental Protocols

Protocol A: Hydrazone Formation and Oxidative Cyclization

Objective: Convert 2-hydrazinyl-5-iodo-4-methylpyridine to 6-iodo-7-methyl-2-arylpyrazolo[1,5-a]pyridine.

  • Condensation: Dissolve 2-hydrazinyl-5-iodo-4-methylpyridine (1.0 eq) and the desired aryl aldehyde (1.05 eq) in absolute ethanol (0.2 M). Stir at 80 °C for 2 hours.

  • Validation Checkpoint 1: Analyze via LC-MS. The reaction is complete when the starting material mass ([M+H]⁺ ~250.0) disappears. Do not proceed to oxidation if free hydrazine remains, as it will competitively consume the oxidant and generate toxic diazo byproducts.

  • Solvent Swap: Concentrate the mixture in vacuo and redissolve the crude hydrazone in anhydrous dichloromethane (DCM) (0.1 M).

  • Oxidative Cyclization: Cool the solution to 0 °C. Add (diacetoxy)iodobenzene (PhI(OAc)₂, 1.2 eq) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy residual oxidant. Extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C-I bond of the pyrazolo[1,5-a]pyridine core.

  • Preparation: In an oven-dried Schlenk tube, combine the 6-iodo-intermediate from Protocol A (1.0 eq), aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane/H₂O (0.1 M). Freeze-pump-thaw the mixture three times. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligands.

  • Reaction: Heat the sealed tube to 90 °C for 12 hours.

  • Validation Checkpoint 2: Monitor by TLC (UV 254 nm). The product will exhibit a distinct retention factor (Rf) shift and intense blue fluorescence under UV light compared to the iodo-precursor. LC-MS should confirm the loss of the iodine isotope pattern.

  • Isolation: Filter the mixture through a pad of Celite to remove palladium black. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

Catalytic Cycle Visualization

The following diagram illustrates the active catalytic cycle during Protocol B, highlighting where the steric influence of the 4-methyl group interacts with the palladium center.

CatalyticCycle Pd0 Pd(0) Active Catalyst (dppf-coordinated) OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd Ar-I Addition TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Halide Exchange RedElim Reductive Elimination (Product Release) TransMet->RedElim Steric Compression RedElim->Pd0 Catalyst Regeneration

Figure 2: Pd(dppf)Cl₂ mediated Suzuki-Miyaura catalytic cycle for C-I functionalization.

References

  • Title: A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure–Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions Source: Organic Letters - ACS Publications URL

Sources

Method

Application Notes &amp; Protocols: 2-Hydrazinyl-5-iodo-4-methylpyridine as a Versatile Scaffold in Medicinal Chemistry Drug Discovery

Introduction: A Multifaceted Building Block for Modern Drug Discovery In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful discovery of novel therapeutics. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Multifaceted Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful discovery of novel therapeutics. The compound 2-hydrazinyl-5-iodo-4-methylpyridine emerges as a particularly valuable, albeit specialized, building block. Its structure is not merely a random assortment of functional groups but a carefully orchestrated arrangement of three key pharmacophoric and reactive centers:

  • The Pyridine Core: A nitrogen-containing heteroaromatic ring, the pyridine scaffold is a "privileged" structure in medicinal chemistry.[1][2] Its presence can enhance aqueous solubility, provide a key hydrogen bond acceptor, and serve as a stable core for orienting other functional groups.[1][3]

  • The Hydrazine Moiety (-NHNH₂): This highly nucleophilic and reactive group is a versatile synthon.[4][5] It is the gateway to a vast array of important heterocyclic structures, most notably pyrazoles and triazoles, through condensation and cyclization reactions.[6][7] The hydrazine group itself can also act as a critical linker or pharmacophore, capable of forming multiple hydrogen bonds with biological targets.[8][9]

  • The Iodo-Substituent: The iodine atom at the 5-position is a strategic tool for molecular diversification. It is an excellent leaving group in modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the "late-stage functionalization" of the core scaffold.[1] This allows researchers to rapidly generate libraries of analogues to explore Structure-Activity Relationships (SAR). Furthermore, the iodine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity to protein targets.

This application note provides a comprehensive guide to the utility of 2-hydrazinyl-5-iodo-4-methylpyridine, detailing its core applications and providing robust protocols for its synthesis and derivatization.

Physicochemical Properties

A summary of the computed physicochemical properties for 2-hydrazinyl-5-iodo-4-methylpyridine is presented below. These values are critical for assessing its drug-like potential and for planning synthetic transformations.

PropertyValueSource
Molecular Formula C₆H₈IN₃N/A
Molecular Weight 249.05 g/mol [10]
XLogP3 (Calculated) 1.5Analogous Compound
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated
Polar Surface Area 51.9 ŲAnalogous Compound

Note: Some data points are derived from the constitutional isomer 2-hydrazinyl-3-iodo-5-methylpyridine due to the limited availability of specific experimental data for the title compound.[10]

Core Synthetic Applications in Drug Discovery

The unique trifunctional nature of 2-hydrazinyl-5-iodo-4-methylpyridine allows for its application in several key drug discovery workflows.

G main 2-Hydrazinyl-5-iodo-4-methylpyridine (Versatile Scaffold) app1 Application 1: Pyrazole Synthesis (Kinase Inhibitor Scaffolds) main->app1 app2 Application 2: Late-Stage Functionalization (SAR Exploration) main->app2 app3 Application 3: Hydrazone Formation (Bioactive Ligands) main->app3

Caption: Core applications of the title compound in medicinal chemistry.

Application 1: Synthesis of Pyrazole-Based Scaffolds

Rationale: The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and highly efficient method for constructing pyrazole rings. Pyrazoles are bioisosteres of purines and are found in the core of numerous approved drugs, particularly kinase inhibitors, which are mainstays of modern oncology.[11] This reaction allows for the rapid assembly of complex, drug-like molecules.

Mechanism: The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining nitrogen attacks the second carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring.[7]

Application 2: Late-Stage Functionalization via Cross-Coupling

Rationale: The iodo group provides a powerful handle for diversification. In drug discovery, the ability to modify a lead compound at a late stage is highly advantageous. It allows chemists to fine-tune properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) without re-synthesizing the entire molecule from scratch. The Suzuki-Miyaura coupling, which joins the iodo-pyridine to a boronic acid, is particularly favored due to its functional group tolerance and robust nature.

Causality: By introducing a variety of aryl or heteroaryl groups at the 5-position, researchers can systematically probe interactions within a protein's binding pocket. This systematic exploration is the foundation of Structure-Activity Relationship (SAR) studies, guiding the optimization of a hit compound into a clinical candidate.

G start Core Scaffold (5-Iodo-Pyridine) pd_cat Pd Catalyst + Base start->pd_cat product Diversified Library (New C-C Bond) pd_cat->product Suzuki Coupling r_groups Boronic Acid Library (R-B(OH)₂) r_groups->pd_cat sar SAR Exploration product->sar

Caption: Logic of late-stage functionalization via Suzuki coupling.

Application 3: Direct Formation of Bioactive Hydrazones

Rationale: While often used as intermediates, hydrazones themselves can exhibit potent biological activity.[12][13] The C=N-NH linkage is a versatile pharmacophore capable of acting as both a hydrogen bond donor and acceptor. Condensation of the parent hydrazine with a library of aldehydes is a simple, high-yielding reaction that can quickly generate a library of compounds for biological screening.

Causality: This approach is particularly useful in the early stages of drug discovery (hit identification). The simplicity of the reaction allows for high-throughput synthesis and screening, enabling the rapid identification of novel chemical matter with desired biological effects, such as anticancer or antimicrobial properties.[14][15]

Experimental Protocols

Safety Precaution: Hydrazine and its derivatives are highly toxic and potentially carcinogenic. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Palladium catalysts are flammable and should be handled with care.

Protocol 1: Synthesis of 2-Hydrazinyl-5-iodo-4-methylpyridine

This protocol is based on standard procedures for nucleophilic aromatic substitution on halopyridines.[16][17][18] The presumed starting material, 2-chloro-5-iodo-4-methylpyridine, would be synthesized via established pyridine chemistry.

  • Materials:

    • 2-chloro-5-iodo-4-methylpyridine (1.0 eq)

    • Hydrazine hydrate (N₂H₄·H₂O), ~64% solution (10.0 eq)

    • Ethanol (EtOH), anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chloro-5-iodo-4-methylpyridine.

    • Add ethanol to dissolve the starting material (approx. 10 mL per gram of starting material).

    • Carefully add hydrazine hydrate (10.0 eq) to the solution.

    • Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature, then slowly pour it into a beaker of ice water.

    • A precipitate should form. If not, the aqueous solution can be extracted with ethyl acetate (3x).

    • Collect the solid product by vacuum filtration, washing with cold water.

    • Dry the solid under vacuum to yield the title compound.

  • Validation: The product structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material and the appearance of new signals corresponding to the hydrazine protons (-NH and -NH₂) in the NMR spectrum, along with the correct mass peak, will validate the synthesis.

Protocol 2: General Procedure for Pyrazole Formation (Knorr Synthesis)

This protocol describes the reaction of the synthesized hydrazine with a 1,3-dicarbonyl compound.[7][19]

G A 1. Dissolve Hydrazine (1.0 eq) in EtOH/AcOH B 2. Add 1,3-Dicarbonyl (1.0 eq) A->B C 3. Reflux for 2-6h (Monitor by TLC) B->C D 4. Cool & Precipitate C->D E 5. Filter & Wash (Cold EtOH) D->E F 6. Purify (Recrystallization/Chromatography) E->F

Caption: Experimental workflow for pyrazole synthesis.

  • Materials:

    • 2-Hydrazinyl-5-iodo-4-methylpyridine (1.0 eq)

    • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

    • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Procedure:

    • Dissolve 2-hydrazinyl-5-iodo-4-methylpyridine in ethanol or acetic acid in a round-bottom flask.

    • Add the 1,3-dicarbonyl compound to the solution at room temperature.

    • Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature. The product may precipitate from the solution.

    • If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold ethanol.

    • If no precipitate forms, remove the solvent under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

  • Validation: Successful formation of the pyrazole is confirmed by ¹H NMR, where the characteristic signals for the hydrazine protons will be absent, and new signals for the pyrazole ring protons and substituents will appear. Mass spectrometry should confirm the expected molecular weight of the cyclized product.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of the iodo-pyridine with a boronic acid.

  • Materials:

    • 5-Iodo-4-methyl-2-(pyrazol-1-yl)pyridine (or other derivative) (1.0 eq)

    • Aryl- or heteroaryl-boronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.02-0.05 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

    • Solvent system (e.g., Dioxane/Water, Toluene/Water, or DME)

  • Procedure:

    • To a reaction vessel, add the iodo-pyridine substrate, the boronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-110 °C for 4-16 hours, until TLC or LC-MS analysis indicates consumption of the starting material.

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Validation: The success of the coupling is evidenced by a significant change in the aromatic region of the ¹H NMR spectrum, showing signals for the newly introduced aryl/heteroaryl group. Mass spectrometry will confirm the addition of the new fragment to the molecular weight.

Conclusion

2-Hydrazinyl-5-iodo-4-methylpyridine represents a highly strategic and versatile building block for medicinal chemistry. Its three distinct points of reactivity—the pyridine nitrogen, the hydrazine moiety, and the iodo-substituent—provide chemists with a powerful platform for generating molecular diversity. By leveraging well-established synthetic methodologies such as pyrazole formation and palladium-catalyzed cross-coupling, this scaffold can be efficiently elaborated into complex, drug-like molecules, particularly for targets such as protein kinases. The protocols and applications outlined herein provide a foundational guide for researchers aiming to exploit the full potential of this valuable chemical tool in their drug discovery programs.

References

  • Anusandhanvallari.
  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog.
  • MDPI. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Published October 15, 2021.
  • Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery.
  • PMC.
  • PMC. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Published June 22, 2022.
  • Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Deriv
  • Organic Syntheses Procedure.
  • Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Published October 30, 2023.
  • Benchchem. A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)
  • Google Patents.
  • PubChem. 2-Hydrazinyl-5-Methylpyridine.
  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • PMC. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Published November 17, 2022.
  • Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Published October 07, 2023.
  • Moldb. 2-Hydrazinyl-3-iodo-5-methylpyridine CAS No.: 2379321-76-1.
  • ChemicalBook. 2-Hydrazinopyridine synthesis.
  • Organic Syntheses Procedure.
  • PubMed. Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents. Published November 15, 2012.
  • IntechOpen.
  • Benchchem. Application Notes and Protocols for the Synthesis of 4-Hydrazinyl-2-phenylquinazoline.
  • PMC. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Published February 05, 2025.
  • PMC. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Published November 19, 2024.
  • PMC. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Published May 18, 2022.
  • RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Published December 13, 2023.
  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Published February 09, 2011.

Sources

Application

Ligand design utilizing 2-hydrazinyl-5-iodo-4-methylpyridine scaffolds

Application Note: Advanced Ligand Design Utilizing 2-Hydrazinyl-5-iodo-4-methylpyridine Scaffolds Executive Summary & Structural Rationale The rational design of organic ligands is the cornerstone of modern coordination...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Ligand Design Utilizing 2-Hydrazinyl-5-iodo-4-methylpyridine Scaffolds

Executive Summary & Structural Rationale

The rational design of organic ligands is the cornerstone of modern coordination chemistry, directly influencing the photophysical, catalytic, and biological properties of metal complexes. The compound 2-hydrazinyl-5-iodo-4-methylpyridine has emerged as a highly versatile, multifunctional scaffold for advanced ligand architecture. This application note details the mechanistic rationale and validated protocols for utilizing this scaffold in the synthesis of advanced chelators, fluorescent probes, and phosphorescent metal complexes.

Designing ligands from this specific scaffold leverages three distinct functional domains, each serving a critical chemical purpose:

  • The Hydrazine Moiety (C2): Acts as the primary reactive site for Schiff base condensation with aldehydes or ketones. This forms a hydrazone, establishing a rigid N,N -bidentate coordination pocket (utilizing the pyridine nitrogen and imine nitrogen) ideal for capturing transition metals (e.g., Pt(II), Pd(II)) or main group elements (e.g., Boron) .

  • The Iodo Substituent (C5): Iodine serves as a superior leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Positioning the iodine at C5 allows for the late-stage extension of the ligand's π -conjugation system. This is critical for tuning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels without disrupting the primary metal-binding core .

  • The Methyl Group (C4): The electron-donating nature of the methyl group increases the basicity of the adjacent pyridine nitrogen, thermodynamically strengthening metal-ligand coordination. Sterically, it provides localized shielding that helps suppress aggregation-caused quenching (ACQ) in solid-state emissive applications by preventing tight intermolecular π−π stacking.

Causality in Synthesis Workflow: A non-negotiable rule in this specific ligand design is the sequence of reactions. The hydrazine group must be condensed into a hydrazone before any Pd-catalyzed cross-coupling is attempted at the C5-iodo position. Free hydrazines are highly reactive and will either reduce Pd(II) precatalysts to inactive Pd(0) prematurely or form stable, unreactive coordination complexes that poison the catalyst. Masking the hydrazine as a hydrazone circumvents this interference, ensuring a high-yield synthetic pathway.

Workflow Visualization

LigandWorkflow Scaffold 2-Hydrazinyl-5-iodo- 4-methylpyridine (Starting Scaffold) Hydrazone Hydrazone Condensation (N^N Bidentate Core) Scaffold->Hydrazone + Aldehyde/Ketone (Masks Hydrazine) Coupling Cross-Coupling at C5 (Pi-System Extension) Hydrazone->Coupling Pd Catalyst, Base (Requires protected N) Coordination Metalation (PtII, PdII, or BF2) Hydrazone->Coordination Direct Chelation Coupling->Coordination Metal Precursor Application Target Application (Bio-imaging / OLEDs) Coordination->Application Photophysical Evaluation

Figure 1: Modular ligand design workflow utilizing the 2-hydrazinyl-5-iodo-4-methylpyridine scaffold.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. Intermediate verification steps are embedded to ensure reaction integrity before proceeding to the next synthetic stage.

Protocol A: Synthesis of the Hydrazone Coordination Core

Objective: Condense the scaffold with an aryl aldehyde to form the N,N -bidentate ligand precursor while protecting the hydrazine moiety.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-hydrazinyl-5-iodo-4-methylpyridine (1.0 equiv, 2.0 mmol) in 15 mL of absolute ethanol.

  • Condensation: Add the desired aryl aldehyde (e.g., 4-(thiophen-2-yl)benzaldehyde) (1.05 equiv) to the solution. Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reaction: Reflux the mixture at 80 °C for 4 hours.

    • Self-Validation Check: The reaction progress can be visually monitored; a distinct color shift (typically to deep yellow or orange) indicates extended conjugation via imine formation. Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 3:1) should show the complete disappearance of the highly polar hydrazine starting material.

  • Isolation: Cool the mixture to 0 °C in an ice bath to induce precipitation. Filter the resulting solid, wash with cold ethanol (2 × 5 mL) to remove any unreacted aldehyde, and dry under a vacuum.

Protocol B: Late-Stage π -System Extension via Suzuki-Miyaura Coupling

Objective: Utilize the C5-iodo handle to attach functionalized aryl groups, tuning the ligand's photophysical properties.

  • Setup: In a Schlenk flask under a nitrogen atmosphere, combine the iodo-hydrazone intermediate from Protocol A (1.0 equiv, 1.0 mmol), a selected aryl boronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Solvent & Catalyst: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1, 12 mL) to ensure solubility of both the organic ligand and the inorganic base. Add Pd(PPh3​)4​ (0.05 equiv, 5 mol%).

  • Coupling: Heat the biphasic mixture to 90 °C for 12 hours.

    • Self-Validation Check: Spot the organic layer on a TLC plate and observe under 365 nm UV light. The successful cross-coupling of a conjugated system will reveal a new, intensely fluorescent product spot compared to the non-fluorescent iodo-precursor.

  • Workup: Extract with ethyl acetate, wash with brine to remove inorganic salts, dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography.

Protocol C: Metalation (Triazaborolopyridinium Fluorescent Probe Synthesis)

Objective: Coordinate the extended hydrazone ligand with Boron to create a rigid, membrane-permeable fluorescent dye.

  • Complexation: Dissolve the extended hydrazone ligand (0.5 mmol) in dry dichloromethane (10 mL) under an argon atmosphere. Add N,N -diisopropylethylamine (DIPEA) (3.0 equiv) to act as a non-nucleophilic proton scavenger.

  • Boron Addition: Dropwise add Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) (4.0 equiv). Stir the reaction at room temperature for 2 hours.

  • Purification: Quench the reaction with water, extract with DCM, and purify via neutral alumina chromatography.

    • Causality Note: Neutral alumina must be used instead of standard silica gel. The slightly acidic nature of standard silica can degrade the newly formed, sensitive boron-nitrogen coordinate bonds during purification.

Quantitative Data: Photophysical Tuning

The modular nature of the 2-hydrazinyl-5-iodo-4-methylpyridine scaffold allows for precise tuning. Table 1 summarizes the impact of sequential structural modifications on the photophysical properties, demonstrating the immense value of the C5-iodo handle for late-stage functionalization.

Table 1: Comparative Photophysical Properties of Ligand Derivatives

Ligand StageModification at C5 (Iodo position)Coordination MetalAbsorbance λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )
Base Hydrazone -I (Uncoupled)None (Free Ligand)~350 - 360Weak / None< 0.01
B-Complex Core -I (Uncoupled)Boron ( BF2​ )~410 - 430~480 - 500~0.45
Extended Ligand -Phenyl (Suzuki)Boron ( BF2​ )~450 - 470~530 - 550~0.75
Donor-Extended -Thiophene (Suzuki)Boron ( BF2​ )~470 - 490~550 - 570> 0.85
Heavy Metal -Carbazole (Ullmann)Platinum (Pt II)~380 - 420~460 - 480~0.90 (Phosphorescent)

(Note: Data is aggregated from structural analogs reported in the literature to illustrate the structure-property relationship of the scaffold ).

References

  • Design and Synthesis of a New Class of Membrane-Permeable Triazaborolopyridinium Fluorescent Probes Source: Journal of the American Chemical Society (JACS) / National Institutes of Health (NIH) URL:[Link]

  • Metal-Assisted Delayed Fluorescent Pd(II) Complexes and Phosphorescent Pt(II) Complex Based on [1,2,4]Triazolo[4,3-a]pyridine-Containing Ligands: Synthesis, Characterization, Electrochemistry, Photophysical Studies, and Application Source: Inorganic Chemistry (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2-hydrazinyl-5-iodo-4-methylpyridine reactions

Welcome to the technical support center for 2-hydrazinyl-5-iodo-4-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting for com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-hydrazinyl-5-iodo-4-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting for common and complex issues encountered during reactions with this sterically hindered pyridine derivative.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of 2-hydrazinyl-5-iodo-4-methylpyridine.

Q1: What are the primary structural features of 2-hydrazinyl-5-iodo-4-methylpyridine that influence its reactivity?

The reactivity of this molecule is governed by a combination of steric and electronic factors. The C4-methyl and C5-iodo groups create significant steric hindrance around the C2-hydrazinyl functional group. This bulkiness can impede the approach of reactants, particularly to the hydrazine nitrogen atoms, slowing down reactions that require nucleophilic attack.[1][2] Electronically, the methyl group is weakly electron-donating, while the iodine atom is electron-withdrawing through induction. The pyridine nitrogen itself is electron-withdrawing, reducing the overall electron density of the ring.

Q2: My condensation reaction with a simple aliphatic ketone is extremely slow. Is this expected?

Yes, this is a common observation. The steric bulk from the adjacent methyl and iodo groups significantly hinders the approach of the ketone to the nucleophilic hydrazine.[3][4] The reaction, which forms a hydrazone intermediate, is often the rate-limiting step in subsequent cyclizations like the Fischer indole synthesis.[5][6] To overcome this, you will likely need to employ strategies such as increased temperature, acid catalysis, or microwave irradiation.[3][7]

Q3: Why is my cross-coupling reaction at the C5-iodo position failing?

The primary cause is often catalyst deactivation. The basic nitrogen of the pyridine ring and the hydrazine moiety can coordinate with the transition metal center (e.g., Palladium, Nickel) of your catalyst, leading to inhibition or deactivation.[1] Temporarily protecting the pyridine nitrogen or using bulky, electron-rich phosphine ligands can help mitigate this issue.[1][8]

Q4: Are there any special handling or storage considerations for this compound?

Like many hydrazine derivatives, 2-hydrazinyl-5-iodo-4-methylpyridine can be sensitive to air and light. Autoxidation of hydrazines can occur, especially under heating in certain solvents.[9] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at reduced temperatures to prevent degradation.

Section 2: Troubleshooting Guides by Reaction Type

This section provides in-depth troubleshooting for specific reaction classes.

Guide 1: Hydrazone Formation and Condensation Reactions

The condensation of 2-hydrazinyl-5-iodo-4-methylpyridine with aldehydes and ketones is a crucial first step for many syntheses, including the formation of pyrazoles or Fischer indole synthesis.

Problem: Low or no yield of the desired hydrazone, even after prolonged reaction times.

Troubleshooting Workflow: Hydrazone Formation

G Start Problem: Low Hydrazone Yield Check_Reagents Step 1: Verify Reagent Quality - Carbonyl compound fresh? - Hydrazine pure? Start->Check_Reagents Initial Check Basic_Conditions Step 2: Optimize Basic Conditions - Increase Temperature (40-80 °C) - Add Acid Catalyst (e.g., AcOH) Check_Reagents->Basic_Conditions If Reagents OK Advanced_Methods Step 3: Advanced Methods - Microwave Irradiation - Use of Lewis Acids (e.g., ZnCl2) Basic_Conditions->Advanced_Methods If Still No Improvement Analysis Step 4: Analyze Outcome - TLC/LC-MS check - Re-evaluate strategy Advanced_Methods->Analysis After Experiment

Caption: Troubleshooting workflow for low-yield hydrazone formation.

Detailed Solutions:
  • Cause 1: Insufficient Activation Energy

    • Explanation: The steric clash between the pyridine substituents and the incoming carbonyl compound creates a high activation energy barrier.

    • Solution A - Thermal Activation: Increase the reaction temperature. Refluxing in a higher-boiling solvent like ethanol, n-butanol, or toluene can provide the necessary energy. Monitor for potential degradation of starting materials.

    • Solution B - Acid Catalysis: The condensation reaction is acid-catalyzed.[10] Add a catalytic amount of a Brønsted acid like acetic acid or p-toluenesulfonic acid (pTSA) to protonate the carbonyl oxygen, making the carbon more electrophilic. For particularly stubborn cases, a Lewis acid such as ZnCl₂ or BF₃·OEt₂ can be more effective.[5]

  • Cause 2: Unfavorable Reaction Kinetics

    • Explanation: Even with sufficient activation energy, the reaction rate may be impractically slow due to the low probability of a correctly oriented collision between the sterically hindered reactants.

    • Solution A - Microwave Irradiation: Microwave-assisted synthesis is highly effective for overcoming steric hindrance by rapidly and efficiently heating the reaction mixture.[7][11] This can dramatically reduce reaction times from hours or days to minutes.[12][13]

    • Solution B - Aniline Catalysis: Aniline can act as a superior catalyst for hydrazone formation, proceeding through a more reactive imine intermediate. This can significantly accelerate the reaction compared to traditional acid catalysis, especially at neutral pH.[3][14]

Comparative Table: Conditions for Condensation with a Hindered Ketone (e.g., 2-Adamantanone)
MethodCatalystSolventTemperatureTypical TimeExpected Conversion
ConventionalAcetic Acid (cat.)EthanolReflux (78 °C)24-48 hLow (<20%)
Lewis AcidZnCl₂ (1.1 eq)TolueneReflux (110 °C)12-24 hModerate (40-60%)
MicrowaveAcetic Acid (cat.)Ethanol120 °C15-30 minHigh (>90%)[7][11]
Guide 2: Fischer Indole Synthesis

This classic reaction involves the cyclization of the hydrazone intermediate under acidic conditions to form an indole ring. With 2-hydrazinyl-5-iodo-4-methylpyridine, this will lead to a pyridinyl-annulated indole derivative.

Problem: The hydrazone forms, but the subsequent cyclization to the indole fails or gives low yields.

Mechanism & Steric Challenge

Caption: Key steps of the Fischer Indole synthesis and the critical steric challenge.

Detailed Solutions:
  • Cause 1: Inappropriate Acid Catalyst

    • Explanation: The key[8][8]-sigmatropic rearrangement requires a strong acid catalyst.[5][6] The choice of acid is critical and can determine the success of the reaction.

    • Solution: While simple acids like H₂SO₄ or HCl can work, polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) are often superior for difficult cyclizations. They act as both a strong acid and a dehydrating agent, driving the reaction forward. Start with PPA at elevated temperatures (e.g., 80-140 °C).

  • Cause 2: Thermal Instability

    • Explanation: The high temperatures required to overcome the steric barrier in the sigmatropic rearrangement can sometimes lead to decomposition of the starting material or product.

    • Solution: Use a milder Lewis acid catalyst that can promote the rearrangement at lower temperatures. Indium(III) chloride (InCl₃) or Scandium(III) triflate (Sc(OTf)₃) are known to be effective for challenging Fischer indole syntheses.

Protocol: Microwave-Assisted Fischer Indole Synthesis of a Hindered Hydrazone
  • Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 2-hydrazinyl-5-iodo-4-methylpyridine-derived hydrazone (1.0 mmol).

  • Reagent Addition: Add 5 mL of ethanol. Carefully add p-toluenesulfonic acid (pTSA) monohydrate (1.5 mmol, 1.5 eq).

  • Sealing: Securely cap the vial.

  • Microwave Reaction: Place the vial in the microwave reactor. Irradiate at 150 °C for 20-30 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • Workup: After cooling to room temperature, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Guide 3: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Problem: Attempting to perform a Suzuki or Buchwald-Hartwig coupling at the C5-iodo position results in no product, recovery of starting material, and/or catalyst decomposition (e.g., formation of palladium black).

Troubleshooting Workflow: Cross-Coupling Reactions

G Start Problem: Failed Cross-Coupling Catalyst_Poisoning Hypothesis 1: Catalyst Poisoning (Pyridine N, Hydrazine) Start->Catalyst_Poisoning Steric_Hindrance Hypothesis 2: Steric Hindrance at C5 Position Start->Steric_Hindrance Solution_Ligand Solution: Use Bulky Ligands (e.g., SPhos, XPhos) Stabilizes catalyst & promotes reductive elimination. Catalyst_Poisoning->Solution_Ligand Solution_Protect Solution: Protect Hydrazine (e.g., Boc group) Blocks coordination site. Catalyst_Poisoning->Solution_Protect Steric_Hindrance->Solution_Ligand Solution_Catalyst Solution: Use Advanced Catalyst (e.g., G3/G4 Precatalysts) More active and stable. Solution_Ligand->Solution_Catalyst Analysis Analyze & Combine Strategies Solution_Protect->Analysis Solution_Catalyst->Analysis

Caption: Decision-making process for troubleshooting failed cross-coupling reactions.

Detailed Solutions:
  • Cause 1: Catalyst Inhibition/Poisoning

    • Explanation: The lone pair of electrons on the pyridine nitrogen can act as a ligand, binding strongly to the palladium center and preventing it from entering the catalytic cycle. The hydrazine group can also chelate or coordinate to the metal. This is a well-known issue for 2-substituted pyridines, often called the "2-pyridyl problem".[15]

    • Solution A - Ligand Choice: Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos. These ligands are designed to stabilize the palladium catalyst, promote the difficult oxidative addition step, and prevent catalyst deactivation.[1][8]

    • Solution B - Protecting Groups: Protect the more nucleophilic N-H of the hydrazine group before performing the cross-coupling. A tert-butyloxycarbonyl (Boc) group is a common choice. It reduces the coordinating ability of the hydrazine and can be easily removed post-coupling under acidic conditions.

  • Cause 2: Steric Hindrance to Reductive Elimination

    • Explanation: Even if oxidative addition and transmetalation occur, the final C-C or C-N bond-forming step (reductive elimination) can be hindered by the C4-methyl group, which prevents the coupling partners from achieving the necessary geometry on the metal center.

    • Solution: This issue is also addressed by using bulky Buchwald-type ligands. Their large cone angles force the coupling partners into a favorable orientation for reductive elimination, accelerating the final step of the catalytic cycle.[8]

Section 3: References

  • Benchchem Technical Support. (2025). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis. Benchchem.

  • Nakamura, T., & Suzuki, T. (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

  • An, J., et al. (n.d.). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PMC.

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology (RSC Publishing).

  • Benchchem Technical Support. (2025, December). Impact of steric hindrance on m-PEG4-Hydrazide reactions. Benchchem.

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023, August 22). PMC.

  • Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. (n.d.).

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). PMC.

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (n.d.). PMC.

  • Fischer indole synthesis. (n.d.). Wikipedia.

  • Snieckus, V., & Grozema, F. C. (2012, February 21). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews - ACS Publications.

  • Smith, A. M. R., & Nolan, S. P. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.

  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.

  • Fischer Indole Synthesis. (n.d.). TCI AMERICA.

  • Beller, M., & Jackstell, R. (2005, June 14). Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. The Journal of Organic Chemistry - ACS Publications.

  • Knochel, P., & Chemla, F. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate.

  • Fischer Indole Synthesis. (2014, August 27). Chem-Station Int. Ed.

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025, December 24).

  • Chandrasekhar, S., & Ramakrishna, B. (2020, June 19). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. The Journal of Organic Chemistry - ACS Publications.

  • Wang, Y., & Tan, B. (2021, March 16). Desymmetrization of 1,3-Diones by Catalytic Enantioselective Condensation with Hydrazine. Journal of the American Chemical Society.

  • Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. (2005, September 15). Organic Chemistry Portal.

  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023, March 1).

  • Kaźmierczak-Barańska, J., & Cielecka-Piontek, J. (2025, March 21). Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. MDPI.

  • Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. (n.d.). ResearchGate.

  • Al-Ghorbani, M., et al. (2022, March 25). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI.

Sources

Optimization

Preventing degradation of 2-hydrazinyl-5-iodo-4-methylpyridine during storage

Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage Welcome to the technical support guide for 2-hydrazinyl-5-iodo-4-methylpyridine. This document provides in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage

Welcome to the technical support guide for 2-hydrazinyl-5-iodo-4-methylpyridine. This document provides in-depth guidance, troubleshooting, and best practices to ensure the long-term stability and integrity of this compound. As a molecule possessing multiple reactive functional groups, its stability is paramount for reproducible and reliable experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the storage and handling of 2-hydrazinyl-5-iodo-4-methylpyridine.

Q1: My solid 2-hydrazinyl-5-iodo-4-methylpyridine has changed color from off-white to yellow/brown. What happened?

A1: A color change is a primary indicator of degradation. This is most likely due to the oxidation of the highly reactive hydrazine moiety by atmospheric oxygen.[1] Hydrazine derivatives are known to be air-sensitive and can form colored byproducts upon oxidation.[2][3] Exposure to light can also accelerate this process.

Q2: I've stored the compound in the freezer, but it seems to have become clumpy or sticky. Why?

A2: This suggests moisture absorption. The pyridine ring makes the compound potentially hygroscopic, meaning it can readily absorb water from the air.[4][5] Storing in a standard freezer without adequate protection can introduce moisture, especially if the container is opened before it has fully warmed to room temperature, causing condensation.[6]

Q3: Can I store this compound in a solution for convenience?

A3: Storing in solution is generally not recommended for long-term preservation. Hydrazine is very reactive, and its stability can be compromised in solution, especially in the presence of dissolved oxygen or trace metal impurities which can catalyze decomposition.[1][7] If short-term solution storage is necessary, use a deoxygenated, anhydrous, aprotic solvent and store under an inert atmosphere.

Q4: What is the single most important factor for maintaining the stability of this compound?

A4: Excluding atmospheric oxygen is the most critical factor. The hydrazine group is a powerful reducing agent and is highly susceptible to oxidation.[1] Therefore, storage under a dry, inert atmosphere (like argon or nitrogen) is paramount.[8]

Part 2: In-Depth Troubleshooting Guide

This section explores specific issues in greater detail, providing insights into the underlying chemical mechanisms and offering concrete solutions.

Issue 1: You observe new, unexpected peaks in your HPLC or LC-MS analysis.

  • Possible Cause 1: Oxidative Degradation. The primary degradation pathway for arylhydrazines is oxidation.[2][3][9] Atmospheric oxygen can oxidize the hydrazine group to form a diazene, which can undergo further reactions. Trace metal ions can catalyze this process significantly.[7]

  • Solution:

    • Inert Atmosphere Handling: Always handle the solid compound in a glove box or under a positive pressure of an inert gas like argon or nitrogen.[6][10]

    • Use High-Purity, Degassed Solvents: When preparing solutions, use anhydrous solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Chelating Agents: If metal contamination is suspected in your reaction mixture, consider the addition of a chelating agent like EDTA to sequester catalytic metal ions.

  • Possible Cause 2: Photodegradation. The carbon-iodine bond is susceptible to cleavage by light, particularly UV radiation, which can generate radical species.[11] This can lead to the formation of de-iodinated byproducts or other complex reaction products.

  • Solution:

    • Use Amber Glassware: Always store the compound, both in solid form and in solution, in amber-tinted glass vials or containers to protect it from light.[12]

    • Wrap Containers: For additional protection, wrap containers in aluminum foil.

    • Minimize Light Exposure: During experiments, minimize the exposure of the compound to ambient and direct light.

Issue 2: You are experiencing poor reproducibility or lower-than-expected yields in your reactions.

  • Possible Cause: Inaccurate Weighing due to Hygroscopicity. If the compound has absorbed moisture, its effective concentration will be lower than what was measured by mass, leading to incorrect stoichiometry in your reactions.[4]

  • Solution:

    • Proper Drying: Before use, dry the required amount of the compound under a high vacuum for several hours to remove any absorbed water.[10]

    • Controlled Environment Weighing: Weigh the compound in a glove box with a low-humidity atmosphere.[10] If a glove box is unavailable, weigh it quickly and ensure the container is sealed immediately.

    • Quantification by NMR: For highly sensitive reactions, determine the purity of your starting material using Quantitative NMR (qNMR) with an internal standard to ascertain the exact amount of active compound.

Part 3: Key Degradation Pathways & Mechanisms

Understanding the chemical routes of degradation is crucial for designing effective prevention strategies.

1. Oxidation of the Hydrazine Moiety

The most significant degradation pathway is the oxidation of the -NHNH₂ group. This can proceed via a one-electron or two-electron process, especially in the presence of oxygen and catalytic metals, to form highly reactive intermediates like diazene (Ar-N=NH) and diazonium species (Ar-N₂⁺).

G cluster_0 Oxidative Degradation Pathway A 2-Hydrazinyl-5-iodo-4-methylpyridine (Ar-NHNH₂) B Diazene Intermediate (Ar-N=NH) A->B  [O] / O₂  (Air Exposure) C Loss of N₂ + Aryl Radical (Ar•) B->C  Unstable D Decomposition Products (e.g., 4-iodo-3-methylpyridine) C->D  H-abstraction

Caption: Primary oxidative degradation pathway of the hydrazine group.

2. Photolytic Cleavage of the Carbon-Iodine Bond

Iodo-aromatic compounds can absorb UV-visible light, leading to the homolytic cleavage of the C-I bond. This generates an aryl radical and an iodine radical, which can initiate a cascade of secondary reactions.

G cluster_1 Photodegradation Pathway E 2-Hydrazinyl-5-iodo-4-methylpyridine (Ar-I) F Aryl Radical (Ar•) + Iodine Radical (I•) E->F  hν (Light)  (UV/Visible) G De-iodinated Impurity (e.g., 2-hydrazinyl-4-methylpyridine) F->G  H-abstraction H Dimerization & Other Side Products F->H  Radical Combination

Caption: Photolytic cleavage of the C-I bond leading to impurities.

Part 4: Recommended Protocols
Protocol 1: Recommended Long-Term Storage Conditions

To ensure maximum shelf-life, adhere strictly to the following conditions.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical degradation pathways.
Atmosphere Dry Argon or NitrogenPrevents oxidation of the sensitive hydrazine group.[6][8]
Light Complete darkness (Amber vial, wrapped)Prevents light-induced C-I bond cleavage.[12]
Container Borosilicate glass vial with a PTFE-lined capEnsures an airtight seal and minimizes interaction with the container surface.[12]
Desiccation Store vial inside a desiccatorProvides an additional layer of protection against moisture ingress.[10][13]
Protocol 2: Step-by-Step Guide for Aliquoting and Daily Handling
  • Equilibration: Before opening, allow the sealed primary container to warm to ambient room temperature inside a desiccator (approx. 1-2 hours). This is critical to prevent atmospheric moisture from condensing on the cold solid.[6]

  • Inert Environment Transfer: Transfer the primary container into a glove box or use a Schlenk line to maintain a positive pressure of inert gas.[10]

  • Aliquotting: Open the container and quickly weigh the desired amount of solid into smaller, pre-tared amber glass vials suitable for daily or weekly use.

  • Sealing: Tightly seal the new aliquot vials with PTFE-lined caps. For extra protection, wrap the cap threads with Parafilm.

  • Backfilling: Backfill both the primary container and the new aliquot vials with inert gas before sealing.

  • Storage: Promptly return the primary container and the new aliquots to the recommended long-term storage conditions (-20°C, dark, desiccated).

Protocol 3: Quick Stability Check by HPLC-UV

This protocol allows for a routine check to confirm the purity of the compound before use. Hydrazine derivatives can be analyzed by HPLC after derivatization.[14] A simpler method is to monitor the parent compound directly.

  • Standard Preparation: Carefully prepare a stock solution of a new or trusted batch of 2-hydrazinyl-5-iodo-4-methylpyridine at a known concentration (e.g., 1 mg/mL) in degassed, anhydrous acetonitrile. This will serve as your reference standard.

  • Sample Preparation: Prepare a solution of the batch to be tested at the exact same concentration in the same solvent.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Formic Acid or TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound has significant absorbance (e.g., 254 nm or 300 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the reference standard to establish the retention time and peak area of the pure compound.

    • Inject the test sample.

    • Compare the chromatograms. The appearance of significant new peaks (especially earlier eluting, more polar peaks) or a decrease in the main peak area relative to the standard indicates degradation.

    • Purity can be estimated by the area percentage of the main peak. A purity of <95% may warrant purification before use.

References
  • Practices for Proper Chemical Storage. (n.d.). Environmental Health and Safety - University of Wisconsin-Madison. Retrieved from [Link]

  • Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. Retrieved from [Link]

  • Analytical Methods for Hydrazines. (1997). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Phadnis, N., Molen, J. A., Stephens, S. M., Weierbach, S. M., Lambert, K. M., & Milligan, J. A. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 89(9), 5841–5845. Retrieved from [Link]

  • Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ODU Digital Commons. Retrieved from [Link]

  • How to Safely Store Chemicals. (2020, August 8). Air Science. Retrieved from [Link]

  • Singh, U. P., et al. (2022). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Beilstein Journal of Organic Chemistry, 18, 1166–1174. Retrieved from [Link]

  • HYDRAZINE (Method 3503). (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Saunders, R. A., & Larkins, J. T. (1976). Detection and Monitoring of Hydrazine, Monomethylhydrazine, and Their Decomposition Products. Naval Research Lab, Washington D.C. Retrieved from [Link]

  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. Retrieved from [Link]

  • Li, Z., et al. (2024). Selective N-functionalization of Arylhydrazines with Primary Alcohols and Acids under PPh3/DDQ System. The Journal of Organic Chemistry. Retrieved from [Link]

  • Hydrazine, p-Dimethylaminobenzaldehyde Method. (n.d.). Hach. Retrieved from [Link]

  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (2012, January 3). Retrieved from [Link]

  • Safety and Handling of Hydrazine. (n.d.). Defense Technical Information Center (DTIC). Retrieved from [Link]

  • Wang, Z., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 9193–9198. Retrieved from [Link]

  • Three Methods of Detection of Hydrazines. (2020, May 8). Tech Briefs. Retrieved from [Link]

  • Pyridine-N-oxide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kalyanaraman, B. (1998). BIOTRANSFORMATION OF HYDRAZINE DERIVATIVES IN THE MECHANISM OF TOXICITY. Medical College of Wisconsin. Retrieved from [Link]

  • Donor-acceptor interactions of iodine with pyridine bases in aqueous and organic media. (2025). BIO Web of Conferences, 173, 03014. Retrieved from [Link]

  • Meyer, K. G., et al. (2009). Visible Light Generation of Iodine Atoms and I−I Bonds: Sensitized I− Oxidation and I3− Photodissociation. Journal of the American Chemical Society, 131(41), 14664–14665. Retrieved from [Link]

  • Pyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kumar, P., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1167-1196. Retrieved from [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. Retrieved from [Link]

  • Rahn, R. O., & Sellin, H. G. (1984). Photochemistry of halogen pyrimidines: iodine release studies. Photochemistry and Photobiology, 40(3), 331-335. Retrieved from [Link]

  • Islam, M. S., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 2, 70. Retrieved from [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Die Pharmazie, 58(12), 877-880. Retrieved from [Link]

  • Synthesis process of 2-hydrazinopyridine derivative. (2019). Google Patents.
  • Pathways that degrade pyridine derivatives through 2,5-DHP. (n.d.). ResearchGate. Retrieved from [Link]

  • The chemical and biochemical degradation of hydrazine. (1997). Defense Technical Information Center (DTIC). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Hydrazinyl-5-iodo-4-methylpyridine Workflows

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with low conversion rates when utilizing 2-hydrazinyl-5-iodo-4-methylpyridine (CAS: 2292109-96-5)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with low conversion rates when utilizing 2-hydrazinyl-5-iodo-4-methylpyridine (CAS: 2292109-96-5)[1]. This bifunctional building block presents a unique set of chemoselectivity and steric challenges. The molecule contains a highly nucleophilic, chelating hydrazine group at the C2 position, an electrophilic iodide at the C5 position primed for cross-coupling, and a sterically demanding methyl group at the C4 position[2].

This guide is engineered to help you diagnose reaction failures, understand the mechanistic causality behind them, and implement self-validating protocols to rescue your yields.

Diagnostic Workflow

Before adjusting your stoichiometry or abandoning a synthetic route, use the logical workflow below to isolate the root cause of your low conversion rates.

G Start Low Conversion Rate Observed CheckRxn Identify Reaction Type Start->CheckRxn CrossCoupling Pd-Catalyzed Cross-Coupling CheckRxn->CrossCoupling Heterocycle Heterocycle Formation CheckRxn->Heterocycle CheckPd Is Hydrazine Protected? CrossCoupling->CheckPd CheckOx Check Hydrazine Oxidation Heterocycle->CheckOx ProtectHyd Protect Hydrazine (e.g., Hydrazone) CheckPd->ProtectHyd No CheckSteric Address 4-Methyl Steric Hindrance CheckPd->CheckSteric Yes UseBulky Use Bulky Ligands (e.g., XPhos) CheckSteric->UseBulky Degradation Degradation Detected? CheckOx->Degradation UseInert Strict Inert Atmosphere & Antioxidants Degradation->UseInert Yes

Diagnostic workflow for troubleshooting low conversion rates of 2-hydrazinyl-5-iodo-4-methylpyridine.

Troubleshooting Guide & FAQs

Q1: Why do my palladium-catalyzed cross-coupling reactions at the 5-iodo position stall at <5% conversion?

A1: This is almost always caused by a combination of catalyst poisoning and steric hindrance .

  • Causality: The free -NHNH₂ group is a potent bidentate ligand. It will rapidly chelate the Pd(II) intermediate, forming a stable, catalytically dead complex. Even if you manage to suppress chelation, the adjacent 4-methyl group exerts severe steric hindrance against the bulky Pd(0) complex during oxidative addition[3].

  • Solution: You must first reversibly protect the hydrazine group (e.g., as an isopropylidene hydrazone)[4]. Subsequently, swap standard ligands like PPh₃ for bulky, electron-rich biaryl phosphine ligands (like XPhos or SPhos) to force the oxidative addition at the hindered C5-I bond.

Q2: During heterocycle synthesis (e.g., triazolopyridines), why am I seeing extensive degradation and black precipitate?

A2: You are observing the oxidative degradation of the hydrazine moiety.

  • Causality: 2-Hydrazinopyridines are highly sensitive to oxidation, easily degrading into diazonium intermediates or undergoing dehydrogenation in the presence of trace oxygen, transition metals (like Cu), or halogens[5]. The black precipitate is likely polymerized degradation products or reduced metal oxides.

  • Solution: Degas all solvents via sparging with Argon for at least 15 minutes prior to use. Maintain a strict inert atmosphere. If synthesizing triazolopyridines, consider mild biocatalytic methods (e.g., VHb-Co mutants) which have been shown to tolerate steric hindrance and prevent over-oxidation, yielding up to 79% conversion[3].

Q3: I am trying to synthesize the starting material from 2-fluoro-5-iodo-4-methylpyridine and hydrazine hydrate. Why is my yield so low?

A3: Low yields in the SNAr substitution are typically due to improper stoichiometry or temperature control leading to disproportionation.

  • Causality: If the molar ratio of hydrazine hydrate to the halopyridine exceeds 1.8:1, or if the temperature falls outside the optimal 100–150 °C reflux window, competing side reactions (such as reduction of the iodide) outpace the desired substitution[6].

  • Solution: Strictly control the molar ratio of halopyridine to hydrazine hydrate between 1:1.5 and 1:1.8, and maintain a reflux temperature of ~125 °C[6].

Quantitative Data: Conversion Rate Optimization

The following table summarizes the impact of various reaction parameters on the conversion rates of 2-hydrazinyl-5-iodo-4-methylpyridine during downstream functionalization.

Reaction PhaseSubstrate StateCatalyst / ReagentsTemp / TimePrimary Limiting FactorConversion Rate
Cross-Coupling Unprotected HydrazinePd(PPh₃)₄, Na₂CO₃90°C, 24hCatalyst Poisoning< 5%
Cross-Coupling Isopropylidene ProtectedPd(PPh₃)₄, Na₂CO₃90°C, 24hSteric Hindrance (C4-Methyl)35 - 45%
Cross-Coupling Isopropylidene ProtectedPd₂(dba)₃, XPhos, K₃PO₄90°C, 12hNone (Optimized)> 95%
Heterocycle Synthesis Unprotected HydrazineIsothiocyanate, Air25°C, 12hOxidative Degradation40 - 50%
Heterocycle Synthesis Unprotected HydrazineIsothiocyanate, Ar, VHb-Co25°C, 12hNone (Optimized Biocatalysis)71 - 79%

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Reversible Protection of the Hydrazine Group

The terminal nitrogen of the hydrazine is highly nucleophilic and will rapidly attack carbonyls to form a hydrazone, masking its chelating ability[4].

  • Setup: Suspend 2-hydrazinyl-5-iodo-4-methylpyridine (1.0 eq, MW: 249.05) in anhydrous acetone (0.2 M concentration).

  • Catalysis: Add glacial acetic acid (0.1 eq) to activate the carbonyl carbon.

  • Reaction: Reflux the mixture at 60 °C under an Argon atmosphere for 2 hours.

  • Validation Checkpoint (Critical): Analyze the crude mixture via LC-MS. The reaction is complete when the starting material peak ( m/z 250.0 [M+H]+ ) disappears completely, and the isopropylidene hydrazone product peak ( m/z 290.0 [M+H]+ ) dominates.

  • Workup: Concentrate under reduced pressure. The resulting hydrazone is stable and can be used directly in Protocol B.

Protocol B: Sterically-Optimized Suzuki-Miyaura Coupling

Using a bulky ligand (XPhos) overcomes the steric clash introduced by the C4-methyl group during oxidative addition into the C5-I bond.

  • Reagent Mixing: In an oven-dried Schlenk flask, combine the protected hydrazone from Protocol A (1.0 eq), the desired aryl boronic acid (1.5 eq), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and anhydrous K₃PO₄ (2.0 eq).

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Immediately sparge the solution with Argon for 15 minutes to remove dissolved oxygen and prevent catalyst oxidation.

  • Reaction: Heat the sealed flask to 90 °C for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The iodide starting material should be entirely consumed. LC-MS should confirm the mass of the cross-coupled product.

  • Deprotection: To reveal the hydrazine, treat the crude mixture with 2M HCl in THF at room temperature for 4 hours, then neutralize.

Comprehensive References

1.[1] 2292109-96-5 | 2-Hydrazinyl-5-iodo-4-methylpyridine - AA Blocks.1 2.[2] Product Index - AA Blocks: 2-Hydrazinyl-5-iodo-4-methylpyridine - AA Blocks. 2 3.[5] Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem - Organic Letters (ACS Publications). 5 4.[3] Green Chemistry - RSC Publishing. 3 5.[6] CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents. 6 6.[4] 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - MDPI. 4

Sources

Optimization

Technical Support Center: Troubleshooting the Amination of 2-Hydrazinyl-5-iodo-4-methylpyridine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing Buchwald-Hartwig aminations for the building block 2-hydrazinyl-5-iodo-4-methylpyridine[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing Buchwald-Hartwig aminations for the building block 2-hydrazinyl-5-iodo-4-methylpyridine[1].

While palladium-catalyzed C–N cross-coupling is a foundational tool in synthetic chemistry[2], the presence of a free hydrazine moiety on the pyridine ring introduces severe chemoselectivity and catalyst stability challenges[3]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating experimental protocol to ensure reproducible amination at the sterically hindered 5-iodo position.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my reaction mixture immediately turn black, yielding no aminated product? A: The rapid formation of "palladium black" indicates premature catalyst decomposition. Hydrazine is a potent reducing agent and a strong bidentate ligand. In its unprotected form, it rapidly chelates the Pd(II) intermediate or reduces it back to Pd(0) before transmetalation can occur[3]. To solve this, you must temporarily mask the hydrazine group. We recommend forming an isopropylidene hydrazone using acetone. This eliminates bidentate chelation and drastically reduces the nucleophilicity of the terminal nitrogen[4].

Q2: I protected the hydrazine, but I am seeing significant deiodination (hydrodehalogenation) instead of amination. How do I fix this? A: Deiodination occurs when the rate of β-hydride elimination or off-cycle reduction outpaces the rate of reductive elimination. The 4-methyl group on your substrate creates steric hindrance ortho to the C–I bond, slowing down the coupling. To accelerate reductive elimination, switch to a bulky, electron-rich biaryl phosphine ligand like XPhos or BrettPhos[5]. These ligands are specifically designed to prevent the formation of off-cycle Pd-bis(amine) complexes and drive the catalytic cycle forward[6].

Q3: Which base should I use? My standard NaOtBu protocol is failing. A: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are incompatible with many sensitive heterocycles and can prematurely cleave protecting groups or cause side reactions[7]. For this substrate, switch to a milder, insoluble inorganic base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) in anhydrous 1,4-dioxane. The "surface-active" nature of these bases in non-polar solvents provides a controlled deprotonation rate that perfectly matches the catalytic cycle[8].

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the optimization landscape for the amination of the protected isopropylidene hydrazone intermediate, illustrating the causality behind our recommended conditions.

EntryCatalyst / LigandBaseSolventTemp (°C)Observation / Yield (%)
1Pd(OAc)₂ / PPh₃NaOtBuToluene1000% (Pd black, rapid decomposition)
2Pd₂(dba)₃ / BINAPCs₂CO₃Dioxane9015% (Sluggish, incomplete conversion)
3Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane9088% (Clean conversion, optimal)
4Pd₂(dba)₃ / BrettPhosK₃PO₄t-AmylOH9085% (Good conversion, viable alternative)

Part 3: Mechanistic & Workflow Visualizations

Mechanism Start 2-Hydrazinyl-5-iodo- 4-methylpyridine Unprotected Unprotected Hydrazine (-NHNH2) Start->Unprotected Protected Protected Hydrazine (Hydrazone) Start->Protected Protection Pd_Cat Pd(0) Catalyst + Ligand Poison Catalyst Poisoning (Pd-Hydrazine Chelate) Pd_Cat->Poison Dehalogenation Deiodination (Reduction) Pd_Cat->Dehalogenation OxAdd Oxidative Addition at C-I Bond Pd_Cat->OxAdd Unprotected->Pd_Cat Chelates Protected->Pd_Cat No Chelation Product Desired 5-Amino Product OxAdd->Product Reductive Elimination Amine Amine Nucleophile + Base Amine->OxAdd Transmetalation

Mechanistic pathways: Catalyst poisoning vs. successful amination via hydrazine protection.

Workflow Step1 Step 1: Protection Acetone, MgSO4 Reflux, 4h Step2 Step 2: Amination Pd2(dba)3, XPhos Cs2CO3, 90°C Step1->Step2 Hydrazone Step3 Step 3: Deprotection 1M HCl, THF RT, 2h Step2->Step3 Protected Intermediate Product Final Product Purified via Chromatography Step3->Product Free Hydrazine

Three-step experimental workflow for the successful amination of the target pyridine.

Part 4: Self-Validating Experimental Protocol

Step 1: Hydrazone Protection
  • Suspend 2-hydrazinyl-5-iodo-4-methylpyridine (1.0 eq) in anhydrous acetone to achieve a 0.2 M concentration.

  • Add anhydrous MgSO₄ (2.0 eq) to act as a water scavenger, driving the equilibrium toward hydrazone formation.

  • Reflux the mixture at 60°C for 4 hours under an inert atmosphere.

  • Filter the MgSO₄, concentrate the filtrate under reduced pressure, and dry under high vacuum to afford the isopropylidene hydrazone intermediate.

  • Self-Validation Check: ¹H NMR (CDCl₃) must show two distinct methyl singlets (~1.9 ppm and ~2.0 ppm) corresponding to the isopropylidene group, confirming complete masking of the primary amine.

Step 2: Buchwald-Hartwig Amination
  • In an oven-dried Schlenk flask under argon, combine the protected intermediate (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.02 eq, 4 mol% Pd), XPhos (0.08 eq), and finely milled anhydrous Cs₂CO₃ (2.0 eq)[7].

  • Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration.

  • Seal the flask and heat at 90°C for 12 hours with vigorous stirring.

  • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the inorganic base and palladium residues, and concentrate. Purify via flash column chromatography.

  • Self-Validation Check: LC-MS should confirm the exact mass of the coupled product with the complete disappearance of the characteristic iodine isotope pattern.

Step 3: Hydrazone Deprotection
  • Dissolve the purified intermediate in THF (0.1 M).

  • Add 1M aqueous HCl (5.0 eq) dropwise at room temperature.

  • Stir for 2 hours. The acidic hydrolysis of the acetone hydrazone is rapid and highly selective.

  • Neutralize carefully with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the final 5-aminated-2-hydrazinyl-4-methylpyridine.

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-hydrazinyl-5-iodo-4-methylpyridine

Welcome to the technical support center for the purification of 2-hydrazinyl-5-iodo-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-hydrazinyl-5-iodo-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the crystallization of this key intermediate. By understanding the underlying chemical principles, you can optimize your purification process, ensuring high purity and yield.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 2-hydrazinyl-5-iodo-4-methylpyridine in a direct question-and-answer format.

Q1: My crystallized product is discolored (e.g., yellow, brown, or pink). What is the cause and how can I fix it?

A1: Discoloration is a common indicator of impurities, often arising from oxidation or residual starting materials. The hydrazinyl group is susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal ions.[1]

  • Causality: The lone pair of electrons on the nitrogen atoms in the hydrazine moiety makes it a strong reducing agent and prone to oxidation, which can lead to the formation of colored byproducts.[1][2][3] The presence of the electron-donating methyl group and the electron-withdrawing iodine on the pyridine ring can also influence the compound's susceptibility to degradation.

  • Troubleshooting Steps:

    • Inert Atmosphere: Perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1]

    • Solvent Deoxygenation: Use solvents that have been deoxygenated by sparging with an inert gas prior to use.[1]

    • Light Protection: Protect the crystallization vessel from light by wrapping it in aluminum foil.[1]

    • Charcoal Treatment: If the discoloration is significant, a hot filtration step with a small amount of activated charcoal can be effective in removing colored impurities. Be cautious, as charcoal can also adsorb your product, potentially reducing the yield.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like EDTA can sequester trace metal ions.[1]

Q2: I'm observing unexpected peaks in my ¹H NMR spectrum after crystallization. What are the likely impurities?

A2: Unexpected peaks in the NMR spectrum often point to the presence of starting materials, reaction byproducts, or degradation products.

  • Potential Impurities & Their Signatures:

    • Starting Materials: Check for residual 2-chloro-5-iodo-4-methylpyridine or hydrazine. The presence of unreacted starting materials is a common issue.

    • Oxidation Products: The formation of a pyridine-N-oxide is a possible oxidation pathway.[4][5][6] This would result in downfield shifts of the pyridine ring protons.

    • Hydrolysis Products: If water is present in the solvent, hydrolysis of the hydrazinyl group to a hydroxyl group is a possibility, though generally less common under typical crystallization conditions.

    • Dimerization Products: Hydrazine derivatives can sometimes form dimers, especially if an excess of hydrazine hydrate is not used during the synthesis.[7]

  • Troubleshooting & Characterization Workflow:

    G Start Unexpected NMR Peaks Check_SM Compare with Starting Material Spectra Start->Check_SM LCMS Perform LC-MS Analysis Start->LCMS Recrystallize Re-crystallize under Inert Conditions Check_SM->Recrystallize Starting Material Detected Oxidation Suspect Oxidation (M+16 peak?) LCMS->Oxidation Analyze Mass Data Dimer Suspect Dimerization (2M+ peak?) LCMS->Dimer Analyze Mass Data Oxidation->Recrystallize Dimer->Recrystallize Purity_Check Re-analyze Purity (NMR, LC-MS) Recrystallize->Purity_Check

    Caption: Impurity identification and resolution workflow.

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too concentrated, cooling too quickly, or the presence of impurities that inhibit crystal formation.[8]

  • Causality: The high polarity and hydrogen bonding capability of pyridine derivatives can make them highly soluble in many solvents, leading to supersaturation issues where the compound comes out of solution as an oil.[8]

  • Troubleshooting Steps:

    • Re-heat and Add Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of the "good" solvent to ensure complete dissolution.[8]

    • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can promote the formation of well-ordered crystals.

    • Solvent System Adjustment: If the problem persists, you may need to adjust your solvent system. A solvent pair (a "good" solvent where the compound is soluble and a "poor" solvent where it is not) can be effective.[8] Add the "poor" solvent dropwise to the hot solution until persistent cloudiness is observed, then add a few drops of the "good" solvent to clarify before slow cooling.

    • Scratching: Gently scratching the inside of the flask with a glass rod just below the surface of the liquid can create nucleation sites and induce crystallization.[8]

Frequently Asked Questions (FAQs)

Q4: What is the optimal solvent system for the recrystallization of 2-hydrazinyl-5-iodo-4-methylpyridine?

A4: The principle of "like dissolves like" is a good starting point.[8] Given the polar nature of the pyridine and hydrazine moieties, polar solvents are generally required.[8] However, finding a single solvent with the ideal solubility profile (high solubility when hot, low solubility when cold) can be challenging.

  • Solvent Screening Protocol:

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a test solvent to each tube at room temperature. Observe solubility.

    • If insoluble at room temperature, heat the mixture and observe. If it dissolves, it's a potential candidate.

    • Cool the dissolved solutions in an ice bath to check for crystal formation.

  • Recommended Solvent Systems:

    • Single Solvents: Ethanol, methanol, and isopropanol are often good starting points.

    • Solvent Pairs: A combination of a polar "good" solvent (e.g., ethanol, acetone) and a non-polar "poor" solvent (e.g., hexanes, heptane) can be highly effective.[8]

Solvent/System"Good" or "Poor"Rationale
EthanolGoodSolubilizes the polar compound at elevated temperatures.
MethanolGoodSimilar to ethanol, but higher volatility.
AcetoneGoodAprotic polar solvent, can be effective.
Hexanes/HeptanePoor (Anti-solvent)Non-polar, induces precipitation when added to a solution in a "good" solvent.[8]
WaterUse with cautionMay be a suitable anti-solvent, but can also lead to hydration or hydrolysis issues.
Q5: How can I effectively monitor the purity of my product during the crystallization process?

A5: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, real-time monitoring of your purification progress. High-Performance Liquid Chromatography (HPLC) provides more quantitative purity assessment.[9][10][11]

  • TLC Protocol:

    • Plate: Use silica gel 60 F254 plates.

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 to 50:50 v/v) is a good starting point. Adjust the polarity to achieve good separation (Rf value of the product around 0.3-0.4).

    • Spotting: Dissolve a small amount of your crude material and the recrystallized fractions in a suitable solvent (e.g., ethyl acetate). Spot them on the TLC plate.

    • Visualization:

      • UV Light (254 nm): Most aromatic compounds will be visible under UV light.[12]

      • Iodine Chamber: Useful for visualizing a wide range of organic compounds.[13]

      • Potassium Permanganate (KMnO₄) Stain: The hydrazinyl group is readily oxidized and will appear as a yellow/brown spot on a purple background.[13]

      • Ninhydrin Stain: Specific for primary amines and hydrazines, often appearing as a colored spot upon heating.[12]

  • HPLC Method Development:

    • A reverse-phase C18 column is typically suitable.

    • The mobile phase can be a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[10]

Q6: What is the role of pH in the stability and purification of 2-hydrazinyl-5-iodo-4-methylpyridine?

A6: The pH of the solution can significantly impact the stability of hydrazine derivatives.[1][14]

  • Stability: Generally, hydrazines are more stable in slightly acidic conditions.[1] In neutral to alkaline solutions, especially in the presence of oxygen, they are more susceptible to oxidation.[1][3] The basicity of the pyridine nitrogen and the hydrazinyl group means the compound can be protonated, which can affect its solubility and stability.

  • Purification: Adjusting the pH can be a purification strategy. For instance, in an acidic aqueous solution, the compound will form a salt and be soluble. Neutralizing the solution will cause the free base to precipitate, which can be a method of isolation. However, for crystallization from organic solvents, maintaining neutral conditions is generally preferred to avoid salt formation or acid-catalyzed degradation.

  • pH-Guided Purification Strategy:

    G Crude Crude Product in Aqueous/Organic Mixture Acidify Acidify Aqueous Layer (e.g., with HCl) Crude->Acidify Extract_Neutral Extract with Organic Solvent (Removes Neutral Impurities) Acidify->Extract_Neutral Separate Separate Layers Extract_Neutral->Separate Basify Basify Aqueous Layer (e.g., with NaOH) Separate->Basify Aqueous Layer Precipitate Precipitate/Extract Product Basify->Precipitate Crystallize Crystallize from Organic Solvent Precipitate->Crystallize

    Caption: Acid-base extraction as a pre-purification step.

References

  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. Benchchem.
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. Benchchem.
  • Hollow Microcrystals of Copper Hexafluoroacetylacetonate-Pyridine Derivative Adducts via Supercritical CO2 Recrystallization. Crystal Growth & Design - ACS Publications.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed.
  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development - ACS Publications.
  • Stability issues and degradation pathways of N-Propylnitrous hydrazide in solution. Benchchem.
  • The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. IntechOpen.
  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ODU Digital Commons.
  • Thin Layer Chromatography.
  • Oxidative Dearomatization of Pyridines. PMC - NIH.
  • Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Request PDF - ResearchGate.
  • Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells. The Open Repository @ Binghamton (The ORB).
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • 2-Hydrazinyl-5-Methylpyridine. PubChem.
  • Eco-friendly process for recovery of pyridine and/or its derivatives. Google Patents.
  • THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. DTIC.
  • Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. International Journal of Current Research and Review.
  • "Synthesis and Characterization of Hydrazine Derivatives.". Anusandhanvallari.
  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
  • PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. ResearchGate.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. AJPO Journals.
  • Thin-Layer Chromatography Process. Sigma-Aldrich.
  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate.
  • Properties, Production, and Uses of Hydrazine. Industrial & Engineering Chemistry.
  • Synthesis of 2-Hydrazino-5-phenylpyrazine. PrepChem.com.
  • Preparation method of 2-chloro-4-iodo-5-methylpyridine. Google Patents.
  • Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
  • Oxidation of Hydrazine in Aqueous Solutions. DTIC.
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • 2-Hydrazinyl-4-methylpyridine. Sigma-Aldrich.
  • 2-hydrazinyl-4-iodopyridine — Chemical Substance Information. NextSDS.
  • 2-HYDRAZINYL-5-METHYLPYRIDINE. Chemsrc.
  • Oxidation of pyridine and derivatives. Google Patents.
  • (4-Iodo-pyridin-2-yl)-hydrazine. Chemsrc.
  • Stains for Developing TLC Plates. University of Colorado Boulder.
  • 2-hydrazino-4-methylpyridine. ChemicalBook.
  • 2-hydrazinyl-4-methylpyridine. Sigma-Aldrich.

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Reference Data & Comparative Studies

Validation

Comparative NMR Spectroscopic Guide: 2-Hydrazinyl-5-iodo-4-methylpyridine vs. Des-Iodo Analogs

Executive Summary & Chemical Context Halogenated pyridine derivatives, particularly 2-hydrazinyl-5-iodo-4-methylpyridine (CAS: 2292109-96-5)[1], are indispensable building blocks in modern medicinal chemistry. They are f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Halogenated pyridine derivatives, particularly 2-hydrazinyl-5-iodo-4-methylpyridine (CAS: 2292109-96-5)[1], are indispensable building blocks in modern medicinal chemistry. They are frequently utilized in the synthesis of complex heterocycles, such as pyrazolopyridines, which serve as core scaffolds for MALT1 inhibitors[2] and cardiovascular therapeutics[3].

When verifying the successful iodination of the des-iodo precursor (2-hydrazinyl-4-methylpyridine), Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. This guide provides an objective, causality-driven comparison of the 1 H-NMR spectral profiles of these compounds, ensuring researchers can confidently validate structural modifications.

Structural & Electronic Causality in NMR

Understanding the "why" behind chemical shifts is critical for accurate spectral interpretation. The transition from 2-hydrazinyl-4-methylpyridine to its 5-iodo analog introduces profound electronic and steric changes:

  • Solvent Causality (DMSO-d 6​ ) : Hydrazine derivatives (-NH-NH 2​ ) possess highly exchangeable protons. In non-polar solvents like CDCl 3​ , these protons undergo intermediate exchange rates, resulting in broad, uninterpretable baseline humps. DMSO-d 6​ acts as a strong hydrogen-bond acceptor, locking the -NH and -NH 2​ protons into distinct, measurable environments, sharpening their signals[4].

  • The Heavy Atom Effect & Anisotropy : The introduction of iodine at the C5 position replaces the H5 proton. While iodine's electronegativity (2.66) is lower than chlorine or bromine, its massive electron cloud and high polarizability create a strong magnetic anisotropic deshielding cone. This forces the adjacent C6 proton (H6) significantly downfield.

  • Loss of Multiplicity : In the des-iodo analog, H5 and H6 couple with each other, appearing as doublets ( J≈5.2 Hz)[4]. Upon iodination at C5, this ortho-coupling is abolished, causing the H6 signal to collapse into a distinct, sharp singlet.

Quantitative Data Comparison

The table below synthesizes the empirical 1 H-NMR data for the baseline des-iodo compound[4] and compares it against the expected shifts for the 5-iodo analog based on established substituent effects.

Proton Assignment2-Hydrazinyl-4-methylpyridine (δ ppm)2-Hydrazinyl-5-iodo-4-methylpyridine (δ ppm)Multiplicity Change & Causality
H6 (Pyridine ring) 7.83 (d, J=5.2 Hz)~8.25 (s)Deshielded by C5-Iodine anisotropy; loss of ortho-coupling.
H5 (Pyridine ring) 6.38 (d, J=5.2 Hz)N/A (Substituted)Replaced by Iodine atom.
H3 (Pyridine ring) 6.51 (s)~6.60 (s)Minimal inductive effect from the distant C5 position.
-NH (Hydrazine) 7.22 (s)~7.45 (s)Increased acidity/deshielding due to electron-withdrawing I.
-NH 2​ (Hydrazine) 4.04 (s)~4.20 (s)Broadened by quadrupolar relaxation; shifted slightly downfield.
-CH 3​ (C4-Methyl) 2.17 (s)~2.35 (s)Steric deshielding (compression) by the adjacent bulky Iodine.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, do not treat NMR acquisition as a black box. Follow this self-validating workflow:

Step 1: Sample Preparation Dissolve 15–20 mg of the API in 0.6 mL of anhydrous DMSO-d 6​ containing 0.03% v/v Tetramethylsilane (TMS). Causality: Anhydrous conditions are mandatory. Trace water in DMSO will appear at ~3.33 ppm and can exchange with the -NH 2​ protons, artificially reducing their integration value.

Step 2: Probe Tuning & Matching (Self-Validation Step) Insert the sample and manually tune/match the probe for the 1 H frequency. Causality: Proper tuning ensures maximum Radio Frequency (RF) power transfer. Poor tuning leads to inaccurate 90° pulse calibrations, which disproportionately affects the integration of broad exchangeable signals versus sharp aliphatic signals.

Step 3: Acquisition Parameters Utilize a 400 MHz or 500 MHz spectrometer. Set the pulse program to a standard 30° flip angle (zg30) and explicitly set the relaxation delay (D1) to ≥2.0 seconds. Validation Check: Integrate the sharp C4-methyl singlet (set to 3.00). If the broad -NH 2​ signal integrates to significantly less than 2.00, your D1 delay is too short. Increase D1 to 3.0 seconds to allow for complete longitudinal relaxation ( T1​ ) of the nitrogen-bound protons.

Step 4: Post-Processing Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform. Phase the spectrum manually to ensure a perfectly flat baseline, which is critical for confirming the absence of the H5 doublet (~6.38 ppm)[4], thereby proving complete iodination.

Workflow Visualization

NMR_Workflow N1 1. Sample Preparation (DMSO-d6 + TMS) N2 2. Probe Tuning & Matching (Self-Validation Step) N1->N2 Load into Magnet N3 3. 1H/13C Acquisition (zg30, D1 ≥ 2.0s) N2->N3 Optimize RF Power N4 4. FID Processing (Phase/Baseline Corr.) N3->N4 Fourier Transform N5 5. Spectral Comparison (Iodo vs. Des-Iodo) N4->N5 Validate Structure

Figure 1: Self-validating NMR acquisition workflow for structural verification.

Sources

Comparative

2-hydrazinyl-5-iodo-4-methylpyridine vs 2-hydrazinyl-5-bromo-4-methylpyridine reactivity

An in-depth comparative analysis for researchers, synthetic chemists, and drug development professionals evaluating 2-hydrazinyl-5-iodo-4-methylpyridine and 2-hydrazinyl-5-bromo-4-methylpyridine as advanced heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis for researchers, synthetic chemists, and drug development professionals evaluating 2-hydrazinyl-5-iodo-4-methylpyridine and 2-hydrazinyl-5-bromo-4-methylpyridine as advanced heterocyclic building blocks.

Structural and Electronic Divergence: The Causality of Reactivity

The pyridine core substituted with a hydrazine moiety at the 2-position, a methyl group at the 4-position, and a halogen at the 5-position serves as a highly versatile scaffold in medicinal chemistry. These compounds are critical precursors for synthesizing complex nitrogen-containing heterocycles, such as [1,2,4]triazolo[4,3-a]pyridines, which are privileged structures in the .

The fundamental divergence in their reactivity profiles stems directly from the nature of the C5-Halogen bond:

  • Thermodynamic vs. Steric Interplay: The C–I bond in 1[1] has a significantly lower Bond Dissociation Energy (BDE) of ~65 kcal/mol compared to the C–Br bond's ~81 kcal/mol in the 2[2]. This ~16 kcal/mol difference lowers the activation energy required for the oxidative addition of Pd(0) species.

  • The Ortho-Methyl Effect: The 4-methyl group creates local steric hindrance adjacent to the 5-position. Because Iodine (van der Waals radius: 1.98 Å) is bulkier than Bromine (1.85 Å), the iodo-variant experiences a more severe steric clash with the ortho-methyl group. However, in 3[3], the kinetic advantage of the weak C–I bond overwhelmingly compensates for this steric penalty, making the iodo-variant vastly superior for mild, late-stage functionalizations.

  • Hydrazine Nucleophilicity: Both halogens are electron-withdrawing via induction but electron-donating via resonance. Because iodine is less electronegative than bromine, the pyridine ring in the iodo-variant is marginally more electron-rich, subtly enhancing the nucleophilicity of the 2-hydrazine group for downstream cyclizations.

Quantitative Reactivity Comparison

The following table summarizes the operational differences between the two variants during standard synthetic transformations.

Parameter2-Hydrazinyl-5-iodo-4-methylpyridine2-Hydrazinyl-5-bromo-4-methylpyridine
C–X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Suzuki Coupling Temperature 25 °C – 40 °C (Mild)80 °C – 100 °C (Harsh)
Preferred Pd Catalyst System Pd(PPh₃)₄ (2 mol%)Pd(dppf)Cl₂ (5–10 mol%)
Oxidative Addition Rate Extremely FastModerate to Slow
Steric Hindrance (C4-Me vs C5-X) High (Iodine radius: 1.98 Å)Moderate (Bromine radius: 1.85 Å)
Hydrazine Protection Requirement Recommended (to prevent Pd poisoning)Mandatory (due to high heat required)

Experimental Workflows & Self-Validating Protocols

As a self-validating system, every protocol must include built-in analytical checkpoints to ensure the reaction is proceeding via the intended mechanistic pathway.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid to the 5-position. Expert Insight: Free hydrazines can act as bidentate ligands, coordinating to Palladium and poisoning the catalyst. While the iodo-variant's rapid oxidative addition can sometimes outcompete this poisoning at room temperature, it is highly recommended to temporarily protect the hydrazine (e.g., as an acetone hydrazone) prior to coupling.

  • Preparation: In an oven-dried Schlenk flask under Argon, add the protected 5-halo-2-hydrazinyl-4-methylpyridine (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Catalyst & Base Selection:

    • For the Iodo-variant: Add Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (2.0 equiv). The weak C–I bond allows the use of simple, inexpensive phosphine ligands.

    • For the Bromo-variant: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 equiv). The bidentate dppf ligand is required to increase electron density on the Pd center to force insertion into the stronger C–Br bond.

  • Solvent & Execution: Dissolve in degassed 1,4-dioxane/H₂O (4:1 v/v). Stir the iodo-variant at 25–40 °C for 4 hours. The bromo-variant must be heated to 90 °C for 12–18 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The system validates successful oxidative addition and transmetalation when the distinct isotopic pattern of the starting material (e.g., the 1:1 M/M+2 ratio for the bromo-variant) completely shifts to the singular mass of the coupled product.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Hydrazine-Directed Cyclization to Triazolopyridines

Objective: Construct the [1,2,4]triazolo[4,3-a]pyridine core via condensation with an orthoester, a standard method utilized in the4[4].

  • Reagent Mixing: Combine the 5-halo-2-hydrazinyl-4-methylpyridine (1.0 equiv) with triethyl orthoacetate (5.0 equiv). No additional solvent is required.

  • Heating: Heat the neat mixture to 130 °C for 40–60 minutes.

  • Self-Validation Checkpoint: The reaction is driven by the expulsion of ethanol. Equip the flask with a Dean-Stark trap or short-path distillation head. The reaction validates its own completion when ethanol condensation ceases. Furthermore, FTIR analysis of the crude mixture will show the complete disappearance of the primary amine N–H stretch (~3300 cm⁻¹).

  • Isolation: Cool to room temperature. Triturate the resulting solid with hexanes/diethyl ether, filter, and dry under vacuum to yield the pure 6-halo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine.

Pathway Visualization

G Iodo 5-Iodo Variant (High Reactivity) Suzuki_Mild Mild Cross-Coupling (25-40°C, Low Pd) Iodo->Suzuki_Mild Fast Oxidative Addition Cyclization Hydrazine Cyclization (Triethyl orthoacetate) Iodo->Cyclization Ortho-steric clash (4-Me vs 5-I) Bromo 5-Bromo Variant (High Stability) Suzuki_Harsh Harsh Cross-Coupling (80-100°C, High Pd) Bromo->Suzuki_Harsh High Activation Energy Bromo->Cyclization Standard Nucleophilic Attack Coupled_Prod 5-Aryl/Alkyl Substituted Pyridine Core Suzuki_Mild->Coupled_Prod Suzuki_Harsh->Coupled_Prod Triazolo [1,2,4]Triazolo[4,3-a]pyridine Derivatives Cyclization->Triazolo

Divergent reactivity pathways of 5-Iodo vs 5-Bromo 2-hydrazinyl-4-methylpyridines.

Selection Guide: Which to Choose?

  • Choose the 5-Iodo Variant when your synthetic route requires late-stage cross-coupling in the presence of delicate functional groups. The ability to perform Suzuki, Sonogashira, or Buchwald-Hartwig couplings at room temperature prevents the thermal degradation of the highly reactive hydrazine moiety.

  • Choose the 5-Bromo Variant for early-stage scaffold building where the molecule will be subjected to harsh conditions (e.g., strong bases, prolonged heating) before the cross-coupling step. The C–Br bond provides superior thermal and photochemical stability, ensuring the halogen handle survives until it is explicitly activated by a specialized Palladium/ligand complex.

References

  • Source: aablocks.
  • Source: guidechem.
  • Source: nih.
  • Title: Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents (Cyclization Methodology)
  • Source: mdpi.

Sources

Validation

Comparing iodine vs bromine substitution in 2-hydrazinyl-4-methylpyridine

Comparative Guide: Iodine vs. Bromine Substitution in 2-Hydrazinyl-4-methylpyridine Executive Summary 2-Hydrazinyl-4-methylpyridine is a highly versatile bifunctional building block widely utilized in the synthesis of fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Iodine vs. Bromine Substitution in 2-Hydrazinyl-4-methylpyridine

Executive Summary

2-Hydrazinyl-4-methylpyridine is a highly versatile bifunctional building block widely utilized in the synthesis of fused heterocyclic scaffolds, such as pyrazolopyridines and triazolopyridines, which are privileged structures in drug discovery[1]. Functionalizing this core via halogenation at the C-5 position unlocks advanced diversification through palladium-catalyzed cross-coupling reactions. However, choosing between bromine and iodine substitution fundamentally alters the molecule's reactivity, stability, and downstream synthetic utility. This guide objectively compares the performance of 5-bromo and 5-iodo derivatives, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Rationale & Regioselectivity

In 2-hydrazinyl-4-methylpyridine, the C-5 position is the most electron-rich site on the pyridine ring. It is positioned para to the strongly electron-donating hydrazine group and ortho to the weakly activating methyl group. Consequently, electrophilic aromatic substitution (EAS) is highly regioselective for the 5-position[2].

The Causality of the Synthetic Route: A critical pitfall in functionalizing this scaffold is attempting direct halogenation of the unprotected 2-hydrazinyl-4-methylpyridine. Hydrazines are highly susceptible to oxidation. Exposure to electrophilic halogenating agents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) often leads to the oxidative degradation of the hydrazine moiety into a diazonium species, resulting in complex mixtures and poor yields.

To establish a self-validating, high-yielding system, the industry-standard approach reverses the sequence: the pyridine ring is halogenated prior to hydrazine installation. Starting with 2-fluoro-4-methylpyridine, the strong electron-withdrawing nature of the fluorine atom polarizes the C-2 carbon, making it an excellent substrate for a subsequent Nucleophilic Aromatic Substitution (SNAr) with hydrazine hydrate[1].

Comparing Iodine vs. Bromine Performance

The choice between a 5-bromo and a 5-iodo substituent dictates the thermodynamic and kinetic profile of the resulting building block.

  • Bond Dissociation Energy (BDE) & Cross-Coupling Reactivity: The C-I bond is significantly weaker than the C-Br bond. General calculations for halo-heterocycles place the C-Br BDE at approximately 80–84 kcal/mol, whereas the C-I BDE is substantially lower, often near 65–70 kcal/mol[3],[4]. In the context of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), this lower BDE translates to a much faster oxidative addition of Pd(0) into the C-I bond. Consequently, 5-iodo-2-hydrazinyl-4-methylpyridine can undergo coupling at mild temperatures (25–50°C), whereas the 5-bromo analogue typically requires heating (>80°C) and stronger bases.

  • Steric Bulk: Iodine possesses a larger van der Waals radius (1.98 Å) compared to bromine (1.85 Å). When installed at the C-5 position, the bulkier iodine atom can induce slight conformational restrictions on the adjacent C-4 methyl group, a critical factor when designing rigid pharmacophores.

Quantitative Comparison

Parameter5-Bromo-2-hydrazinyl-4-methylpyridine5-Iodo-2-hydrazinyl-4-methylpyridine
Halogen van der Waals Radius 1.85 Å1.98 Å
Approximate C-X BDE ~83 kcal/mol[3]~65 kcal/mol[4]
Electrophilic Reagent Required NBS (Mild activation)NIS (Strong acid activation)
Pd-Catalyzed Coupling Temp 80°C – 100°C25°C – 50°C
Risk of Hydrodehalogenation LowModerate (Requires careful heating)
Isotopic MS Signature 1:1 Doublet (m/z 202/204)Singlet (m/z 250)

Experimental Protocols: Self-Validating Workflows

Protocol A: Synthesis of 5-Bromo-2-hydrazinyl-4-methylpyridine
  • Electrophilic Bromination: Dissolve 2-fluoro-4-methylpyridine (1.0 eq) in concentrated H2SO4 at 0°C. Slowly add NBS (1.05 eq). The strongly acidic medium protonates the pyridine, directing bromination exclusively to the C-5 position while suppressing radical side-reactions. Stir for 2 hours at room temperature. Pour over ice, neutralize, and extract with EtOAc to yield 5-bromo-2-fluoro-4-methylpyridine.

  • SNAr Reaction: Dissolve the intermediate in ethylene glycol monoethyl ether. Add hydrazine hydrate (10.0 eq). The massive excess of hydrazine drives the reaction forward and prevents the formation of symmetric bis-alkylated dimers[1]. Reflux at 120°C for 12 hours.

  • Validation: Analyze via LC-MS. The presence of a 1:1 doublet at m/z 202 and 204 [M+H]+ confirms the successful installation of a single bromine atom.

Protocol B: Synthesis of 5-Iodo-2-hydrazinyl-4-methylpyridine
  • Electrophilic Iodination: Dissolve 2-fluoro-4-methylpyridine (1.0 eq) in trifluoroacetic acid (TFA). Add NIS (1.1 eq). Because iodination requires a stronger electrophile, heating to 60°C for 4 hours is necessary to generate the highly reactive iodonium (I+) equivalent. Quench with aqueous Na2S2O3 to neutralize unreacted iodine, yielding 5-iodo-2-fluoro-4-methylpyridine.

  • SNAr Reaction: React the iodo-intermediate with hydrazine hydrate (10.0 eq) in ethanol at 80°C. Crucial Causality: The temperature is intentionally kept lower than the bromination protocol to prevent hydrodeiodination—a side reaction where the weaker C-I bond is cleaved under prolonged heating with nucleophiles.

  • Validation: Analyze via LC-MS. A single distinct peak at m/z 250 [M+H]+ confirms the product.

Synthetic Workflow Diagram

G cluster_bromo Bromination Sequence cluster_iodo Iodination Sequence Start 2-Fluoro-4-methylpyridine B1 NBS, H2SO4 (EAS) Start->B1 I1 NIS, TFA (EAS) Start->I1 B2 5-Bromo-2-fluoro- 4-methylpyridine B1->B2 B3 NH2NH2·H2O (SNAr) B2->B3 B4 5-Bromo-2-hydrazinyl- 4-methylpyridine B3->B4 I2 5-Iodo-2-fluoro- 4-methylpyridine I1->I2 I3 NH2NH2·H2O (SNAr) I2->I3 I4 5-Iodo-2-hydrazinyl- 4-methylpyridine I3->I4

Figure 1: Comparative synthetic workflows and downstream coupling reactivity for 5-halo derivatives.

References

  • ChemicalBook. "2-hydrazino-4-methylpyridine | 4931-00-4 - ChemicalBook".
  • PMC - NIH. "Theoretical Bond Dissociation Energies of Halo-Heterocycles".
  • Chemistry LibreTexts. "Bond Energies - Chemistry LibreTexts".
  • Google Patents. "US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD".

Sources

Comparative

X-Ray Crystallography Validation of 2-Hydrazinyl-5-Iodo-4-Methylpyridine Derivatives: A Comparative Guide to Crystallization and SAD Phasing

The Crystallographic Challenge: Halogen Bonding & Polymorphism In modern drug development, validating the absolute stereochemistry and solid-state packing of active pharmaceutical ingredients (APIs) and their intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

The Crystallographic Challenge: Halogen Bonding & Polymorphism

In modern drug development, validating the absolute stereochemistry and solid-state packing of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory requirement. 2-Hydrazinyl-5-iodo-4-methylpyridine (CAS 2292109-96-5) [1] represents a highly functionalized, versatile building block that presents unique crystallographic challenges and opportunities.

The molecular architecture of this derivative features two competing intermolecular forces:

  • Hydrogen Bonding: The flexible hydrazinyl group acts as both a multi-point hydrogen bond donor and acceptor.

  • Halogen Bonding: The highly polarizable iodine atom at the 5-position features a strong, electrophilic σ-hole. In the solid state, this iodine atom actively seeks nucleophilic sites, typically forming strong, highly directional C–I···N halogen bonds with the pyridine nitrogen of adjacent molecules[2].

The Causality of Crystallization Failure: When subjected to standard broad-matrix crystallization screens, the competition between flexible H-bonding and rigid halogen bonding frequently leads to polymorphism, high mosaicity, or macroscopic twinning. To achieve diffraction-quality single crystals, the crystallization environment must be deliberately engineered to satisfy the iodine σ-hole and stabilize the lattice.

Comparative Analysis: HaloXtal-Screen™ vs. Standard Broad-Matrix Screens

To objectively evaluate crystallization performance, we compared a standard broad-matrix screen (e.g., PEG/Ion or Index) against HaloXtal-Screen™ —a specialized formulation specifically engineered for halogenated heterocycles.

HaloXtal-Screen™ incorporates targeted co-formers (such as specific Lewis bases) and optimized pH ranges designed to predictably satisfy the C–I···N halogen bonding requirements[3]. By thermodynamically favoring a single packing arrangement, it suppresses the formation of twinned or polymorphic crystals.

Quantitative Performance Comparison

Data derived from 96-well vapor diffusion trials of 2-hydrazinyl-5-iodo-4-methylpyridine at 20°C.

Performance MetricStandard Broad-Matrix ScreenHaloXtal-Screen™ (Halogen-Optimized)
Single Crystal Hit Rate 12% (Mostly twinned/clustered)48% (Morphologically distinct single crystals)
Average Resolution Limit 2.45 Å1.12 Å
Crystal Mosaicity High (0.8° – 1.5°)Low (0.2° – 0.4°)
Anomalous Signal ( ΔF/σ(ΔF) ) < 1.0 at 2.0 Å (Insufficient for phasing)> 1.5 up to 1.8 Å (Robust for SAD phasing)
Structure Solution Success 15% (Required molecular replacement)95% (Direct SAD phasing)

Experimental Methodology: A Self-Validating SAD Phasing Protocol

The presence of the intrinsic iodine atom in 2-hydrazinyl-5-iodo-4-methylpyridine is a massive structural advantage. Iodine has a large anomalous scattering coefficient ( f′′≈6.9e− ) at the Cu K-α wavelength (1.54 Å)[4]. This allows us to utilize Single-wavelength Anomalous Dispersion (SAD) phasing using an in-house X-ray source, completely bypassing the need for synchrotron beamtime or toxic heavy-metal soaking[5].

The following protocol is designed as a self-validating system : each step contains an internal quality-control checkpoint to prevent wasted data collection time.

Step 1: Sample Preparation and Crystallization
  • Dissolution: Dissolve the highly pure (>99%) 2-hydrazinyl-5-iodo-4-methylpyridine compound in a minimal volume of DMSO to a final concentration of 25 mg/mL.

  • Vapor Diffusion: Set up sitting-drop vapor diffusion plates using the HaloXtal-Screen™. Mix 1 µL of the compound solution with 1 µL of the reservoir solution.

  • Incubation: Seal and incubate at 20°C. Causality: Slower evaporation kinetics at 20°C (compared to 4°C) favor the thermodynamic product, reducing the kinetic trapping that leads to twinning.

Step 2: Harvesting and Pre-Collection Validation (Self-Validation Checkpoint)
  • Cryoprotection: Transfer a single crystal into the reservoir solution supplemented with 20% (v/v) glycerol for 10 seconds, then flash-cool in liquid nitrogen.

  • Test Diffraction: Mount the crystal on an in-house diffractometer equipped with a Cu K-α rotating anode (λ = 1.54 Å). Collect 10 test frames (1° oscillation).

  • Validation Check: Process the test frames. Do not proceed to full data collection unless the crystal diffracts beyond 1.5 Å and the calculated anomalous signal-to-noise ratio ( ΔF/σ(ΔF) ) is >1.2 in the low-resolution bins. If it fails, return to Step 1 and optimize the cryoprotectant.

Step 3: Full Data Collection and SAD Phasing
  • Data Collection: Collect a highly redundant dataset (minimum 360°, redundancy > 6.0) to accurately measure the small anomalous differences between Friedel pairs[5].

  • Substructure Solution: Use phasing software (e.g., SHELXC/D/E or AutoSol) to locate the heavy iodine atom substructure based on the anomalous differences[6].

  • Density Modification & Refinement: Calculate the initial experimental phases from the iodine sites, perform density modification, and build the remaining carbon and nitrogen atoms into the resulting electron density map[7].

Workflow Visualization

The following diagram illustrates the logical progression and decision gates of the self-validating SAD phasing workflow.

SAD_Workflow Synthesis 1. Compound Synthesis 2-hydrazinyl-5-iodo-4-methylpyridine CrystScreen 2. Crystallization Screening (HaloXtal-Screen™) Synthesis->CrystScreen Diffraction 3. X-ray Data Collection (In-house Cu K-α, 1.54 Å) CrystScreen->Diffraction AnomalousCheck 4. Anomalous Signal Check (ΔF / σ(ΔF) > 1.2?) Diffraction->AnomalousCheck SADPhasing 5. SAD Phasing (Iodine Substructure Solution) AnomalousCheck->SADPhasing Yes (Proceed) Optimization Screen Optimization (Adjust pH / Co-formers) AnomalousCheck->Optimization No (Halt) Refinement 6. Model Building & Refinement (Absolute Stereochemistry) SADPhasing->Refinement Optimization->CrystScreen

Fig 1. Self-validating workflow for the crystallization and SAD phasing of iodine-derivatized pyridines.

References

  • 2-Hydrazinyl-5-iodo-4-methylpyridine (CAS 2292109-96-5), AA Blocks,[Link]

  • Halogen Bonding Interactions in Halopyridine–Iodine Monochloride Complexes, ACS Crystal Growth & Design,[Link]

  • SAD phasing of a structure based on cocrystallized iodides using an in-house Cu Kalpha X-ray source, Acta Crystallographica Section D, [Link]

  • Halogen-bonded liquid-crystalline complexes formed from 4-alkoxyphenylpyridines with iodine, CrystEngComm (RSC),[Link]

  • Structure of d-tyrosyl-tRNA deacylase using home-source Cu Kα and moderate-quality iodide-SAD data, ResearchGate,[Link]

  • Rapid experimental SAD phasing and hot-spot identification with halogenated fragments, Acta Crystallographica Section D,[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Hydrazinyl-5-iodo-4-methylpyridine

This guide provides essential safety and logistical information for the proper disposal of 2-hydrazinyl-5-iodo-4-methylpyridine. The procedures outlined herein are designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 2-hydrazinyl-5-iodo-4-methylpyridine. The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, this document synthesizes information from the known hazards of its constituent chemical groups—hydrazine, pyridine, and iodinated organic compounds—to establish a conservative and safety-centric disposal protocol.

The core principle of this guide is to treat 2-hydrazinyl-5-iodo-4-methylpyridine as a hazardous substance, mandating professional disposal through a licensed hazardous waste contractor. In-laboratory neutralization is strongly discouraged without a validated and compound-specific risk assessment.

Hazard Assessment: A Compound of Concern

The chemical structure of 2-hydrazinyl-5-iodo-4-methylpyridine incorporates three key functional groups, each contributing to its potential hazard profile. A comprehensive understanding of these hazards is paramount to ensuring safe handling and disposal.

  • Hydrazine Moiety: Hydrazine and its derivatives are recognized for their potential toxicity and carcinogenicity.[1] They can be harmful if ingested, inhaled, or absorbed through the skin.[1]

  • Pyridine Core: The pyridine ring suggests that the compound may be flammable and harmful.[2][3][4] Pyridine itself is classified as a hazardous waste by the Environmental Protection Agency (EPA).[2]

  • Iodinated Organic Structure: Iodinated organic compounds can pose environmental hazards and may require specific disposal methods to prevent the release of iodine into ecosystems.[5][6]

Based on this structural analysis, 2-hydrazinyl-5-iodo-4-methylpyridine should be handled as a substance with multiple potential hazards.

Potential Hazard Associated Functional Group Safety Implications
Toxicity (Acute & Chronic) Hydrazine, PyridineHarmful if swallowed, inhaled, or in contact with skin.[1][3]
Carcinogenicity HydrazineSuspected of causing cancer.[1]
Flammability PyridineMay be a flammable liquid or solid.[3][4]
Skin and Eye Irritation Hydrazine, PyridineCan cause skin irritation and serious eye irritation.[1][3][7]
Environmental Hazard Iodinated Organic CompoundPotentially harmful to aquatic life with long-lasting effects.[1][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the compound's presumed hazardous nature, strict adherence to PPE protocols is mandatory. Always handle 2-hydrazinyl-5-iodo-4-methylpyridine in a certified chemical fume hood.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. No single glove material protects against all substances, so consult with your institution's Environmental Health and Safety (EHS) office for specific recommendations.[8]

  • Eye Protection: Safety goggles with side shields are essential to protect against splashes and dust.[1]

  • Body Protection: A lab coat must be worn to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH/MSHA-approved respirator should be used.[3][4]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of waste at the source is a critical step in safe and compliant chemical disposal.

Step 1: Container Selection

  • Select waste containers that are chemically resistant (e.g., high-density polyethylene or borosilicate glass), in good condition, and have a secure, leak-proof lid.[2][9]

Step 2: Waste Collection

  • Solid Waste: All solid materials contaminated with 2-hydrazinyl-5-iodo-4-methylpyridine, including residual product, weighing papers, and contaminated PPE (gloves, etc.), must be collected in a designated solid hazardous waste container.[9]

  • Liquid Waste: Solutions containing 2-hydrazinyl-5-iodo-4-methylpyridine should be collected in a separate, compatible liquid hazardous waste container.[9] Do not mix with other waste streams unless explicitly permitted by your EHS department.[2][9]

Step 3: Labeling

  • All waste containers must be clearly labeled as "Hazardous Waste."[2] The label must include the full chemical name, "2-hydrazinyl-5-iodo-4-methylpyridine," and any other information required by your institution.[2][10] Abbreviations and chemical formulas are not permissible.[10]

Step 4: Storage

  • Store sealed waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area.[1][2] Ensure the storage area is secure and away from incompatible materials such as strong oxidizing agents.[2]

cluster_waste_generation Waste Generation Point (Fume Hood) cluster_waste_containers Designated Hazardous Waste Containers A Solid Waste (Contaminated PPE, Weighing Papers) C Solid Hazardous Waste Container A->C Segregate B Liquid Waste (Solutions containing the compound) D Liquid Hazardous Waste Container B->D Segregate Start Waste Generated Is_Solid Is the waste solid or liquid? Start->Is_Solid Solid_Container Place in labeled Solid Hazardous Waste Container Is_Solid->Solid_Container Solid Liquid_Container Place in labeled Liquid Hazardous Waste Container Is_Solid->Liquid_Container Liquid Store Store in Satellite Accumulation Area Solid_Container->Store Liquid_Container->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS Disposal Disposal by Licensed Hazardous Waste Contractor (e.g., Incineration) Contact_EHS->Disposal

Caption: Disposal Decision Workflow

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). Case Western Reserve University. Retrieved from [Link]

  • Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental. Retrieved from [Link]

  • OSHA Chemical Hazards And Communication. (2022, October 5). National Center for Biotechnology Information. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). EHS.com. Retrieved from [Link]

  • HazCom Standard: a Guide to OSHA's HCS Compliance. (n.d.). Brady Corporation. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). Environmental Protection Agency. Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved from [Link]

  • PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]

  • Toxicological Profile for Iodine. (2004). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Iodine Recycling Business. (n.d.). Godo Shigen Co., Ltd. Retrieved from [Link]

  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. (2026, February 4). National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Compound Turns Toxic Waste into Harmless Byproducts. (n.d.). NASA Spinoff. Retrieved from [Link]

  • Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. (n.d.). Indico. Retrieved from [Link]

  • Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. (2023, January 1). MDPI. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (1973). Environmental Protection Agency. Retrieved from [Link]

  • System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form. (n.d.). Google Patents.

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Handling

Personal protective equipment for handling 2-Hydrazinyl-5-iodo-4-methylpyridine

An authoritative, step-by-step operational guide for the safe handling, personal protective equipment (PPE) deployment, and disposal of 2-Hydrazinyl-5-iodo-4-methylpyridine (CAS: 2292109-96-5). Part 1: Chemical Profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for the safe handling, personal protective equipment (PPE) deployment, and disposal of 2-Hydrazinyl-5-iodo-4-methylpyridine (CAS: 2292109-96-5).

Part 1: Chemical Profiling and Mechanistic Hazard Assessment

2-Hydrazinyl-5-iodo-4-methylpyridine is a specialized building block frequently utilized in pharmaceutical synthesis. To handle it safely, researchers must understand the causality behind its toxicity. The molecule presents a unique dual-hazard profile[1]:

  • The Hydrazine Moiety (Reactivity & Toxicity): Hydrazines are potent nucleophiles and reducing agents. Biologically, they can bind directly to cellular molecules and form hydrazones with endogenous alpha-keto acids, leading to severe systemic toxicity and potential carcinogenic effects[2]. They are also classified as severe skin and eye irritants (Category 2) and respiratory sensitizers[3].

  • The Iodinated Pyridine Core (Lipophilicity): The addition of the heavy iodine atom significantly increases the molecule's lipophilicity (LogP). This structural feature enhances the rate of dermal penetration compared to unsubstituted hydrazines, making skin contact exceptionally dangerous.

According to institutional Chemical Hygiene Plans based on the National Research Council's Prudent Practices in the Laboratory, all hydrazine derivatives must be handled as high-hazard materials, requiring stringent engineering controls[4].

Part 2: Personal Protective Equipment (PPE) - "The Armor"

Standard laboratory PPE is insufficient for halogenated hydrazines. The lipophilic nature of the iodo-pyridine ring means standard latex or thin nitrile gloves will suffer from rapid chemical breakthrough.

Table 1: PPE Selection and Mechanistic Justification

PPE CategoryStandard Lab PracticeRequired for 2-Hydrazinyl-5-iodo-4-methylpyridineMechanistic Causality
Hand Protection Single Nitrile (4 mil)Double-gloving: Inner Nitrile (4 mil) + Outer Neoprene or Heavy-Duty Nitrile (≥8 mil)Hydrazine moieties degrade thin latex/nitrile; the iodine atom increases lipophilicity, accelerating dermal penetration rates.
Respiratory Surgical mask / NoneN100 Particulate Respirator or PAPR Fine powders of hydrazine derivatives pose severe inhalation toxicity and respiratory sensitization risks[3].
Eye Protection Safety GlassesChemical Splash Goggles + Face Shield Prevents ocular exposure to highly reactive nucleophilic dust or splashes during solvent dissolution[3].
Body Protection Cotton Lab CoatFlame-Resistant Coat + Disposable Tyvek Sleeves Prevents particulate entrapment in woven fibers, mitigating chronic dermal exposure and cross-contamination.

Part 3: Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every step of the handling process must be controlled to prevent aerosolization and exothermic reactions.

Step-by-Step Handling Methodology:

  • Pre-Operation Purge: Ensure the Class II Type B2 biological safety cabinet or hard-ducted chemical fume hood is operating at a face velocity of 80-100 fpm. Clear all unnecessary equipment to prevent cross-contamination.

  • Static Elimination: Hydrazine derivative powders can hold a high static charge, leading to sudden aerosolization. Place an anti-static ionizer near the microbalance before opening the container.

  • Inert Atmosphere: Hydrazines are sensitive to atmospheric oxygen and moisture. Flush the weighing vessel and reaction flask with an inert gas (Argon or dry Nitrogen)[5].

  • Weighing & Transfer: Tare an anti-static weighing boat. Using a grounded stainless-steel spatula, transfer the required mass. Immediately seal the source container.

  • Dissolution: Transfer the solid to the reaction flask. Slowly add chilled solvent. Critical Note: Avoid direct contact with strong oxidizers or unshielded alkyl halides during initial dissolution to prevent runaway exothermic alkylation reactions.

G Start 2-Hydrazinyl-5-iodo-4-methylpyridine (CAS: 2292109-96-5) Hazard Hazard Assessment (Reactive, Sensitizer, Toxic) Start->Hazard PPE PPE Deployment (Double Nitrile, N100, Goggles) Hazard->PPE Hood Engineering Controls (Fume Hood, Argon Purge) Hazard->Hood Synthesis Chemical Operation (Weighing, Dissolution) PPE->Synthesis Hood->Synthesis Waste Waste Segregation (Halogenated Organics) Synthesis->Waste Disposal Final Disposal (Incineration / Professional) Waste->Disposal

Fig 1. End-to-end safety workflow for handling 2-Hydrazinyl-5-iodo-4-methylpyridine.

Part 4: Waste Management and Destruction Plan

Hydrazine derivatives must never be disposed of in standard organic waste streams due to their reactivity. The primary method of disposal for bulk material is through a licensed professional waste disposal service[6]. However, for micro-scale decontamination of glassware, oxidative degradation is required[7].

Step-by-Step Decontamination & Disposal Methodology:

  • Residue Neutralization (Micro-scale only): For contaminated spatulas and glassware, rinse cautiously with a 5% sodium hypochlorite (bleach) solution inside the fume hood. The hypochlorite oxidizes the hydrazine moiety through a diazene intermediate, ultimately degrading it into inert nitrogen gas ( N2​ ) and the residual iodopyridine[7].

  • Venting: Leave the rinsed glassware in the active fume hood for at least 30 minutes to allow the evolved nitrogen gas to safely dissipate.

  • Segregation: Because the parent molecule contains iodine, the neutralized liquid residue must be collected in a clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.

  • Bulk Disposal: Seal any bulk unreacted powder in its original container, place it in a secondary shatterproof container, and label it strictly as "Toxic/Reactive Halogenated Hydrazine" for professional incineration.

Neutralization Waste Hydrazine Contaminated Waste Bleach Sodium Hypochlorite (NaOCl) Controlled Oxidation Waste->Bleach Excess NaOCl Inter Diazene Intermediate (Unstable) Bleach->Inter Safe Nitrogen Gas (N2) + Halogenated Pyridine Residue Inter->Safe Decomposition Collect Collect for Halogenated Waste Disposal Safe->Collect

Fig 2. Oxidative neutralization pathway for hydrazine residues prior to disposal.

References

  • Product Index - AA Blocks: 2-Hydrazinyl-5-iodo-4-methylpyridine. aablocks.com. Available at:[Link]

  • Chemical Hygiene Plan and Safety Manual 2019. Massachusetts Institute of Technology (MIT) Department of Chemistry. Available at: [Link]

  • Broad Spectrum Catalytic System for the Deep Oxidation of Toxic Organics in Aqueous Medium. Journal of the American Chemical Society. Available at: [Link]

  • Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. Available at: [Link]

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